molecular formula C20H24O2 B1671402 Ethinylestradiol CAS No. 57-63-6

Ethinylestradiol

Katalognummer: B1671402
CAS-Nummer: 57-63-6
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: BFPYWIDHMRZLRN-SLHNCBLASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethinyl Estradiol (EE) is a potent synthetic estrogen and a key active component in most combined oral contraceptive pills, making it a critical compound for pharmacological and endocrine research . Its core structure is a derivative of natural estradiol, modified by the addition of a 17α-ethinyl group, which significantly increases its oral bioavailability and metabolic stability by impeding oxidation in the liver . Researchers utilize Ethinyl Estradiol to investigate estrogen receptor (ER) signaling pathways, the compound's impact on the hypothalamic-pituitary-gonadal (HPG) axis, and its role in modulating the synthesis of hepatic proteins such as sex hormone-binding globulin (SHBG) . Its applications extend to studies on hormone-sensitive cancers, postmenopausal osteoporosis models, and the treatment of hypogonadism in women . Furthermore, as a prevalent environmental xenoestroid, EE is a vital model compound in ecotoxicology for assessing the effects of endocrine-disrupting chemicals on aquatic wildlife and reproductive systems . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Eigenschaften

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPYWIDHMRZLRN-SLHNCBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Record name ETHINYLESTRADIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20352
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020576
Record name 17alpha-Ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethinylestradiol is a fine white to creamy white powder. A synthetic steroid. Used in combination with progestogen as an oral contraceptive., Solid
Record name ETHINYLESTRADIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20352
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 17a-Ethynylestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001926
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Solubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. Soluble in vegetable oils, and in solutions of fixed alkali hydroxides., Soluble in solutions of sodium hydroxide or potassium hydroxide, In double-distilled water, 4.83 mg/L, In water, 11.3 mg/L at 27 °C, 0.0113 mg/mL at 27 °C
Record name ETHINYLESTRADIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20352
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethinylestradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00977
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETHINYLESTRADIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3587
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 17a-Ethynylestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001926
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Fine, white to creamy white crystalline powder

CAS No.

57-63-6
Record name ETHINYLESTRADIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20352
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethinylestradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethinylestradiol [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethinylestradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00977
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ethinyl estradiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17.alpha.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 17alpha-Ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethinylestradiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHINYL ESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423D2T571U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHINYLESTRADIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3587
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 17a-Ethynylestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001926
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

288 to 295 °F (NTP, 1992), 142-144, 142-146 °C. May also exist in a polymorphic modification with mp 180-186 °C, 183 °C
Record name ETHINYLESTRADIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20352
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethinylestradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00977
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETHINYLESTRADIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3587
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 17a-Ethynylestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001926
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethinylestradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing ethinylestradiol, a widely used synthetic estrogen in oral contraceptives and hormone replacement therapies. The document details the core chemical transformations, starting materials, and experimental protocols, with a focus on providing actionable data for research and development.

Introduction

This compound (17α-ethynylestradiol) is a synthetic derivative of the natural estrogen, estradiol.[1][2] The introduction of an ethynyl group at the C17α position of the steroid nucleus significantly enhances its oral bioavailability and metabolic stability compared to its parent compound, estradiol.[1] First synthesized in 1938 by Hans Herloff Inhoffen and Walter Hohlweg, its development was a milestone in medicinal chemistry, paving the way for effective oral hormonal therapies.[1][3] This guide will focus on the prevalent synthetic routes starting from estrone.

Core Synthesis Pathway: Ethynylation of Estrone

The most common and industrially significant method for synthesizing this compound is through the ethynylation of estrone.[4][5] This reaction involves the nucleophilic addition of an acetylide anion to the 17-keto group of estrone. The general transformation is depicted below:

Ethinylestradiol_Synthesis Estrone Estrone This compound This compound Estrone->this compound Ethynylation Acetylide Acetylide Source (e.g., Potassium Acetylide) Acetylide->this compound

Caption: General reaction scheme for the synthesis of this compound from estrone.

The choice of the acetylide source and reaction conditions can vary, leading to different methodologies with varying yields and purity profiles. The primary methods are detailed in the following sections.

A widely employed method utilizes potassium acetylide as the ethynylating agent. This process typically involves two main steps: the preparation of potassium acetylide and the subsequent reaction with estrone.[4][6]

Step 1: Preparation of Potassium Acetylide

Potassium acetylide is generated by the reaction of potassium hydroxide with acetylene gas.[4][6]

Potassium_Acetylide_Formation KOH Potassium Hydroxide K_Acetylide Potassium Acetylide KOH->K_Acetylide Acetylene Acetylene Gas Acetylene->K_Acetylide

Caption: Formation of the key reagent, potassium acetylide.

Step 2: Ethynylation of Estrone

The prepared potassium acetylide is then reacted with estrone in a suitable solvent, such as tetrahydrofuran (THF), to yield this compound.[6]

Ethynylation_Workflow Start Start Prep_K_Acetylide Prepare Potassium Acetylide Start->Prep_K_Acetylide Reaction React Estrone with Potassium Acetylide Prep_K_Acetylide->Reaction Dissolve_Estrone Dissolve Estrone in THF Dissolve_Estrone->Reaction Quench Quench Reaction (Water) Reaction->Quench Extract Extract with THF Quench->Extract Acidify Acidify to pH 1-2 (HCl) Extract->Acidify Isolate Isolate Crude Product Acidify->Isolate Purify Purify (Recrystallization) Isolate->Purify End High-Purity this compound Purify->End

Caption: Experimental workflow for this compound synthesis via potassium acetylide.

Experimental Protocol: High-Purity Synthesis

The following protocol is adapted from a patented high-purity synthesis method.[6]

  • Preparation of Potassium Acetylide:

    • Charge a reaction vessel with potassium hydroxide powder (e.g., 250g with a water content of 12%).

    • Displace the air in the vessel with acetylene gas.

    • Introduce acetylene gas at normal pressure while stirring and warming the mixture to approximately 40°C.

    • Continue the acetylene absorption until the reaction temperature reaches about 85°C.

    • Cool the mixture to room temperature to obtain a crude mixture of potassium acetylide and potassium hydroxide.

  • Ethynylation of Estrone:

    • In a separate reaction flask, add the crude potassium acetylide powder (e.g., 200g) and THF (e.g., 170ml).

    • Stir the suspension and continue to bubble acetylene gas through the mixture while maintaining the temperature between 0-10°C.

    • Prepare a solution of estrone (e.g., 25g) and acetone (e.g., 0.5ml) in THF (e.g., 1800ml).

    • Add the estrone solution dropwise to the potassium acetylide suspension over a period of time, maintaining the reaction temperature.

    • After the addition is complete, continue stirring for approximately 0.5 hours.

  • Work-up and Purification:

    • Slowly add water (e.g., 300ml) to the reaction mixture to dissolve the remaining potassium hydroxide, leading to phase separation.

    • Separate the layers and extract the aqueous layer twice with THF.

    • Combine the organic layers and acidify to a pH of 1-2 with dilute hydrochloric acid.

    • Remove the THF under reduced pressure to precipitate the solid product.

    • Cool the mixture and collect the solid by filtration.

    • Wash the solid with water until neutral and then dry.

    • Recrystallize the crude product from methanol with activated carbon for decolorization to obtain high-purity this compound.

Alternative methods employ other strong bases to deprotonate acetylene in situ or use pre-formed acetylides. These methods can offer advantages in terms of safety, reaction time, and scalability.[5]

Experimental Protocol: Using Potassium tert-butoxide

  • Dissolve estrone (50g) in tetrahydrofuran (250ml).

  • Add potassium tert-butoxide (50g) to the solution.

  • Maintain the temperature at 5°C and bubble acetylene gas through the mixture while stirring.

  • After the reaction is complete, neutralize the mixture with a 5% aqueous solution of hydrochloric acid.

  • Concentrate the solution and add water to precipitate the crude product.

  • Filter the crude product and purify by recrystallization from ethanol.[5]

Experimental Protocol: Using Potassium isobutoxide in a Mixed Solvent System

  • Dissolve estrone (50g) in a mixture of dimethyl sulfoxide (100ml) and toluene (800ml).

  • Add potassium isobutoxide (70g).

  • Control the temperature at 30°C, pass acetylene through the solution, and stir.

  • Upon completion, neutralize with a 10% sulfuric acid aqueous solution.

  • Concentrate the mixture, add water for precipitation, and filter to obtain the crude product.

  • Refine the product with methanol and dry to yield this compound.[5]

In some synthetic strategies, a protecting group is used for the phenolic hydroxyl group of estrone to prevent its reaction with the ethynylating agent.[7]

Protecting_Group_Pathway Estrone Estrone Protected_Estrone Protected Estrone (e.g., TBDMS ether) Estrone->Protected_Estrone Protection Ethynylated_Protected Ethynylated Protected Intermediate Protected_Estrone->Ethynylated_Protected Ethynylation (e.g., Ethynyllithium) This compound This compound Ethynylated_Protected->this compound Deprotection (e.g., TBAF)

References

Ethinylestradiol's Mechanism of Action on Estrogen Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of ethinylestradiol with estrogen receptors (ERs). This compound, a potent synthetic estrogen, is a cornerstone of hormonal contraception and hormone replacement therapy. Its therapeutic efficacy is rooted in its ability to mimic endogenous estradiol by binding to and activating estrogen receptors α (ERα) and β (ERβ). This document delves into the quantitative aspects of this compound's receptor binding, the downstream signaling cascades it initiates—both genomic and non-genomic—and the recruitment of co-regulators that fine-tune its transcriptional activity. Detailed experimental protocols for key assays are provided to facilitate further research and drug development in this domain.

Introduction

This compound (EE) is a synthetic derivative of estradiol, characterized by an ethinyl group at the C17α position, which significantly enhances its oral bioavailability and metabolic stability compared to the natural hormone.[1] Its primary mechanism of action is as an estrogen receptor agonist, binding to ERα and ERβ to elicit a wide range of physiological responses.[2] Understanding the nuances of its interaction with these receptors is critical for optimizing its therapeutic use and mitigating potential adverse effects. This guide will explore the core molecular interactions and signaling pathways governed by this compound.

Quantitative Analysis of this compound-Estrogen Receptor Interaction

The affinity and potency of this compound for ERα and ERβ have been quantified through various in vitro assays. The following tables summarize key quantitative data from multiple studies, providing a comparative look at its binding affinity and transcriptional activation capabilities.

Table 1: Binding Affinity of this compound for Estrogen Receptors

ParameterERαERβMethodSource
Relative Binding Affinity (RBA) % 120.9 (Range: 68.8–480)44.4 (Range: 2.0–144)Competitive Binding Assay[2]
Dissociation Constant (Kd) ~0.1 nM~0.4 nMSaturation Ligand Binding[3]
Inhibitory Concentration (IC50) 2.7 µM (recombinant CYP1A1)Not specifiedIn vitro inhibition assay[4]
Inhibition Constant (Ki) 1.4 µM (recombinant CYP1A1)Not specifiedIn vitro inhibition assay[4]

Note: RBA is relative to estradiol (100%). IC50 and Ki values for CYP enzymes are included as they can be influenced by ER binding but are not direct measures of ER affinity.

Table 2: Potency and Efficacy of this compound in Transcriptional Activation

ParameterERαERβCell LineAssaySource
Half-maximal Effective Concentration (EC50) 7.9 x 10⁻¹² MNot specifiedHEK293ERE-Luciferase Reporter Assay[5]
EC50 ~6 pMNot specifiedT47DERE-Luciferase Reporter Assay[6]
EC50 ~4.0 µM (inhibition of E2-induced)Not specifiedT47D-KBlucERE-Luciferase Reporter Assay[7]

Signaling Pathways Activated by this compound

This compound activates both genomic and non-genomic signaling pathways upon binding to estrogen receptors.

Genomic Signaling Pathway

The classical, or genomic, pathway involves the binding of this compound to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The this compound-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[8][9][10] This process is modulated by the recruitment of co-activator or co-repressor proteins.

Genomic Signaling Pathway EE This compound ER Estrogen Receptor (ERα/ERβ) EE->ER Dimer ER Dimerization ER->Dimer HSP Heat Shock Proteins HSP->ER dissociation Nucleus Nucleus Dimer->Nucleus translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Coactivators Co-activators (e.g., SRC/p160) ERE->Coactivators recruitment Corepressors Co-repressors (e.g., NCoR/SMRT) ERE->Corepressors recruitment Transcription Gene Transcription Coactivators->Transcription activation Corepressors->Transcription repression Non-Genomic Signaling Pathways EE This compound mER Membrane ER (mERα) EE->mER GPER GPER EE->GPER Src Src Kinase mER->Src activates GPER->Src activates PI3K PI3K Src->PI3K activates MAPK_pathway MAPK/ERK Pathway Src->MAPK_pathway activates Akt Akt PI3K->Akt activates Cellular_Response Rapid Cellular Responses Akt->Cellular_Response MAPK_pathway->Cellular_Response Competitive Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Receptor ERα or ERβ Incubate Incubate at 4°C Receptor->Incubate Radioligand [³H]-Estradiol Radioligand->Incubate Competitor This compound (varying conc.) Competitor->Incubate Separate Separate Bound/ Free Ligand Incubate->Separate Count Scintillation Counting Separate->Count Analysis Calculate IC50/Ki Count->Analysis Reporter Gene Assay Workflow cluster_0 Cell Culture & Transfection cluster_1 Treatment cluster_2 Measurement & Analysis Cells MCF-7 or HEK293 cells Transfect Transfection Cells->Transfect Plasmids ERE-Luciferase + Control Plasmid Plasmids->Transfect Treat Treat with This compound Transfect->Treat Lyse Cell Lysis Treat->Lyse Luciferase Measure Luciferase Activity Lyse->Luciferase Analyze Calculate EC50 Luciferase->Analyze AlphaLISA Co-regulator Recruitment Assay cluster_0 Proximity-induced signal EE This compound ER Estrogen Receptor EE->ER CoReg_Peptide Biotinylated Co-regulator Peptide ER->CoReg_Peptide binds Acceptor_Bead Anti-ER Acceptor Bead ER->Acceptor_Bead binds Donor_Bead Streptavidin Donor Bead CoReg_Peptide->Donor_Bead binds Donor_Bead->Acceptor_Bead <200nm Signal Chemiluminescent Signal Acceptor_Bead->Signal emits

References

A Deep Dive into the In Vivo Journey of Ethinylestradiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of ethinylestradiol (EE), a synthetic estrogen widely used in oral contraceptives and hormone replacement therapy. This document delves into the absorption, distribution, metabolism, and excretion of EE, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex pathways to facilitate a deeper understanding for research and development professionals.

Pharmacokinetic Profile of this compound

This compound is characterized by its high oral bioavailability and potent estrogenic activity, primarily due to the presence of a 17α-ethynyl group that hinders its first-pass metabolism in the liver.[1] However, significant inter-individual variability in its pharmacokinetic parameters has been observed.[2][3]

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract, with peak serum concentrations typically reached within 1 to 2 hours.[2][4] While well-absorbed, its oral bioavailability is incomplete, generally ranging from 38% to 48%.[1] This is attributed to extensive pre-systemic metabolism in the gut wall and liver.[5][6]

Distribution

In circulation, this compound is highly bound to plasma proteins, primarily albumin, and has a very low affinity for sex hormone-binding globulin (SHBG).[1] This contrasts with endogenous estradiol and influences its distribution to target tissues.

Metabolism

The metabolism of this compound is complex, involving both Phase I and Phase II reactions. It is extensively metabolized in the liver and the intestinal wall.[5]

Phase I Metabolism: The primary route of Phase I metabolism is aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[1] The major metabolite formed is 2-hydroxy-ethinylestradiol.[7][8] Several CYP isoforms are involved, with CYP3A4 and CYP2C9 being the most significant contributors to its oxidation.[7][9] Other enzymes like CYP1A1, CYP1A2, CYP2C8, CYP2C19, and CYP3A5 play a minor role.[7][8] The 2-hydroxy metabolite can be further methylated to form 2-methoxy-ethinylestradiol.[8][10]

Phase II Metabolism: Following hydroxylation, this compound and its metabolites undergo extensive conjugation. The main conjugation reactions are glucuronidation and sulfation.[1]

  • Glucuronidation: This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 being a key enzyme.[7][11] Glucuronidation can occur at the 3- or 17-hydroxyl group, with the formation of this compound-3-glucuronide being the predominant pathway in human liver microsomes.[11]

  • Sulfation: Sulfotransferases (SULTs), particularly SULT1E1, are responsible for the sulfation of this compound.[12] this compound 3-sulfate is a major circulating conjugate and may act as a reservoir for the active drug.[5][13]

Enterohepatic Circulation

This compound and its conjugates are excreted into the bile and can undergo enterohepatic circulation.[14][15][16] In the gut, bacterial enzymes can deconjugate the metabolites, allowing for the reabsorption of active this compound.[14] This process contributes to a secondary peak in plasma concentrations observed around 12 hours after administration and prolongs the drug's half-life.[16]

Elimination

The elimination of this compound and its metabolites occurs through both renal and fecal routes.[1] The elimination half-life shows considerable variation among individuals, ranging from approximately 2.5 to over 30 hours.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various in vivo studies in humans.

Table 1: Bioavailability and Half-Life of this compound

ParameterValueReference
Oral Bioavailability38% - 48%[1]
Oral Bioavailability~42%[16]
Elimination Half-Life (t½)2.5 to >30 hours[2]
Elimination Half-Life (t½)~7.7 hours[17]
Elimination Half-Life (t½)~12 hours (chronic use)[17]
Biexponential Half-Lives (IV)0.83 and 6.75 hours[16]
Terminal Disposition Half-Life~15 - 24 hours[4]

Table 2: Peak Plasma Concentration and Time to Peak

ParameterDoseValueReference
Peak Plasma Concentration (Cmax)50 µg (oral)128 pg/mL[16]
Time to Peak (Tmax)Oral1 - 2 hours[2][4]

Table 3: Clearance and Volume of Distribution

ParameterValueReference
Apparent Oral Clearance1002 ± 398 mL/hr/kg[17]

Note: The reported values show significant variability due to differences in study design, subject populations, and analytical methods.

Experimental Protocols

A typical in vivo pharmacokinetic study of this compound involves the administration of a single or multiple doses to healthy female volunteers, followed by the collection of serial blood samples over a defined period.

Study Design
  • Design: A single-dose, open-label, two-period crossover design is often employed for bioequivalence studies.[4]

  • Subjects: Healthy, non-smoking adult female subjects are typically recruited.[4][17]

  • Dosage: A single oral dose of an this compound-containing formulation is administered.

  • Washout Period: A washout period of at least 21-28 days is recommended between study periods to prevent carry-over effects.[4]

Blood Sampling
  • Schedule: Blood samples are collected at pre-dose (0 hours) and at multiple time points post-dose to adequately characterize the plasma concentration-time profile. A typical schedule might include samples at 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose.[4]

  • Processing: Blood samples are collected in appropriate anticoagulant tubes and centrifuged to separate plasma, which is then stored frozen until analysis.

Bioanalytical Method
  • Technique: Quantification of this compound in plasma is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][18][19] Radioimmunoassay (RIA) has also been used historically.[16]

  • Sample Preparation: Plasma samples are prepared for analysis using techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[19]

  • Validation: The analytical method must be fully validated for parameters including linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[4]

Pharmacokinetic Analysis
  • Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½) using non-compartmental analysis.

Visualizing this compound's Journey

The following diagrams illustrate the metabolic fate of this compound and a typical experimental workflow for its pharmacokinetic assessment.

Ethinylestradiol_Metabolism cluster_phase1 Phase I Metabolism (Hydroxylation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion cluster_enterohepatic Enterohepatic Circulation EE This compound OH_EE 2-Hydroxy-Ethinylestradiol EE->OH_EE CYP3A4, CYP2C9 (major) CYP1A2, CYP2C19 (minor) EE_Gluc This compound-3-Glucuronide EE->EE_Gluc UGT1A1 EE_Sulf This compound-3-Sulfate EE->EE_Sulf SULT1E1 MeO_EE 2-Methoxy-Ethinylestradiol OH_EE->MeO_EE COMT Bile Biliary Excretion OH_EE->Bile Urine Renal Excretion OH_EE->Urine MeO_EE->Bile MeO_EE->Urine EE_Gluc->Bile EE_Gluc->Urine EE_Sulf->Bile EE_Sulf->Urine Gut Intestine Bile->Gut Reabsorption Reabsorption Gut->Reabsorption Bacterial Deconjugation Reabsorption->EE

Caption: Metabolic pathway of this compound.

PK_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Females) Dosing Oral Administration of This compound Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling (0-72h) Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Extraction LLE or SPE Sample_Processing->Extraction Quantification LC-MS/MS Analysis Extraction->Quantification PK_Profile Generate Plasma Concentration-Time Profile Quantification->PK_Profile PK_Parameters Calculate PK Parameters (Cmax, AUC, t½, etc.) PK_Profile->PK_Parameters Report Pharmacokinetic Report PK_Parameters->Report

Caption: In vivo pharmacokinetic study workflow.

References

An In-depth Technical Guide on the Binding Affinity of Ethinylestradiol for Estrogen Receptor Alpha (ERα) vs. Estrogen Receptor Beta (ERβ)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: A detailed examination of the binding characteristics of Ethinylestradiol (EE2), a synthetic estrogen widely used in oral contraceptives, to the two primary estrogen receptor subtypes, ERα and ERβ. This guide synthesizes key quantitative data, outlines common experimental methodologies, and provides visual representations of binding interactions and workflows.

Quantitative Binding Affinity Data

This compound exhibits a distinct binding profile for the two estrogen receptor subtypes. Generally, it demonstrates a higher affinity for ERα compared to ERβ, although the precise selectivity ratio can vary depending on the experimental system.[1] The data compiled from various competitive binding assays are summarized below. Relative Binding Affinity (RBA) is typically calculated relative to the binding of the endogenous ligand, 17β-estradiol (E2), which is set to 100%. The formula is often expressed as: RBA = (IC50 of Estradiol / IC50 of Competitor) x 100.[2]

Table 1: Comparative Binding Affinity of this compound for Estrogen Receptors

LigandReceptor SubtypeBinding Affinity MetricValueReceptor SourceReference
This compoundERαRelative Binding Affinity (RBA)233%HumanJeyakumar et al., 2011[1]
This compoundERβRelative Binding Affinity (RBA)38%HumanJeyakumar et al., 2011[1]
This compoundERαRelative Binding Affinity (RBA)194%HumanN/A[1]
This compoundERβRelative Binding Affinity (RBA)151%HumanN/A[1]
This compoundER (General)Relative Binding Affinity (RBA)>100%Rat (Uterine)Blair et al., 2000[3]

Note: The variability in reported values can be attributed to differences in experimental protocols, receptor source (e.g., species, recombinant vs. native), and assay conditions.

Experimental Protocols

The determination of binding affinity for ligands like this compound to estrogen receptors is primarily accomplished through competitive binding assays. The most common methodology is the radioligand competitive binding assay.

Radioligand Competitive Binding Assay

This technique measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (typically [³H]-17β-estradiol) from the estrogen receptor.[4][5][6]

Key Methodological Steps:

  • Receptor Preparation:

    • A source of estrogen receptors is prepared. Common sources include uterine cytosol from ovariectomized rats or purified human recombinant ERα and ERβ proteins.[3][4][5][6]

    • The tissue is homogenized in a buffer (e.g., TEDG buffer: Tris, EDTA, dithiothreitol, glycerol) and centrifuged at high speed to produce a supernatant (cytosol) containing the soluble receptors.[5]

  • Competitive Binding Incubation:

    • A constant, single concentration of the radioligand ([³H]-17β-estradiol) is incubated with the receptor preparation.[4]

    • Varying concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture, typically spanning at least six orders of magnitude.[4]

    • The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand.

    • A common method involves using a hydroxylapatite (HAP) slurry. The HAP binds the receptor-ligand complex, which can then be pelleted by centrifugation.[5]

  • Quantification and Data Analysis:

    • The amount of radioactivity in the pellet (representing the bound ligand) is measured using liquid scintillation counting.[4]

    • The data are plotted as the percentage of specifically bound radioligand versus the log concentration of the competitor.

    • Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.[4][5]

    • The IC50 value is then used to calculate the Relative Binding Affinity (RBA) compared to the standard, 17β-estradiol.

Alternative Method: Fluorescence Polarization (FP) Assay

An alternative to radioligand assays, the FP-based method avoids the use of radioactive materials.[7]

  • Principle: This assay uses a fluorescently-labeled estradiol derivative as the ligand. When this fluorescent ligand is small and unbound in solution, it tumbles rapidly, and its emitted light is depolarized when excited with polarized light. When bound to the much larger estrogen receptor, its rotation slows significantly, and the emitted light remains highly polarized.

  • Procedure: A competitor compound like this compound will displace the fluorescent ligand from the receptor, causing a decrease in fluorescence polarization. This change is measured to determine the IC50 of the competitor.[7]

Visualizations: Pathways and Workflows

This compound Binding to ERα and ERβ

The following diagram illustrates the preferential binding of this compound to Estrogen Receptor Alpha over Estrogen Receptor Beta, a key characteristic of its pharmacological profile.

G cluster_ligand Ligand cluster_receptors Estrogen Receptors EE2 This compound (EE2) ERa ERα EE2->ERa High Affinity ERb ERβ EE2->ERb Lower Affinity

Diagram 1: Comparative binding affinity of this compound (EE2) for ERα and ERβ.
Workflow for Competitive Radioligand Binding Assay

This flowchart outlines the standardized experimental procedure for determining the binding affinity of a test compound using a competitive radioligand assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_receptor 1. Prepare Receptor Source (e.g., Uterine Cytosol) prep_ligands 2. Prepare Radioligand ([³H]-E2) & Competitor (EE2) Dilutions incubation 3. Incubate Receptor, [³H]-E2, and varying [EE2] prep_ligands->incubation separation 4. Separate Bound from Free Ligand (e.g., Hydroxylapatite Precipitation) incubation->separation counting 5. Measure Radioactivity (Scintillation Counting) separation->counting plotting 6. Plot % Bound vs. [EE2] counting->plotting analysis 7. Non-linear Regression to determine IC50 plotting->analysis rba 8. Calculate Relative Binding Affinity (RBA) analysis->rba

Diagram 2: Experimental workflow for a competitive radioligand binding assay.

References

Ethinylestradiol's Endocrine Disrupting Effects in Aquatic Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 17α-ethinylestradiol (EE2), a potent synthetic estrogen and active component in oral contraceptives, is a significant endocrine-disrupting chemical (EDC) in aquatic environments.[1][2] Its widespread presence, even at low nanogram-per-liter concentrations, poses a substantial threat to the endocrine function and reproductive health of aquatic organisms, including fish, amphibians, and invertebrates.[1][3][4] This document provides a comprehensive technical overview of the endocrine-disrupting effects of EE2, summarizing quantitative data, detailing experimental protocols for assessing its impact, and illustrating key biological pathways and experimental workflows. It is intended for researchers, scientists, and professionals in drug development and environmental toxicology.

Introduction: The Endocrine Disruptor EE2

EE2 enters aquatic systems primarily through the discharge of wastewater treatment plant effluents.[1][5] Due to its high potency and resistance to degradation, it is one of the most impactful EDCs found in surface waters.[5][6] Its mode of action is receptor-mediated, binding to estrogen receptors in aquatic vertebrates and mimicking the effects of endogenous estrogens.[3][7] This interference can lead to a cascade of adverse effects, from the molecular to the population level.[1][5] The most well-documented and sensitive endpoint is the disruption of reproductive processes in fish.[3][7]

Quantitative Effects of EE2 on Aquatic Life

The effects of EE2 are observed at exceptionally low concentrations, often in the low ng/L range, which are environmentally relevant in many areas.[8] Below are summary tables of quantitative data from various studies on fish and amphibians.

Table 1: Effects of Ethinylestradiol (EE2) on Fish
SpeciesEndpointConcentration (ng/L)EffectReference
Zebrafish (Danio rerio)Vitellogenin (VTG) Induction (LOEC)3.0Significant increase in whole-body VTG[9]
Zebrafish (Danio rerio)Reproductive Failure5Complete population failure, no fertilization after lifelong exposure[8]
Fathead Minnow (Pimephales promelas)VTG Induction0.1Induction of vitellogenin[8]
Fathead Minnow (Pimephales promelas)Reproductive Impairment0.2 - 120-35% reduction in hatching success[8]
Fathead Minnow (Pimephales promelas)Sex Reversal4Full sex reversal of males, leading to an all-female population[5]
Rainbow Trout (Oncorhynchus mykiss)VTG Induction0.1Induction of vitellogenin[10]
Rainbow Trout (Oncorhynchus mykiss)Plasma Protein, Calcium Increase100Significant increase after two weeks of exposure[11][12]
Japanese Medaka (Oryzias latipes)Altered Endocrine Function0.2Changes in hypothalamus-pituitary-gonadal axis[10]
Japanese Medaka (Oryzias latipes)Depressed Reproductive Function500Significant decrease in reproductive output[10]
Murray Rainbowfish (Melanotaenia fluviatilis)VTG mRNA Upregulation (EC10)2.7710% effective concentration for VTG mRNA induction[13]

LOEC: Lowest Observed Effect Concentration; EC10: 10% Effective Concentration

Table 2: Effects of this compound (EE2) on Amphibians
SpeciesEndpointConcentration (ng/L)EffectReference
Green Frog (Rana clamitans)Hatching Success~5Significant reduction in hatching success[14]
Mink Frog (Rana septentrionalis)Gonadal Development (Intersex)~55.6-12.5% of exposed tadpoles developed intersex gonads[14]
Common Frog (Rana temporaria)MetamorphosisNot specifiedDelay in metamorphosis[15]
Common Frog (Rana temporaria)Sex Reversal1.8Implied male-to-female sex reversal at concentrations as low as 1.8 ng/L[15]
West African Clawed Frog (Xenopus tropicalis)Sex Reversal / SterilityNot specifiedFemale-biased sex ratios; sterile females lacking oviducts[16]

Signaling Pathways and Mechanisms of Action

EE2 primarily exerts its effects by binding to the estrogen receptor (ER), a nuclear hormone receptor. This interaction initiates a signaling cascade that alters the expression of numerous genes, leading to physiological and developmental abnormalities.

Estrogen Receptor Signaling and Vitellogenin Induction

One of the most well-characterized pathways affected by EE2 in oviparous (egg-laying) vertebrates is the induction of vitellogenin (VTG) synthesis in males.[2] VTG is a precursor to egg yolk protein, normally produced by females in response to endogenous estrogen.[11] Its presence in males is a definitive biomarker of exposure to estrogenic compounds.[2]

The signaling pathway is as follows:

  • Binding: EE2 enters liver cells (hepatocytes) and binds to the estrogen receptor (ER) in the cytoplasm.

  • Dimerization: The EE2-ER complex translocates to the nucleus and forms a dimer with another EE2-ER complex.

  • DNA Binding: The dimer binds to specific DNA sequences called Estrogen Response Elements (EREs) located in the promoter region of target genes, such as the vitellogenin gene.

  • Transcription: This binding recruits co-activator proteins and initiates the transcription of the VTG gene into messenger RNA (mRNA).

  • Translation: The VTG mRNA is translated into the VTG protein, which is then secreted from the liver into the bloodstream.

EE2_Signaling_Pathway cluster_cell Hepatocyte (Liver Cell) cluster_nucleus Nucleus EE2 EE2 ER Estrogen Receptor (ER) EE2->ER Binds Complex EE2-ER Complex EE2->Complex ER->Complex Dimer EE2-ER Dimer Complex->Dimer Translocates & Dimerizes ERE Estrogen Response Element (ERE) Dimer->ERE Binds to VTG_Gene Vitellogenin Gene Dimer->VTG_Gene Initiates Transcription VTG_mRNA VTG mRNA VTG_Gene->VTG_mRNA VTG_Protein Vitellogenin Protein VTG_mRNA->VTG_Protein Translation Bloodstream Bloodstream VTG_Protein->Bloodstream Secreted Experimental_Workflow cluster_setup Phase 1: Exposure Setup cluster_exposure Phase 2: Chronic Exposure cluster_analysis Phase 3: Endpoint Analysis cluster_conclusion Phase 4: Data Interpretation A1 Prepare Stock Solutions of EE2 A2 Establish Flow-Through Exposure System A1->A2 B1 Randomly Assign Eggs to Control & EE2 Tanks A2->B1 A3 Collect Fertilized Fish Eggs A3->B1 B3 Record Hatching Success & Larval Survival B1->B3 C1 Juvenile Growth Assessment (Length, Weight) B1->C1 B2 Monitor Water Quality & EE2 Concentrations B3->C1 C2 Gonad Histology (Sex Ratio, Intersex) C1->C2 C3 Adult Biomarker Analysis (VTG ELISA) C2->C3 C4 Reproductive Assessment (Fecundity, Fertilization) C3->C4 D1 Statistical Analysis (ANOVA) C4->D1 D2 Determine NOEC/LOEC Values D1->D2

References

Ethinylestradiol: A Technical Guide on its Endocrine Disrupting Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethinylestradiol (EE2), a synthetic estrogen widely used in oral contraceptives, is a potent endocrine-disrupting chemical (EDC) with significant environmental and ecotoxicological implications. Its persistence in aquatic environments and potent estrogenic activity at very low concentrations pose a considerable threat to wildlife, particularly fish populations. This technical guide provides an in-depth analysis of EE2's role as an endocrine disruptor, detailing its mechanism of action, environmental fate, and profound effects on aquatic organisms. It summarizes key quantitative data from ecotoxicological studies, outlines detailed experimental protocols for assessing its impact, and provides visual representations of its signaling pathways and common experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development to understand and mitigate the endocrine-disrupting effects of this widely used pharmaceutical.

Introduction

17α-ethinylestradiol (EE2) is a synthetic derivative of the natural estrogen, estradiol.[1] Its high oral bioavailability and potency have made it a cornerstone of hormonal contraception for decades.[2] However, the very properties that make it an effective pharmaceutical contribute to its environmental impact. EE2 is excreted from the human body and enters wastewater systems, where conventional treatment processes often fail to remove it completely.[3][4] Consequently, it is frequently detected in wastewater effluents and surface waters worldwide, raising concerns about its effects on non-target organisms.[5][6][7]

As an endocrine disruptor, EE2 mimics the action of natural estrogens, thereby interfering with the normal hormonal functions of wildlife.[8] Even at environmentally relevant concentrations in the nanogram per liter (ng/L) range, EE2 can induce significant physiological and reproductive alterations in aquatic species, most notably fish.[9][10][11] These effects include the feminization of male fish, altered sexual development, reduced fertility, and in some cases, complete reproductive failure, leading to population decline.[9][10][12] This guide will delve into the technical details of EE2's endocrine-disrupting properties, providing a foundation for further research and the development of risk mitigation strategies.

Mechanism of Action: Disruption of Estrogen Signaling

This compound exerts its endocrine-disrupting effects primarily by acting as a potent agonist for the estrogen receptor (ER).[13][14] Like endogenous estrogens, EE2 binds to and activates ERs, which are transcription factors that regulate the expression of a wide array of genes involved in sexual development, reproduction, and other physiological processes.[15] The binding of EE2 to the ER triggers a cascade of molecular events that ultimately leads to altered gene expression and the subsequent adverse physiological effects observed in exposed organisms.

Estrogen Receptor Signaling Pathway

The estrogen receptor signaling pathway is a complex process that can be initiated through both genomic and non-genomic mechanisms.

  • Genomic Pathway: In the classical genomic pathway, EE2 diffuses across the cell membrane and binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dimerize. The EE2-ER dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, ultimately leading to the up- or down-regulation of gene transcription.[13][16] A key gene upregulated by this pathway in fish is the vitellogenin (VTG) gene. Vitellogenin is an egg yolk precursor protein normally produced by females; its presence in male fish is a well-established biomarker of exposure to estrogenic compounds.[17][18]

  • Non-Genomic Pathway: EE2 can also elicit rapid cellular responses through non-genomic pathways. This involves the activation of membrane-associated estrogen receptors (mERs), which can trigger intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways.[5][15] These rapid signaling events can influence various cellular processes and can also indirectly affect gene expression by modulating the activity of other transcription factors.[16]

Estrogen_Signaling_Pathway EE2 This compound (EE2) ER Estrogen Receptor (ER) EE2->ER Binds mER Membrane ER (mER) EE2->mER Activates EE2_ER_complex EE2-ER Complex ER->EE2_ER_complex Forms ERE Estrogen Response Element (ERE) EE2_ER_complex->ERE Binds to signaling_cascades Signaling Cascades (MAPK, PI3K) mER->signaling_cascades Initiates gene_transcription Altered Gene Transcription (e.g., Vitellogenin) signaling_cascades->gene_transcription Influences ERE->gene_transcription Regulates physiological_effects Endocrine Disruption Effects gene_transcription->physiological_effects Leads to

Caption: Simplified diagram of this compound's mechanism of action.

Environmental Fate and Ecotoxicological Effects

Environmental Concentrations

This compound enters the aquatic environment primarily through the discharge of treated wastewater.[3] While wastewater treatment plants can remove a significant portion of EE2, residual amounts are still released into receiving waters.[4] The concentration of EE2 in wastewater effluent and surface waters can vary depending on factors such as the population density, the efficiency of the wastewater treatment process, and the dilution capacity of the receiving water body.

Water Source EE2 Concentration Range (ng/L) Reference(s)
Wastewater InfluentNot detected - 7890[4]
Wastewater EffluentNot detected - 549[4][5]
Surface Waters< 0.1 - 85[5][6][16]

Table 1: Reported Environmental Concentrations of this compound (EE2).

Ecotoxicological Effects on Aquatic Organisms

The potent estrogenic activity of EE2 makes it a significant threat to aquatic wildlife, particularly fish. Exposure to environmentally relevant concentrations of EE2 can lead to a range of adverse effects on the endocrine and reproductive systems.

Effect Organism(s) EE2 Concentration (ng/L) Reference(s)
Vitellogenin InductionZebrafish, Rainbow trout, Fathead minnow, Japanese medaka0.1 - 100[9][17][18][19]
Altered Sexual Development / IntersexZebrafish, Roach, Least killifish4 - 25[9][20][21]
Reduced FecundityZebrafish2 - 10[9]
Reproductive FailureZebrafish5[9][12]
Feminization of MalesFish (general)Not specified[3][22]

Table 2: Summary of Ecotoxicological Effects of this compound (EE2) on Fish.

Feminization of Male Fish: One of the most well-documented effects of EE2 exposure is the feminization of male fish.[3][22] This can manifest as the development of female secondary sexual characteristics, the presence of oocytes (eggs) in the testes (a condition known as intersex), and in extreme cases, complete sex reversal.[20][21]

Reproductive Impairment: EE2 can significantly impair the reproductive success of fish populations.[9] This can occur through various mechanisms, including reduced sperm quality, decreased fertilization rates, and altered spawning behavior.[9] Long-term exposure to low levels of EE2 has been shown to cause reproductive failure and population collapse in experimental fish populations.[10][12]

Vitellogenin Induction: The induction of vitellogenin synthesis in male and juvenile fish is a sensitive biomarker of exposure to estrogenic compounds like EE2.[17][18] Vitellogenin is an egg yolk protein precursor that is normally only produced by females. Its presence in males indicates that the estrogen signaling pathway has been activated.[19]

Experimental Protocols for Assessing Endocrine Disruption

A number of standardized experimental protocols have been developed to assess the potential of chemicals to disrupt the endocrine system of fish. The following sections describe key methodologies relevant to the study of this compound.

Fish Sexual Development Test (OECD Test Guideline 234)

This test is designed to assess the effects of a chemical on the sexual development of fish from the early life stages.[1][17]

  • Test Organism: Japanese medaka (Oryzias latipes) or zebrafish (Danio rerio) are commonly used.[10]

  • Exposure: Fish are exposed to a range of concentrations of the test substance in a flow-through system, starting from newly fertilized eggs and continuing until sexual differentiation is complete (approximately 60 days post-hatch).[10]

  • Endpoints:

    • Vitellogenin (VTG) concentration: Measured in whole-body homogenates or blood plasma.[1]

    • Gonadal histology: The sex of each fish is determined by microscopic examination of the gonads to identify males, females, and intersex individuals.[1]

    • Secondary sexual characteristics: Any changes in male-specific physical traits are recorded.

  • Data Analysis: The proportion of males, females, and intersex fish in each treatment group is compared to the control group. The concentration of the test substance that causes a statistically significant effect is determined.

OECD_234_Workflow start Start: Fertilized Fish Eggs exposure Continuous Flow-Through Exposure (EE2 concentrations + Control) ~60 days post-hatch start->exposure sampling Termination and Sampling exposure->sampling v_analysis Vitellogenin Analysis (ELISA) sampling->v_analysis h_analysis Gonadal Histology (Sex determination) sampling->h_analysis s_analysis Secondary Sexual Characteristic Assessment sampling->s_analysis data_analysis Data Analysis and Endpoint Determination v_analysis->data_analysis h_analysis->data_analysis s_analysis->data_analysis end End: Assessment of Endocrine Disruption Potential data_analysis->end

Caption: General workflow for the OECD 234 Fish Sexual Development Test.
21-Day Fish Assay (OECD Test Guideline 230)

This is a shorter-term screening assay to identify substances with estrogenic, androgenic, or aromatase-inhibiting activity.[3]

  • Test Organism: Sexually mature male and female fish (e.g., fathead minnow, Japanese medaka, or zebrafish) are used.

  • Exposure: Fish are exposed to the test substance for 21 days in a flow-through or semi-static system.[11]

  • Endpoints:

    • Vitellogenin (VTG) concentration: Measured in the blood plasma of male and female fish.[3]

    • Secondary sexual characteristics: Assessed in species where these are prominent (e.g., nuptial tubercles in fathead minnows).[3]

  • Data Analysis: A significant increase in VTG in males or a significant decrease in females compared to controls indicates potential endocrine activity.

Vitellogenin Quantification by ELISA

The enzyme-linked immunosorbent assay (ELISA) is a common and sensitive method for quantifying vitellogenin in fish plasma or whole-body homogenates.[9][20]

  • Principle: A competitive or sandwich ELISA format is typically used. In a competitive ELISA, VTG in the sample competes with a known amount of labeled VTG for binding to a limited number of anti-VTG antibody binding sites. The amount of labeled VTG that binds is inversely proportional to the amount of VTG in the sample.[21] In a sandwich ELISA, the sample is added to a plate coated with a capture antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the VTG molecule. The amount of bound enzyme is directly proportional to the amount of VTG in the sample.[14]

  • Procedure (General Steps for Competitive ELISA):

    • Microplate wells are coated with a known amount of purified VTG.

    • Samples (plasma or homogenate supernatant) and a primary anti-VTG antibody are added to the wells.

    • The plate is incubated to allow competition for antibody binding between the coated VTG and the VTG in the sample.

    • The plate is washed to remove unbound antibody and sample components.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

    • The plate is washed again to remove unbound secondary antibody.

    • A substrate is added that is converted by the enzyme into a colored product.

    • The absorbance of the colored product is measured using a microplate reader.

    • The concentration of VTG in the sample is determined by comparing its absorbance to a standard curve generated using known concentrations of purified VTG.[21]

Analytical Methods for Environmental Monitoring

The detection and quantification of EE2 in environmental samples at very low concentrations require sensitive analytical techniques.

Analytical Method Principle Typical Limit of Detection (LOD) Reference(s)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds based on their physicochemical properties and then identifies and quantifies them based on their mass-to-charge ratio.0.02 - 1.0 ng/L[17]
Gas Chromatography-Mass Spectrometry (GC-MS)Similar to LC-MS/MS but used for volatile and semi-volatile compounds. Derivatization is often required for EE2.~0.05 ng/L
Enzyme-Linked Immunosorbent Assay (ELISA)An immunological assay that uses antibodies to detect the presence of EE2.Varies, can be in the low ng/L range.
VoltammetryAn electrochemical method that measures the current resulting from the application of a potential.~0.49 µg/L (490 ng/L)

Table 3: Common Analytical Methods for the Detection of this compound (EE2) in Water.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is currently one of the most widely used and sensitive methods for the analysis of EE2 in environmental matrices.

Conclusion and Future Perspectives

This compound is a potent endocrine disruptor that poses a significant risk to the health of aquatic ecosystems. Its widespread use and incomplete removal during wastewater treatment result in its continuous release into the environment, leading to the feminization and reproductive impairment of fish populations at environmentally relevant concentrations.

Future research should focus on several key areas:

  • Development of advanced wastewater treatment technologies: More effective methods for removing EE2 and other pharmaceuticals from wastewater are urgently needed.

  • Long-term population-level studies: Further research is required to fully understand the long-term consequences of chronic low-level EE2 exposure on the dynamics of wild fish populations.

  • Mixture effects: Aquatic organisms are exposed to a complex mixture of chemicals in the environment. The combined effects of EE2 with other endocrine disruptors need to be investigated.

  • Development of environmentally benign alternatives: The design and development of new contraceptive options with a lower environmental impact should be a priority.

By continuing to investigate the endocrine-disrupting potential of this compound and by implementing effective mitigation strategies, we can work towards protecting the health and integrity of our aquatic environments.

References

A Comprehensive Guide to the Solubility of Ethinylestradiol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of ethinylestradiol in a variety of common organic solvents. This compound, a synthetic estrogen, is a critical component in numerous pharmaceutical formulations. A comprehensive understanding of its solubility is paramount for optimizing drug development, formulation, and manufacturing processes. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows to support researchers and scientists in their work with this vital active pharmaceutical ingredient (API).

Quantitative Solubility Data

The solubility of this compound has been reported in a range of organic solvents. The following table summarizes the available quantitative data, converted to milligrams per milliliter (mg/mL) for ease of comparison. It is important to note that solubility can be influenced by various factors, including temperature, the polymorphic form of the solute, and the purity of both the solute and the solvent. Where available, the temperature at which the solubility was determined is provided. Discrepancies in reported values from different sources are noted, highlighting the importance of empirical determination for specific applications.

SolventSolubility (mg/mL)Temperature (°C)Source(s)
Acetone~200Not Specified[1]
4050[2]
200Not Specified
Chloroform~50Not Specified
9.115[2]
50Not Specified
Dioxane~250Not Specified
Dimethylformamide (DMF)~20Not Specified[3]
Dimethyl Sulfoxide (DMSO)~20Not Specified[3]
≥ 100Not Specified[4]
Ethanol~167Not Specified[1]
~30Not Specified[3]
4Not Specified[2]
SolubleNot Specified[5]
≥ 100Not Specified[4]
170Not Specified
Ether~250Not Specified
250Not Specified[6]
Methanol1.0Not Specified[7]
PyridineFreely SolubleNot Specified[5]
TetrahydrofuranFreely SolubleNot Specified[5]

Note on Data Interpretation: The values presented as "~" are conversions from "1 part solute in X parts solvent" and should be considered approximate. For instance, "1 part in 6 of ethanol" is interpreted as 1 gram of this compound dissolving in 6 mL of ethanol, yielding a concentration of approximately 167 mg/mL.[1] The significant variation in reported solubilities, as seen for ethanol and DMSO, underscores the sensitivity of solubility measurements to experimental conditions and methodologies.

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is a critical step in the pre-formulation and formulation development of a drug substance. The saturation shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound.[8][9]

Saturation Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the concentration of a solute in a saturated solution in equilibrium with the solid solute.

Materials:

  • This compound (crystalline powder)

  • Selected organic solvent(s) of high purity

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or rotator placed in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to reach equilibrium. A common practice is to agitate for 24 to 72 hours.[10] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is established when the concentration of this compound in the solution remains constant over time.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a set period to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, two common methods are centrifugation and filtration.

    • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

    • Filtration: Carefully draw the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any undissolved microparticles. It is important to pre-saturate the filter by discarding the initial portion of the filtrate to avoid any potential adsorption of the solute onto the filter membrane.

  • Quantification:

    • Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

    • A standard calibration curve of this compound in the same solvent should be prepared to accurately quantify the concentration in the sample.

  • Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

To provide a clear understanding of the logical flow of the saturation shake-flask method, the following diagram has been generated using the DOT language.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep1 Add excess this compound to vials prep2 Add known volume of organic solvent prep1->prep2 equilib Agitate at constant temperature (e.g., 24-72h) prep2->equilib sep_choice Choose separation method equilib->sep_choice centrifuge Centrifugation sep_choice->centrifuge filtration Filtration sep_choice->filtration quant1 Dilute supernatant/filtrate centrifuge->quant1 filtration->quant1 quant2 Analyze by HPLC or UV-Vis quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 result result quant3->result Solubility Value

Caption: Experimental workflow for the saturation shake-flask solubility determination method.

References

An In-depth Technical Guide to the Stability of Ethinylestradiol Under Various pH and Temperature Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of ethinylestradiol (EE), a synthetic estrogen widely used in pharmaceutical formulations, under various pH and temperature conditions. Understanding the degradation pathways and kinetics is crucial for the development of stable dosage forms, ensuring therapeutic efficacy and patient safety. This document summarizes key findings from scientific literature on the degradation of this compound, details experimental protocols for stability testing, and visualizes relevant biological pathways.

Chemical Stability and Degradation Profile

This compound is susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis. The primary degradation pathways involve modification of the phenolic ring and the ethinyl group.

Influence of pH on this compound Stability

Forced degradation studies have demonstrated that this compound degrades under both acidic and basic conditions, with the rate of degradation being influenced by the pH of the medium.

Table 1: Forced Hydrolytic Degradation of this compound

Stress ConditionTemperature (°C)Exposure TimeDegradation (%)Reference
2N HCl6030 min14.67[1]
2N NaOH6030 min7.75[1]
0.1N HClNot Specified30 minSignificant[2]
0.1N NaOHNot Specified30 minSignificant[2]

Note: "Significant" indicates that degradation was observed, but a specific percentage was not provided in the cited literature.

Influence of Temperature on this compound Stability

Elevated temperatures accelerate the degradation of this compound. Thermal degradation studies, primarily in the solid state, indicate that the molecule is relatively stable at ambient temperatures but undergoes decomposition at higher temperatures. In solution, temperature acts as a catalyst for hydrolytic and oxidative degradation. For instance, a photodegradation study in purified water showed a half-time of 22.8 hours, which was reduced to 17.1 hours with the addition of sea salt and an increase in temperature[3]. Another study on the thermal degradation of solid this compound showed it is thermally stable up to 177°C[4].

Table 2: Thermal and Photodegradation of this compound

Stress ConditionTemperature (°C)Exposure TimeDegradation (%)Half-life (t½)Reference
Dry Heat606 hoursNot Specified-[1]
Photodegradation (Purified Water)Not Specified72 hours-22.8 hours[3]
Photodegradation (with sea salt and increased temperature)Not SpecifiedNot Specified-17.1 hours[3]
Oxidative Degradation (with agent and higher temperature)Not SpecifiedNot Specified-1.1 hours[3]
Oxidative and Photolytic Degradation

This compound is also susceptible to oxidative and photolytic degradation. The presence of oxidizing agents and exposure to light can lead to the formation of various degradation products.

Table 3: Oxidative and Photolytic Degradation of this compound

Stress ConditionTemperature (°C)Exposure TimeDegradation (%)Reference
20% Hydrogen Peroxide6030 minNot Specified[1]
3% Hydrogen PeroxideNot SpecifiedNot SpecifiedSignificant[2]
Photodegradation (in solution)Not SpecifiedNot SpecifiedSignificant[5]

Experimental Protocols for Stability Studies

Accurate assessment of this compound stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the separation and quantification of this compound and its degradation products.

Sample Preparation for Forced Degradation Studies

The following protocols are based on methodologies described in the scientific literature for inducing and analyzing degradation.

  • Acid Degradation: To 1 ml of an this compound stock solution, 1 ml of 2N hydrochloric acid is added. The solution is then refluxed at 60°C for 30 minutes. After cooling to room temperature, the solution is neutralized with 1 ml of 2N sodium hydroxide and diluted to a suitable concentration with the mobile phase for HPLC analysis[1].

  • Alkaline Degradation: To 1 ml of an this compound stock solution, 1 ml of 2N sodium hydroxide is added. The solution is refluxed at 60°C for 30 minutes. After cooling, it is neutralized with 1 ml of 2N hydrochloric acid and diluted to the desired concentration with the mobile phase[1].

  • Oxidative Degradation: 1 ml of 20% hydrogen peroxide is added to 1 ml of the this compound stock solution. The mixture is kept at 60°C for 30 minutes, then cooled and diluted to the final concentration for analysis[1].

  • Thermal Degradation: A solution of this compound is kept in an oven at 60°C for 6 hours. After cooling, the solution is diluted to the appropriate concentration for HPLC injection[1].

  • Photolytic Degradation: Solutions of this compound are exposed to a UV light source for a defined period to induce degradation.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate the intact drug from its degradation products.

Table 4: Example of a Stability-Indicating HPLC Method for this compound

ParameterCondition
Column Phenomenex Gemini C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer : Acetonitrile (75:25 v/v), pH adjusted to 3.6 with orthophosphoric acid
Flow Rate 1.0 ml/min
Detection Wavelength 237 nm
Injection Volume 20 µl
Column Temperature Ambient
Reference [1]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental processes related to this compound, the following diagrams are provided in the DOT language for Graphviz.

This compound Mechanism of Action

This compound, as a synthetic estrogen, primarily exerts its effects by binding to estrogen receptors (ERα and ERβ), which function as ligand-activated transcription factors. The activation of these receptors leads to the regulation of gene expression in target tissues.

Ethinylestradiol_Mechanism_of_Action EE This compound ER Estrogen Receptor (ERα / ERβ) EE->ER Binds to HRE Hormone Response Element (in DNA) ER->HRE Binds to Gene Target Gene Transcription HRE->Gene Regulates Response Physiological Response Gene->Response

Caption: Mechanism of action of this compound.

Metabolic Pathway of this compound

This compound undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathways include hydroxylation and subsequent conjugation.

Ethinylestradiol_Metabolism EE This compound Hydroxylated 2-Hydroxy-Ethinylestradiol EE->Hydroxylated CYP3A4 Conjugated Sulfate and Glucuronide Conjugates Hydroxylated->Conjugated Sulfation / Glucuronidation Excretion Excretion (Urine and Feces) Conjugated->Excretion

Caption: Metabolic pathway of this compound.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound in a pharmaceutical formulation involves subjecting the sample to stress conditions and analyzing the resulting solution using a stability-indicating HPLC method.

Stability_Testing_Workflow Sample This compound Sample Stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) Sample->Stress Analysis HPLC Analysis Stress->Analysis Data Data Analysis (Quantification of EE and Degradation Products) Analysis->Data Report Stability Report Data->Report

Caption: Workflow for this compound stability testing.

Conclusion

The stability of this compound is a critical parameter in the development of safe and effective pharmaceutical products. This guide has summarized the available data on its degradation under various pH and temperature conditions, highlighting its susceptibility to hydrolysis, oxidation, and photolysis. The provided experimental protocols offer a foundation for conducting robust stability studies. While forced degradation studies provide valuable insights, further research into the degradation kinetics under a wider range of milder conditions would allow for more precise prediction of shelf-life and optimal storage conditions. The visualized pathways offer a clear understanding of the biological and experimental context of this compound.

References

Methodological & Application

Application Note: Quantification of Ethinylestradiol in Water Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

17α-Ethinylestradiol (EE2) is a potent synthetic estrogen widely used in oral contraceptives.[1][2] Its presence in aquatic environments, even at trace levels, is of significant concern due to its endocrine-disrupting effects on wildlife and potential risks to human health.[2] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a highly sensitive and selective method for the quantification of EE2 in various water matrices.[1][3] This application note provides a detailed protocol for the determination of EE2 in water samples, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

This section details the complete methodology for the quantification of Ethinylestradiol in water samples.

Sample Collection and Preservation
  • Collect water samples in meticulously cleaned amber glass bottles to prevent photodegradation of EE2.[1]

  • For analysis of dissolved EE2, centrifuge samples with visible turbidity to separate suspended particulate matter. Filtration is not recommended as it may lead to analyte loss.[1]

  • If total EE2 analysis is required, no phase separation is necessary if the particulate matter is low enough not to clog the SPE cartridge.[1]

  • Acidify samples with sulfuric acid to a pH < 3.[1]

  • Store samples at 4°C and protect from light. Samples should be extracted within 7 days of collection, or within 28 days if preserved with a suitable agent like 2-mercaptopyridine-1-oxide.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for the pre-concentration and purification of EE2 from water samples.[2][3]

  • Materials:

    • SPE cartridges (e.g., Oasis HLB or C18)[1][2]

    • SPE manifold

    • Nitrogen evaporator

  • Procedure:

    • Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water.

    • Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

    • Washing: Wash the cartridge with a solution of water and a small percentage of methanol to remove interferences.

    • Elution: Elute the retained EE2 from the cartridge using a suitable organic solvent, such as acetonitrile or methanol.[1]

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.[1]

HPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required.[1][2]

  • Internal Standard: Use of an isotopically labeled internal standard, such as this compound-d4, is recommended for accurate quantification.[2]

  • Derivatization (Optional but Recommended for Enhanced Sensitivity): Derivatization with agents like dansyl chloride can significantly improve the ionization efficiency and sensitivity of the method.[4][5]

Data Presentation

The following tables summarize the typical parameters for the HPLC-MS/MS analysis of this compound.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation from matrix interferences
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
Polarity Negative or Positive (Positive mode often used with derivatization)[4][6]
Monitored Transitions (MRM) Precursor Ion (m/z) → Product Ion (m/z)
This compound e.g., 295.2 → 145.1
This compound-d4 (IS) e.g., 299.2 → 145.1
Collision Energy Optimized for each transition
Dwell Time 100 - 200 ms

Table 3: Method Validation Data

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.02 - 0.1 ng/L[2]
Limit of Quantification (LOQ) 0.05 - 1.0 ng/L[2][4]
Accuracy (Recovery) 85 - 115%
Precision (%RSD) < 15%

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps involved in the sample preparation.

experimental_workflow cluster_sample_collection Sample Collection & Preservation cluster_sample_prep Sample Preparation (SPE) cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Amber Glass Bottles) Preservation 2. Preservation (Acidification & Cooling) Sample_Collection->Preservation Conditioning 3. Cartridge Conditioning Preservation->Conditioning Loading 4. Sample Loading Conditioning->Loading Washing 5. Cartridge Washing Loading->Washing Elution 6. Analyte Elution Washing->Elution Drying 7. Drying & Reconstitution Elution->Drying HPLC_Separation 8. HPLC Separation Drying->HPLC_Separation MSMS_Detection 9. MS/MS Detection HPLC_Separation->MSMS_Detection Data_Acquisition 10. Data Acquisition MSMS_Detection->Data_Acquisition Quantification 11. Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for this compound quantification.

sample_prep_logic start Water Sample spe_cartridge SPE Cartridge (C18 or Oasis HLB) start->spe_cartridge Loading waste Waste (Interferences) spe_cartridge->waste Washing final_extract Final Extract for LC-MS/MS Analysis spe_cartridge->final_extract Elution

Caption: Logical steps in the solid-phase extraction process.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in water samples. The use of solid-phase extraction for sample pre-concentration and clean-up, combined with the high selectivity of tandem mass spectrometry, allows for reliable detection and quantification at environmentally relevant concentrations. Adherence to the described protocols and quality control measures is essential for obtaining accurate and reproducible results.

References

Application Note: High-Sensitivity Bioanalytical Method for Ethinylestradiol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative determination of Ethinylestradiol (EE) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is highly sensitive and robust, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring where low concentrations of this compound are expected.

Introduction

This compound is a synthetic estrogen widely used in oral contraceptives and hormone replacement therapies.[1][2] Due to its high potency, it is administered in very low doses, resulting in picogram-per-milliliter concentrations in plasma.[3][4] Accurate and precise measurement of these low levels is crucial for assessing its bioavailability and pharmacokinetic profile. This application note details a validated LC-MS/MS method that employs a sophisticated sample preparation procedure, including derivatization, to achieve a lower limit of quantitation (LLOQ) as low as 1.0 to 5.0 pg/mL.[3][4][5][6]

The method involves the extraction of this compound from human plasma, followed by derivatization with Dansyl chloride to enhance ionization efficiency and improve sensitivity in the mass spectrometer.[6][7][8] Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4][7][9]

Experimental Protocols

Sample Preparation

A multi-step sample preparation procedure is employed to remove plasma matrix interferences and enhance the analyte signal. This typically involves either Solid Phase Extraction (SPE) or a combination of Liquid-Liquid Extraction (LLE) and SPE.[6][7][9][10] Derivatization with Dansyl chloride is a critical step for achieving high sensitivity.[3][6][7][8]

Protocol 1: Solid Phase Extraction (SPE) and Derivatization [5][7]

  • Plasma Sample Pre-treatment: To 1000 µL of human plasma in a 96-well plate, add 25 µL of the appropriate standard or quality control spiking solution and 50 µL of the internal standard (IS) spiking solution (e.g., this compound-d4).[5][7] For blank samples, add 75 µL of water. Dilute the samples with 1000 µL of 5 mM ammonium formate (pH 4.5).[5]

  • SPE Cartridge Conditioning: Condition a SOLA SCX (30 mg/2 mL) 96-well SPE plate with 1000 µL of methanol followed by 1000 µL of water.[5]

  • Sample Loading: Load the entire 2000 µL of the pre-treated sample onto the conditioned SPE plate.[5]

  • Washing: Wash the SPE plate to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 x 500 µL of methanol.[5]

  • Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 50 °C.[5][7]

  • Reconstitution and Derivatization:

    • Reconstitute the dried residue in 100 µL of 100 mM sodium bicarbonate (pH 10.5) and vortex.[5]

    • Add 100 µL of Dansyl chloride in acetone (1 mg/mL) and vortex.[5]

  • Incubation: Incubate the samples at 60 °C for 30 minutes.[5][7]

  • Final Preparation: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation followed by Liquid-Liquid Extraction (LLE) and Derivatization [3][4]

  • Plasma Sample Preparation: To a 500 µL aliquot of plasma, add 50 µL of methanol–water (80:20), 50 µL of IS solution (e.g., Prednisone), and 50 µL of sodium chloride (100mM). Vortex-mix for 1 minute.[3]

  • Liquid-Liquid Extraction: Add 2.5 mL of ethyl acetate–hexane (10:90), vortex-mix for 2 minutes, and centrifuge at 3,000 rpm for 10 minutes at 4°C.[3]

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 45°C.[3]

  • Reconstitution and Derivatization:

    • Reconstitute the residue with 50 µL of sodium bicarbonate (100mM; pH ~11) and 50 µL of Dansyl chloride (1,000 µg/mL) in acetonitrile.[3]

  • Incubation: The sample is then ready for analysis.

Liquid Chromatography
  • HPLC System: A UHPLC or UPLC system is recommended for optimal performance.[3][4]

  • Column: A reversed-phase C18 column, such as an ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50mm) or a Hypersil GOLD Vanquish C18, is suitable for the separation.[3][4][5]

  • Mobile Phase: A gradient elution is typically used with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[3][4]

  • Flow Rate: A flow rate of 0.3 mL/min is commonly employed.[3][4]

  • Injection Volume: 20 µL.[1]

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.[3][4][7]

  • Ionization: Heated Electrospray Ionization (H-ESI) in positive ion mode is utilized.[3][4][7]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[3][4]

  • Ion Transitions:

    • This compound (Dansylated): m/z 530.16 → 171.08[3][4]

    • Internal Standard (this compound-d4, Dansylated): m/z 534.2 → 171.0[11]

    • Internal Standard (Prednisone): m/z 359.10 → 147.04[3][4]

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for this compound in human plasma, compiled from various validated methods.

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)

ParameterValueReference
Linearity Range1 - 200 pg/mL[6]
5 - 200 pg/mL[7]
2.5 - 500 pg/mL[8]
5 - 308.560 pg/mL[9]
LLOQ1.0 pg/mL[6]
2.0 pg/mL[1]
2.5 pg/mL[8]
5.0 pg/mL[3][4][5]
Correlation Coefficient (r²)> 0.99[5][6][7]

Table 2: Precision and Accuracy

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
Low QC< 15%< 15%Within ±15%[5]
Medium QC< 15%< 15%Within ±15%[5]
High QC< 15%< 15%Within ±15%[5]
LLOQ QC< 20%< 20%Within ±20%

Note: The acceptance criteria for precision and accuracy are generally <15% (%CV and %Bias) for QCs and <20% for the LLOQ, in accordance with regulatory guidelines.

Table 3: Recovery

AnalyteRecovery (%)Reference
This compound86.91% - 103.15%[9]
91.3%[5]
Internal Standard88.4%[5]

Visualizations

The following diagrams illustrate the experimental workflow for the bioanalytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add Internal Standard (e.g., EE-d4) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction derivatization Derivatization (Dansyl Chloride) extraction->derivatization final_extract Final Extract derivatization->final_extract injection Injection final_extract->injection Inject lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantitation ms_detection->data_processing

Caption: Experimental workflow for the LC-MS/MS bioanalysis of this compound.

sample_preparation_details cluster_extraction Extraction Options start Start: Human Plasma spe Solid Phase Extraction (SPE) start->spe Method 1 lle Liquid-Liquid Extraction (LLE) start->lle Method 2 derivatization Derivatization with Dansyl Chloride spe->derivatization lle->derivatization cleanup Post-Derivatization Cleanup (Optional SPE) derivatization->cleanup final_sample Final Sample for Injection derivatization->final_sample Direct Injection cleanup->final_sample

Caption: Detailed sample preparation workflow options.

References

Protocol for Ethinylestradiol In Vitro Cell Proliferation Assay: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides a detailed protocol for conducting in vitro cell proliferation assays to evaluate the effects of ethinylestradiol. This application note is intended for researchers, scientists, and drug development professionals working in endocrinology, toxicology, and cancer research.

Introduction

This compound (EE), a synthetic estrogen, is a common component of oral contraceptives and is also used in hormone replacement therapy. Understanding its effect on cell proliferation is crucial for assessing its therapeutic efficacy and potential off-target effects. The following protocol details a robust and reproducible method for quantifying the proliferative response of the human breast cancer cell line MCF-7 to this compound, primarily based on the well-established E-SCREEN (Estrogen-SCREEN) assay.[1][2][3] This assay is a sensitive tool for detecting estrogenic activity.[1]

Principle of the Assay

The E-SCREEN assay leverages the estrogen-responsive nature of MCF-7 cells, which endogenously express the estrogen receptor alpha (ERα).[1] Binding of an estrogenic compound like this compound to ERα initiates a signaling cascade that promotes cell proliferation.[1][2][3] The magnitude of this proliferation is proportional to the concentration and estrogenic potency of the compound. Cell proliferation can be quantified using various methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

Experimental Workflow

The experimental workflow for the this compound cell proliferation assay is a multi-day process involving cell culture, treatment, and data acquisition.

This compound Cell Proliferation Assay Workflow cluster_day1 Day 1: Cell Seeding cluster_day2_4 Days 2-4: Acclimatization cluster_day5 Day 5: Treatment cluster_day8 Day 8: Assay cluster_analysis Data Analysis seed_cells Seed MCF-7 cells in 96-well plates acclimatize Acclimatize cells in steroid-free medium seed_cells->acclimatize treat_cells Treat cells with this compound (EE) and controls acclimatize->treat_cells mtt_assay Perform MTT assay treat_cells->mtt_assay read_plate Read absorbance at 570 nm mtt_assay->read_plate analyze_data Calculate cell viability and EC50 read_plate->analyze_data

Figure 1: A flowchart outlining the key steps and timeline for the this compound in vitro cell proliferation assay.

Detailed Experimental Protocol

Materials and Reagents
  • MCF-7 human breast cancer cell line (ATCC HTB-22)

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol red

  • Fetal Bovine Serum (FBS), charcoal-dextran stripped to remove endogenous steroids

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • This compound (EE)

  • 17β-Estradiol (E2) as a positive control

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • MTT solvent (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Sterile phosphate-buffered saline (PBS)

Procedure

1. Cell Culture and Maintenance:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

2. Preparation of Steroid-Free Medium:

  • To prepare the experimental medium, supplement DMEM (phenol red-free) with 10% charcoal-dextran stripped FBS and 1% Penicillin-Streptomycin. The absence of phenol red is critical as it has weak estrogenic activity.

3. Cell Seeding:

  • Trypsinize confluent MCF-7 cells and resuspend them in the steroid-free medium.

  • Seed the cells into a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of steroid-free medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

4. Acclimatization to Steroid-Free Conditions:

  • After 24 hours, replace the medium with fresh steroid-free medium and incubate for an additional 48-72 hours. This step is crucial to deplete endogenous hormones and synchronize the cells.[4]

5. Treatment with this compound:

  • Prepare a stock solution of this compound and 17β-estradiol in DMSO.

  • Perform serial dilutions of the stock solutions in steroid-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid toxicity.

  • Replace the medium in the wells with 100 µL of the medium containing the various concentrations of this compound, 17β-estradiol (positive control), or DMSO alone (vehicle control). A typical concentration range for this compound is 10⁻¹² M to 10⁻⁶ M.

  • Incubate the plate for 6 days.

6. MTT Assay for Cell Proliferation:

  • After the 6-day incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate the mean absorbance for each treatment group.

  • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.

  • Plot a dose-response curve with the this compound concentration on the x-axis (log scale) and the percentage of cell proliferation on the y-axis.

  • Determine the EC50 value , which is the concentration of this compound that induces a response halfway between the baseline and maximum response.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from this compound-induced cell proliferation assays in MCF-7 cells.

ParameterThis compound (EE)17β-Estradiol (E2)Reference
EC50 ~1-10 pM~0.1-1 pM[4]
Maximal Proliferation (Fold Increase) 4 to 8-fold5 to 10-fold[2][3][4]

Note: EC50 and maximal proliferation values can vary depending on the specific MCF-7 cell subline, assay conditions, and protocol used.[4]

Signaling Pathway of this compound-Induced Cell Proliferation

This compound, like endogenous estrogens, primarily acts through the estrogen receptor (ERα). Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate gene expression. However, a portion of ERα is localized at the plasma membrane and can initiate rapid, non-genomic signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome EE This compound (EE) ER_alpha_mem Membrane ERα EE->ER_alpha_mem ER_alpha_nuc Nuclear ERα EE->ER_alpha_nuc PI3K PI3K ER_alpha_mem->PI3K Ras Ras ER_alpha_mem->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERE Estrogen Response Element (ERE) ER_alpha_nuc->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclin D1) Gene_Transcription->Cell_Cycle_Proteins Cell_Cycle_Proteins->Proliferation

Figure 2: A simplified diagram of the signaling pathways activated by this compound leading to cell proliferation.

Conclusion

This protocol provides a comprehensive framework for assessing the proliferative effects of this compound in vitro. Adherence to these detailed steps, particularly the use of steroid-free medium and appropriate controls, is essential for obtaining reliable and reproducible data. This assay is a valuable tool for screening compounds for estrogenic activity and for investigating the mechanisms of hormone-induced cell proliferation.

References

Application Notes and Protocols for In Vivo Studies of Ethinylestradiol's Effects on Fish Reproduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-ethinylestradiol (EE2), a synthetic estrogen widely used in oral contraceptives, is a potent endocrine disrupting chemical (EDC) that can enter aquatic environments and adversely affect the reproductive health of fish populations.[1][2] Even at very low nanogram-per-liter concentrations, EE2 can interfere with the endocrine system of fish, leading to detrimental effects on their reproductive capabilities and potentially causing population-level impacts.[3][4] This document provides detailed application notes and standardized protocols for designing and conducting in vivo studies to assess the effects of EE2 on fish reproduction, drawing from internationally recognized guidelines and scientific literature.

The primary objective of these studies is to determine the potential of EE2 to disrupt the endocrine system and impair reproductive function in fish.[5] Key measurable endpoints include vitellogenin (VTG) induction, alterations in secondary sexual characteristics, changes in gonadal histology, and impacts on fecundity.[5][6] These studies are crucial for environmental risk assessment and the development of regulatory guidelines for pharmaceuticals.

Key Signaling Pathway: Estrogenic Disruption

Ethinylestradiol exerts its effects primarily by mimicking the natural estrogen, 17β-estradiol (E2), and binding to estrogen receptors (ERs) in various tissues.[7] This binding initiates a cascade of molecular events that can disrupt the normal functioning of the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproduction in vertebrates. In male fish, exposure to EE2 can lead to the inappropriate synthesis of vitellogenin, an egg yolk precursor protein normally produced only by females.[7][8] This "feminization" of male fish is a well-established biomarker of exposure to estrogenic compounds.[7] In females, EE2 can disrupt oogenesis and hormone biosynthesis, leading to reduced fertility and fecundity.[3][9]

cluster_0 Molecular & Cellular Level cluster_1 Organismal Level cluster_2 Population Level EE2 This compound (EE2) ER Estrogen Receptor (ER) EE2->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Activates Gene_Expression Altered Gene Expression (e.g., vtg, erα) ERE->Gene_Expression VTG Vitellogenin (VTG) Induction (in males) Gene_Expression->VTG Gonad Gonadal Abnormalities (e.g., intersex, altered gametogenesis) Gene_Expression->Gonad SSC Altered Secondary Sexual Characteristics VTG->SSC Fecundity Reduced Fecundity Gonad->Fecundity Sex_Ratio Skewed Sex Ratio Gonad->Sex_Ratio Reproductive_Failure Reproductive Failure Fecundity->Reproductive_Failure Sex_Ratio->Reproductive_Failure Population_Decline Population Decline Reproductive_Failure->Population_Decline

Caption: Signaling pathway of this compound (EE2) leading to reproductive disruption in fish.

Recommended In Vivo Study Designs

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) provide a robust framework for assessing the endocrine-disrupting potential of chemicals. The following are highly relevant for studying the effects of EE2 on fish reproduction.

OECD Test Guideline 229: Fish Short-Term Reproduction Assay (FSTRA)

This 21-day in vivo assay is designed to screen for chemicals that may have adverse effects on fish reproduction.[5][6][10][11] It is particularly useful for identifying substances with endocrine-disrupting properties.

Experimental Workflow:

start Acclimation of sexually mature fish exposure 21-day exposure to EE2 (at least 3 concentrations + control) start->exposure monitoring Daily monitoring of fecundity (egg production) exposure->monitoring termination Termination of exposure monitoring->termination sampling Sampling of blood, gonads, and measurement of secondary sexual characteristics termination->sampling analysis Vitellogenin analysis (ELISA) Gonadal histopathology sampling->analysis data Data analysis and endpoint evaluation analysis->data

Caption: Workflow for the OECD 229 Fish Short-Term Reproduction Assay.

OECD Test Guideline 234: Fish Sexual Development Test (FSDT)

This longer-term assay (approximately 60 days post-hatch) assesses the effects of chemicals on the sexual development of fish, from the embryonic stage to the completion of sexual differentiation.[12][13][14] This test is particularly sensitive for detecting chemicals that can cause sex reversal.

Experimental Workflow:

start Exposure of newly fertilized eggs to EE2 hatching Hatching and continued exposure of larvae start->hatching growth_phase ~60 days post-hatch growth period hatching->growth_phase termination Termination of exposure growth_phase->termination sampling Sampling of whole body or blood for VTG analysis termination->sampling histology Gonadal histology to determine phenotypic sex termination->histology data Data analysis: VTG levels, sex ratio, intersex incidence sampling->data histology->data

References

Application Note: High-Recovery Solid-Phase Extraction of Ethinylestradiol from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the extraction and pre-concentration of 17α-ethinylestradiol (EE2), a potent synthetic estrogen, from various wastewater matrices. Due to its endocrine-disrupting capabilities at trace concentrations, accurate monitoring of EE2 is crucial.[1][2][3] The described protocol employs solid-phase extraction (SPE) with octadecyl (C18) or Oasis HLB cartridges, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) or fluorescence detection (FLD).[4][5] This method is designed for researchers in environmental science, analytical chemistry, and drug development to achieve reliable quantification of EE2 at environmentally relevant, low ng/L levels.

Introduction

17α-ethinylestradiol (EE2) is a synthetic derivative of estradiol and a primary active ingredient in oral contraceptives.[1][3] Its widespread use and resistance to degradation lead to its presence in wastewater effluents, posing a significant risk to aquatic ecosystems by disrupting the endocrine systems of wildlife.[2][6] Effective monitoring requires a highly selective and sensitive analytical method capable of detecting ultra-trace concentrations. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers excellent cleanup, pre-concentration, and high, reproducible recoveries, making it a superior alternative to traditional liquid-liquid extraction.[7][8] This protocol provides a comprehensive guide to an optimized SPE workflow for EE2 isolation from complex wastewater samples.

Experimental Workflow

The overall experimental workflow for the solid-phase extraction of ethinylestradiol from wastewater is depicted below.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-Extraction Processing cluster_analysis Analysis SampleCollection 1. Wastewater Sample Collection Acidification 2. Acidification (e.g., with H₂SO₄) SampleCollection->Acidification Centrifugation 3. Centrifugation (optional, to remove particulates) Acidification->Centrifugation Conditioning 4. Cartridge Conditioning (Methanol, then Water) Centrifugation->Conditioning Loading 5. Sample Loading Conditioning->Loading Washing 6. Cartridge Washing (e.g., Water/Methanol mixture) Loading->Washing Elution 7. Analyte Elution (Methanol or Acetonitrile) Washing->Elution Evaporation 8. Evaporation to Dryness (under Nitrogen stream) Elution->Evaporation Reconstitution 9. Reconstitution (e.g., 50:50 Methanol:Water) Evaporation->Reconstitution Analysis 10. LC-MS/MS or HPLC-FLD Analysis Reconstitution->Analysis

Caption: Experimental workflow for the solid-phase extraction and analysis of this compound.

Materials and Reagents

  • SPE Cartridges: C18 (e.g., Hypersep C18) or Oasis HLB (50-200 mg, 1-6 mL).[2][4][9][10]

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Nitrogen Gas (High Purity)

  • This compound (EE2) standard (≥98%)

  • Internal Standard (e.g., Ethynylestradiol-d4) [1]

  • Derivatization Agent (optional, e.g., Dansyl Chloride for LC-MS/MS) [11]

Detailed Protocol

This protocol is a synthesis of commonly employed methods for the extraction of EE2 from wastewater.[1][3][4]

1. Sample Preparation a. Collect wastewater samples in clean glass bottles. To avoid degradation, samples should be transported on ice and processed promptly or stored at 4°C for no longer than 48 hours. b. For analysis of dissolved EE2, remove suspended solids by centrifugation. Filtration is generally not recommended as EE2 may adsorb to filter materials, leading to a negative bias.[1] c. For total EE2 analysis (dissolved and particulate-bound), the whole sample can be processed, provided the particulate matter does not clog the SPE cartridge (typically <1% solids).[1] d. Acidify the water sample to a pH of approximately 2-3 using sulfuric acid.[1][7] This step ensures that EE2 is in a non-ionized form, promoting its retention on the reversed-phase sorbent. e. Spike the sample with an appropriate internal standard (e.g., Ethynylestradiol-d4) to correct for matrix effects and variations in extraction efficiency.[1]

2. Solid-Phase Extraction (SPE) a. Cartridge Conditioning: Condition the SPE cartridge by passing 4-5 mL of methanol, followed by 4-5 mL of ultrapure water.[3] Do not allow the cartridge to go dry before loading the sample. b. Sample Loading: Pass the acidified wastewater sample through the conditioned SPE cartridge at a steady flow rate of approximately 5 mL/min.[12] c. Washing: After the entire sample has been loaded, wash the cartridge with 1-5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove hydrophilic interferences.[11] d. Elution: Elute the retained EE2 from the cartridge using a small volume of a strong organic solvent. Common elution schemes include:

  • 4 mL of 100% methanol.[7]
  • Two aliquots of 0.5 mL of hexane followed by 0.5 mL of methanol.[3]
  • A single elution with acetonitrile.[1][2]

3. Post-Extraction Concentration a. Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (e.g., 50°C).[1][11] b. Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of a suitable solvent, such as a 50:50 methanol:water mixture.[1] c. Transfer a portion of the reconstituted sample to an autosampler vial for analysis.

4. Instrumental Analysis a. Analyze the extracted sample using a suitable analytical technique, such as LC-MS/MS or HPLC-FLD.[1][4] b. For highly sensitive quantification, especially with LC-MS/MS, derivatization of the extract with an agent like dansyl chloride may be performed to enhance the ionization efficiency and signal response of EE2.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods, providing a baseline for method development and validation.

Table 1: SPE Cartridge and Sorbent Specifications

Sorbent TypeManufacturer/BrandSorbent Mass (mg)Cartridge Volume (mL)Reference
C18 (Octadecyl)Hypersep--[4]
C18---[2]
Oasis HLBWaters30-[3]
Oasis HLBWaters80-[12]
Oasis HLBWaters2005[9]

Table 2: SPE Method Parameters and Performance

ParameterValue/RangeReference
Sample Volume100 - 300 mL[4][12]
Sample pH2 - 3[1][7]
Conditioning SolventMethanol, followed by Water[3][11]
Elution SolventMethanol, Acetonitrile[1][2][7]
Elution Volume1 - 4 mL[3][7]
Pre-concentration Factorup to 2500x[4]
Recovery75 - 94%[2][7]
Limit of Quantification (LOQ)1 - 5 ng/L[4][13]
Limit of Detection (LOD)0.02 - 1.12 ng/L[2][14]

Table 3: Example LC-MS/MS Conditions for EE2 Analysis

ParameterConditionReference
Ionization ModeElectrospray Ionization (ESI), Positive or Negative[6][15]
Capillary Voltage2.00 kV[6]
Desolvation Temperature600 °C[6]
Acquisition ModeMultiple Reaction Monitoring (MRM)[6][15]
Internal StandardEthynylestradiol-d4[1]

Conclusion

The solid-phase extraction method outlined in this application note provides a reliable and effective approach for the isolation and pre-concentration of this compound from complex wastewater matrices. By utilizing C18 or Oasis HLB sorbents and optimizing parameters such as sample pH, elution solvent, and final analysis by LC-MS/MS, researchers can achieve the low limits of detection required for environmental monitoring and risk assessment. The presented protocol and quantitative data serve as a comprehensive resource for the development and implementation of this critical analytical methodology.

References

Application Notes and Protocols for the Derivatization of Ethinylestradiol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethinylestradiol (EE), a synthetic estrogen, is a common component in oral contraceptives and hormone replacement therapies. Its analysis is crucial in various fields, including pharmaceutical quality control, clinical chemistry, and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound, with its polar hydroxyl groups, exhibits poor chromatographic behavior and thermal instability, making direct GC-MS analysis challenging.

Derivatization is a chemical modification process that converts a compound into a product with improved analytical properties. For GC-MS analysis of this compound, silylation is the most common derivatization technique. This process involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) or a related silyl group. This modification increases the volatility and thermal stability of this compound, leading to improved peak shape, reduced adsorption on the chromatographic column, and enhanced sensitivity.

This document provides detailed application notes and protocols for the derivatization of this compound using various silylating agents for subsequent GC-MS analysis.

Challenges in this compound Derivatization

A significant challenge in the silylation of this compound is the formation of multiple derivatives.[1][2] this compound has two hydroxyl groups: a phenolic hydroxyl at the C3 position and a tertiary hydroxyl at the C17 position. Silylation can occur at one or both of these sites, leading to a mixture of mono- and di-silylated products. Furthermore, the ethinyl group can be lost under certain derivatization conditions, leading to the formation of estrone derivatives.[1] The formation of multiple derivatives complicates chromatographic separation and quantification.

The choice of silylating reagent and reaction conditions, particularly the solvent, is critical to ensure the formation of a single, stable derivative.

Silylating Reagents for this compound

Several silylating reagents are available for the derivatization of this compound. The most commonly used include:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent. When used alone or with a catalyst like trimethylchlorosilane (TMCS) in common solvents like ethyl acetate or acetonitrile, it can lead to the formation of multiple this compound derivatives.[1]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent that can also produce multiple derivatives of this compound under certain conditions.[1]

  • BSTFA + TMSI (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylsilylimidazole): The addition of TMSI as a catalyst to BSTFA has been shown to promote the formation of a single, stable di-TMS-ethinylestradiol derivative, preventing the formation of multiple byproducts.

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable to hydrolysis than TMS derivatives. However, with this compound, it can lead to the formation of the estrone TBDMS derivative.[1]

The use of pyridine or dimethylformamide as a solvent has been demonstrated to be crucial for achieving complete derivatization to a single di-TMS product with BSTFA and MSTFA.[1]

Experimental Protocols

The following are detailed protocols for the derivatization of this compound using different silylating agents.

Protocol 1: Derivatization with BSTFA + 1% TMCS in Pyridine

This protocol is designed to promote the formation of the di-TMS derivative of this compound.

Materials:

  • This compound standard solution (e.g., 1 mg/mL in methanol)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply

  • GC-MS system

Procedure:

  • Sample Preparation: Pipette an appropriate volume of the this compound standard solution into a reaction vial to obtain the desired amount of analyte (e.g., 10 µg).

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried residue.

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Tightly cap the vial.

  • Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven.[3]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized solution directly into the GC-MS system.

Protocol 2: Derivatization with MSTFA in Pyridine

This protocol utilizes MSTFA in pyridine to favor the formation of the di-TMS derivative.

Materials:

  • This compound standard solution

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Pyridine (anhydrous)

  • Reaction vials

  • Heating block or oven

  • Nitrogen gas supply

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare the dried this compound sample in a reaction vial as described in Protocol 4.1.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried residue.

    • Add 50 µL of MSTFA to the vial.

    • Tightly cap the vial.

  • Reaction: Heat the vial at 60°C for 30 minutes.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject an aliquot of the derivatized solution into the GC-MS system.

Protocol 3: Derivatization with MTBSTFA

This protocol describes the formation of the TBDMS derivative, which can be useful due to its stability, but caution is advised due to the potential for conversion to the estrone derivative.

Materials:

  • This compound standard solution

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)

  • Suitable solvent (e.g., acetonitrile or pyridine)

  • Reaction vials

  • Heating block or oven

  • Nitrogen gas supply

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare the dried this compound sample in a reaction vial.

  • Derivatization:

    • Add 100 µL of the chosen solvent (e.g., acetonitrile) to the dried residue.

    • Add 50 µL of MTBSTFA to the vial.

    • Tightly cap the vial.

  • Reaction: Heat the vial at 75°C for 30 minutes.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject an aliquot of the derivatized solution into the GC-MS system. Note: Be aware that this method may result in the formation of the TBDMS derivative of estrone.[1]

Quantitative Data

The following table summarizes typical quantitative performance data for the GC-MS analysis of this compound after derivatization. Data has been compiled from various sources and may vary depending on the specific instrumentation and experimental conditions.

Derivatization ReagentLinearity (ng/L)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Reference
BSTFA + TMCS in Pyridine1.88 - 750-1.88 - 37.5-[4]
MSTFA-0.1 - 1.3 µg/L0.3 - 4.2 µg/L-[5]
BSTFA + TMCS0.05 - 5 µg/L5 - 10-78 - 102[6]
BSTFA-2.5 - 27.5->90[7]

Note: The performance characteristics are highly dependent on the entire analytical method, including sample preparation, GC-MS instrumentation, and acquisition parameters. The provided data should be considered as a general guide.

Visualizations

Derivatization Reactions

G Derivatization of this compound cluster_bstfa BSTFA + Pyridine cluster_mstfa MSTFA + Pyridine cluster_mtbstfa MTBSTFA EE_bstfa This compound BSTFA_reagent BSTFA in Pyridine (70°C, 30 min) EE_bstfa->BSTFA_reagent diTMS_EE di-TMS-Ethinylestradiol BSTFA_reagent->diTMS_EE EE_mstfa This compound MSTFA_reagent MSTFA in Pyridine (60°C, 30 min) EE_mstfa->MSTFA_reagent diTMS_EE2 di-TMS-Ethinylestradiol MSTFA_reagent->diTMS_EE2 EE_mtbstfa This compound MTBSTFA_reagent MTBSTFA (75°C, 30 min) EE_mtbstfa->MTBSTFA_reagent TBDMS_E1 TBDMS-Estrone (Potential Product) MTBSTFA_reagent->TBDMS_E1

Caption: Silylation reactions of this compound with different reagents.

Experimental Workflow

G General Workflow for this compound Derivatization and GC-MS Analysis start Start: Sample Containing This compound extraction Sample Extraction (if necessary) start->extraction evaporation Evaporation to Dryness (Nitrogen Stream) extraction->evaporation derivatization Add Derivatization Reagent and Solvent (e.g., Pyridine) evaporation->derivatization reaction Heating (e.g., 60-70°C) derivatization->reaction gcms GC-MS Analysis reaction->gcms data Data Acquisition and Processing gcms->data end End: Quantified This compound data->end

Caption: General experimental workflow for GC-MS analysis of this compound.

Conclusion

The derivatization of this compound is an essential step for its reliable quantification by GC-MS. The formation of multiple derivatives is a common pitfall that can be overcome by the careful selection of the silylating reagent and, most importantly, the reaction solvent. The use of pyridine or dimethylformamide with BSTFA or MSTFA is highly recommended to ensure the formation of a single di-TMS-ethinylestradiol derivative. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and validate robust GC-MS methods for the analysis of this compound in various matrices.

References

Application Notes and Protocols: Use of Ethinylestradiol as a Positive Control in Estrogenicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evaluation of the potential estrogenic or anti-estrogenic activity of chemical compounds, robust and reliable assay systems are paramount. A key component of such assays is the inclusion of appropriate controls to ensure the validity and accuracy of the experimental results. 17α-Ethinylestradiol (EE), a synthetic derivative of the natural estrogen 17β-estradiol (E2), is a potent estrogen receptor agonist and is widely recommended and used as a positive control in a variety of in vitro and in vivo estrogenicity assays.[1] Its high potency, stability, and well-characterized mechanism of action make it an ideal reference compound for assessing the estrogenic potential of test substances.

This document provides detailed application notes and protocols for the use of ethinylestradiol as a positive control in three commonly employed estrogenicity assays: the in vivo rodent uterotrophic bioassay, the in vitro E-SCREEN assay, and the in vitro estrogen receptor (ER) reporter gene assay.

Mechanism of Action of this compound

This compound exerts its biological effects primarily through binding to and activating estrogen receptors (ERs), which are ligand-activated transcription factors.[2][3][4] The primary signaling pathway, known as the genomic pathway, involves the following key steps:

  • Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to ERs located in the cytoplasm or nucleus.

  • Receptor Dimerization: Upon ligand binding, the ER undergoes a conformational change, dissociates from heat shock proteins, and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

  • Nuclear Translocation: The ligand-receptor complex translocates to the nucleus if it is not already there.

  • DNA Binding: The dimerized receptor binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Transcriptional Activation: The DNA-bound receptor complex recruits co-activator proteins, which then modulate the transcription of downstream genes, leading to the synthesis of specific proteins and resulting in a physiological response.

In addition to this classical genomic pathway, estrogens can also elicit rapid, non-genomic effects initiated at the cell membrane.

Signaling Pathway Diagram: Estrogen Receptor Genomic Signaling

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EE This compound (EE) ER Estrogen Receptor (ER) (inactive monomer) ER_HSP ER-HSP Complex EE->ER_HSP Binds HSP Heat Shock Proteins EE_ER EE-ER Complex (active monomer) ER->EE_ER Binding of EE ER_HSP->ER Dissociation Dimer EE-ER Dimer EE_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Coactivators Co-activators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Physiological Response mRNA->Protein Translation

Caption: Classical genomic signaling pathway of this compound.

In Vivo Estrogenicity Assay: Rodent Uterotrophic Bioassay

The uterotrophic bioassay is a well-established in vivo screening assay for identifying compounds with estrogenic or anti-estrogenic activity.[5] The assay is based on the principle that estrogens stimulate the proliferation of the uterine endometrium and myometrium, leading to a measurable increase in uterine weight.[6] this compound is used as a potent positive control to demonstrate the sensitivity and responsiveness of the test system.

Experimental Workflow: Uterotrophic Bioassay

Uterotrophic_Workflow cluster_prep Preparation cluster_dosing Dosing (3 consecutive days) cluster_necropsy Necropsy (Day 4) cluster_analysis Data Analysis acclimatize Acclimatize Immature or Ovariectomized Female Rats vehicle Vehicle Control (e.g., corn oil) acclimatize->vehicle positive Positive Control (this compound in vehicle) acclimatize->positive test Test Compound(s) in vehicle acclimatize->test euthanize Euthanize Animals positive->euthanize dissect Dissect Uterus weigh Weigh Uterus (wet and blotted) calculate Calculate Relative Uterine Weight (Uterus Wt / Body Wt) weigh->calculate compare Statistical Comparison of Treatment Groups to Vehicle Control calculate->compare

Caption: General experimental workflow for the rodent uterotrophic bioassay.

Protocol: Immature Rat Uterotrophic Assay

This protocol is based on the OECD Test Guideline 440.

1. Animals and Housing:

  • Use immature female rats (e.g., Sprague-Dawley or Wistar strain), approximately 18-20 days old at the start of dosing.

  • House animals in appropriate cages with controlled temperature, humidity, and light cycle.

  • Provide standard laboratory diet and water ad libitum.

  • Acclimatize animals for at least 5 days before the start of the study.

2. Experimental Groups:

  • Group 1: Vehicle Control: Administer the vehicle used to dissolve the test compounds (e.g., corn oil).

  • Group 2: Positive Control: Administer this compound at a dose known to elicit a significant uterotrophic response (see Table 1).

  • Group 3 onwards: Test Compound(s): Administer the test compound(s) at various dose levels.

  • A minimum of 6 animals per group is recommended.

3. Dosing:

  • Prepare fresh dosing solutions daily.

  • Administer the vehicle, this compound, or test compound by oral gavage or subcutaneous injection once daily for three consecutive days.

  • Record the body weight of each animal daily.

4. Necropsy and Uterine Weight Measurement:

  • Approximately 24 hours after the final dose, euthanize the animals.

  • Carefully dissect the uterus, free from the fallopian tubes, ovaries, and vagina.

  • Blot the uterus gently to remove excess fluid and record the wet uterine weight.

5. Data Analysis:

  • Calculate the relative uterine weight for each animal (uterine weight / final body weight x 100).

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the mean uterine weights (both absolute and relative) of the positive control and test compound groups to the vehicle control group.

  • A statistically significant increase in uterine weight in the this compound group validates the assay.

Quantitative Data: this compound in Uterotrophic Assay
ParameterOral GavageSubcutaneous InjectionReference
Lowest Observed Effect Level (LOEL) for Uterine Weight Increase ≥ 0.3 µg/kg/day≥ 0.1 µg/kg/day[7]
Dose Range for Positive Control 0.3 - 10.0 µg/kg/day0.1 - 3.0 µg/kg/day[7]
Reported Effective Dose (ED50) Varies by studyVaries by study[1]

In Vitro Estrogenicity Assays

In vitro assays offer a high-throughput and cost-effective alternative to in vivo testing for screening potential endocrine-disrupting chemicals.

E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay

The E-SCREEN assay is based on the proliferation of the human breast cancer cell line, MCF-7, in response to estrogenic compounds.[8][9][10][11] These cells express endogenous estrogen receptors and their proliferation is estrogen-dependent.

Protocol: E-SCREEN Assay

1. Cell Culture:

  • Culture MCF-7 cells (a responsive subline like MCF-7 BUS is recommended) in a culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Hormone Deprivation:

  • Prior to the assay, wash the cells and culture them in a hormone-free medium (e.g., phenol red-free DMEM with charcoal-dextran stripped FBS) for 2-3 days to deplete endogenous estrogens and synchronize the cells.

3. Assay Procedure:

  • Trypsinize and seed the hormone-deprived MCF-7 cells into 96-well plates at an appropriate density.

  • Allow cells to attach for 24 hours.

  • Replace the medium with fresh hormone-free medium containing the following:

    • Vehicle Control: (e.g., DMSO).

    • Positive Control: A range of concentrations of this compound (e.g., 1 pM to 1 nM).

    • Test Compound(s): A range of concentrations of the test compound(s).

  • Incubate the plates for 6 days.

4. Cell Proliferation Measurement:

  • Quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total protein content.

5. Data Analysis:

  • Calculate the proliferative effect (PE) for each concentration relative to the controls.

  • Determine the EC50 value (the concentration that elicits 50% of the maximal response) for this compound and the test compounds from the dose-response curves.

  • The relative proliferative potency (RPP) of a test compound can be calculated by dividing the EC50 of this compound by the EC50 of the test compound.

Estrogen Receptor (ER) Reporter Gene Assay

ER reporter gene assays utilize a host cell line that has been genetically engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of EREs.[12][13] When an estrogenic compound activates the ER, the reporter gene is transcribed, and its product can be easily measured.

Protocol: ER Luciferase Reporter Gene Assay

1. Cell Culture:

  • Use a suitable ER-responsive reporter cell line (e.g., T47D-KBluc, VM7Luc4E2).

  • Culture and maintain the cells according to the supplier's instructions.

2. Assay Procedure:

  • Seed the cells into 96-well plates and allow them to attach.

  • Expose the cells to a range of concentrations of:

    • Vehicle Control

    • Positive Control: this compound (e.g., 0.1 pM to 10 nM).

    • Test Compound(s)

  • Incubate for 24 hours.

3. Luciferase Activity Measurement:

  • Lyse the cells and add a luciferase substrate.

  • Measure the luminescence using a luminometer.

4. Data Analysis:

  • Normalize the luciferase activity to a measure of cell viability if necessary.

  • Plot the dose-response curve for this compound and the test compounds.

  • Determine the EC50 value for each compound.

  • The estrogenic potency of a test compound can be expressed relative to that of this compound.

Quantitative Data: this compound in In Vitro Assays
Assay TypeCell LineParameterReported ValueReference
ER Reporter Gene Assay hER-HeLa-9903Relative Potency (vs. EE2)1 (by definition)[14]
ER Reporter Gene Assay HEK293 ERE/Gal4-LuxEC501.2 x 10⁻¹¹ M[15]
Bioluminescent Yeast Estrogen Assay (BLYES) BLYES strainEC505.35 x 10⁻¹⁰ M (for 17β-estradiol)[16]

Note: EC50 values can vary depending on the specific cell line, assay conditions, and protocol used.

Conclusion: The Role of a Positive Control

The consistent and potent activity of this compound across these diverse assay platforms underscores its suitability as a positive control. The inclusion of this compound in estrogenicity testing is crucial for:

  • Assay Validation: Confirming that the experimental system is responsive to estrogenic stimuli.

  • Quality Control: Monitoring the consistency and performance of the assay over time.

  • Relative Potency Assessment: Providing a benchmark against which the potency of unknown compounds can be compared.

By following standardized protocols and utilizing a reliable positive control like this compound, researchers can generate high-quality, reproducible data for the accurate assessment of the estrogenic potential of chemicals.

References

Application Notes and Protocols for Ethinylestradiol Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the administration of ethinylestradiol (EE), a potent synthetic estrogen, in rodent models for research purposes. The information compiled herein is intended to ensure reproducibility and accuracy in studies investigating the physiological and toxicological effects of EE.

Introduction

This compound is a widely used component of oral contraceptives and is also a significant environmental estrogen. Its effects on reproductive health, neuroendocrine function, and carcinogenesis are of considerable interest in toxicological and pharmacological research. The choice of administration route, dosage, and vehicle can significantly impact the experimental outcomes. This document outlines the most common methods for EE administration in rats and mice, including oral gavage, subcutaneous injection, and dietary intake.

Data Presentation: Pharmacokinetics and Dosing

The following tables summarize key pharmacokinetic parameters and commonly used dosage ranges for this compound in rodent studies. These values can vary based on the specific strain, age, and sex of the animal, as well as the experimental objectives.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

ParameterRatMouseNotes
Bioavailability (Oral) ~3%[1]Not explicitly foundSystemic availability after oral administration is considerably lower in rodents compared to humans (40%)[1].
Terminal Half-life (IV) 2.3 - 3.0 hours[1]Not explicitly foundDisposition of the unchanged drug in plasma is biphasic after intravenous administration[1].
Metabolism Extensive first-pass metabolism in the gut wall and liver[2]Not explicitly foundIn rats, approximately 40% of the drug is metabolized by the gut wall and 79% by the liver after intraduodenal administration[2].

Table 2: Common this compound Dosing Regimens in Rodent Studies

Administration RouteSpeciesDosage RangeVehicleTypical Application
Oral Gavage Rat1 - 3 mg/kg/day[3]Distilled water, 0.3% aqueous carboxymethyl cellulose[3][4]Histological studies of reproductive organs[3].
Rat250 - 750 µg/kg, weeklySaline[5]Evaluation of acute and chronic toxicities[5].
Mouse10 - 100 µg/kg/day (to dams)Oil[6]Developmental effects on reproductive organs[6].
Subcutaneous Injection Rat0.02 - 2 mg/kg (neonatal)[7]Oil[7]Neurodevelopmental and behavioral studies[7].
Rat0.08 - 2 µg/kg (neonatal)[8]Not specifiedDelayed effects on reproductive function[8].
Dietary Administration Rat2 - 50 ppb (parts per billion)[9]Phytoestrogen-free feed[9][10]Multigenerational reproductive toxicology studies[9].
Rat1 - 200 ppb[10]Phytoestrogen-free feed[10]Developmental effects on behavior[10].
Drinking Water Mouse0.1 - 1 µg/kg/dayDrinking waterDevelopmental effects on reproductive physiology and neuroendocrine networks[11][12].

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Gavage Administration

Oral gavage ensures the direct and accurate administration of a specific dose.

Materials:

  • This compound powder

  • Vehicle (e.g., corn oil, sesame oil, 0.5% methylcellulose)

  • Analytical balance

  • Sterile vials

  • Vortex mixer or sonicator

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[13]

  • Syringes

Preparation of Dosing Solution:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

  • Accurately weigh the this compound powder and place it in a sterile vial.

  • Add the vehicle to the vial.

  • Vortex or sonicate the mixture until the this compound is completely dissolved or forms a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.

Gavage Procedure:

  • Weigh the animal to determine the correct dosing volume (typically 5-10 ml/kg)[13][14].

  • Properly restrain the animal to ensure its head and body are in a straight line.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and mark the needle if necessary[13][14].

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass with minimal resistance. Do not force the needle.

  • Once the needle is properly positioned, slowly administer the solution.

  • Gently remove the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress, such as labored breathing, which could indicate improper administration[13].

Subcutaneous Injection

Subcutaneous injection provides a route for sustained release, particularly when using an oil-based vehicle.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., sesame oil, corn oil)

  • Analytical balance

  • Sterile vials

  • Sterile syringes

  • Sterile needles (25-27 gauge)[15]

Preparation of Injectable Solution:

  • Follow steps 1-3 for the preparation of the oral gavage solution, ensuring all materials are sterile.

  • Warm the oil vehicle slightly to aid in the dissolution of the this compound.

  • Filter-sterilize the final solution if necessary and possible.

Injection Procedure:

  • Weigh the animal to calculate the correct injection volume.

  • Restrain the animal and lift the loose skin over the dorsal midline (scruff) to create a "tent".

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine[15][16].

  • Aspirate gently to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

  • Slowly inject the solution. A small bleb may form under the skin[16].

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Return the animal to its cage and monitor for any adverse reactions.

Dietary Administration

This method is suitable for chronic exposure studies and mimics a more natural route of exposure.

Materials:

  • This compound powder

  • Phytoestrogen-free rodent chow

  • A suitable solvent for this compound (e.g., ethanol, acetone)

  • Large mixing bowl or a feed mixer

  • Fume hood

Preparation of Dosed Feed:

  • Calculate the total amount of this compound and feed required for the study duration.

  • Dissolve the calculated amount of this compound in a small volume of a volatile solvent.

  • In a fume hood, gradually add the this compound solution to the rodent chow while mixing thoroughly to ensure a homogenous distribution.

  • Spread the treated chow in a thin layer on trays and allow the solvent to evaporate completely in the fume hood. This may take 24-48 hours.

  • Store the dosed feed in airtight containers, protected from light, at an appropriate temperature (e.g., 4°C).

Administration:

  • Provide the dosed feed ad libitum to the experimental animals.

  • Ensure that control animals receive feed that has been treated with the vehicle (solvent) alone and allowed to evaporate under the same conditions[9].

  • Monitor food consumption to estimate the daily intake of this compound.

Visualization of Signaling Pathways and Workflows

This compound Signaling Pathway

This compound, as an estrogen receptor agonist, primarily exerts its effects through the estrogen receptor (ER) signaling pathway. It can also influence other pathways, such as the kisspeptin signaling system, which is crucial for the regulation of the reproductive axis.

Ethinylestradiol_Signaling cluster_genomic Genomic Pathway cluster_neuroendocrine Neuroendocrine Pathway EE This compound (EE) ER Estrogen Receptor (ERα / ERβ) EE->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Kiss1_Neuron Kiss1 Neuron ER->Kiss1_Neuron Activates Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Transcription->Cellular_Response Leads to Kisspeptin Kisspeptin Kiss1_Neuron->Kisspeptin Releases GnRH_Neuron GnRH Neuron Kisspeptin->GnRH_Neuron Stimulates GnRH GnRH GnRH_Neuron->GnRH Releases Pituitary Pituitary GnRH->Pituitary Acts on Gonadotropins Gonadotropins (LH/FSH) Pituitary->Gonadotropins Releases

Caption: this compound signaling pathways.

Experimental Workflow for an this compound Rodent Study

The following diagram illustrates a typical experimental workflow for a study investigating the effects of this compound in rodents.

Experimental_Workflow Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment (Control vs. EE-Treated) Animal_Acclimation->Group_Assignment EE_Admin This compound Administration (Specify Route, Dose, Duration) Group_Assignment->EE_Admin Monitoring In-life Monitoring (Body Weight, Clinical Signs) EE_Admin->Monitoring Behavioral_Testing Behavioral Testing (Optional) Monitoring->Behavioral_Testing Endpoint_Collection Endpoint Collection (Blood, Tissues) Monitoring->Endpoint_Collection Behavioral_Testing->Endpoint_Collection Analysis Sample Analysis (Histopathology, Biomarkers) Endpoint_Collection->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

Caption: General experimental workflow.

References

Application Notes: Development of Immunoassays for Ethinylestradiol (EE2) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethinylestradiol (EE2) is a potent synthetic estrogen widely used in oral contraceptives and hormone replacement therapies. Due to its potential as an endocrine disruptor, even at trace levels, highly sensitive and specific methods are required for its quantification in biological matrices (e.g., serum, plasma, urine) and environmental samples.[1][2] Immunoassays offer a powerful analytical approach, providing high sensitivity, specificity, and suitability for high-throughput screening.[3]

This document provides detailed application notes and protocols for the development and application of various immunoassay formats for EE2 detection, including Enzyme-Linked Immunosorbent Assay (ELISA), Electrochemical Immunoassays, and Chemiluminescence Immunoassays (CLIA).

Principle of Competitive Immunoassay for EE2

Because EE2 is a small molecule, it cannot be bound by two antibodies simultaneously, making the "sandwich" immunoassay format unsuitable. Therefore, immunoassays for EE2 are based on the competitive principle .[4][5] In this format, EE2 in a sample (unlabeled antigen) competes with a known amount of labeled EE2 (e.g., enzyme- or biotin-labeled) for a limited number of binding sites on a specific anti-EE2 antibody. The resulting signal is inversely proportional to the concentration of EE2 in the sample.[6]

G cluster_low Low EE2 in Sample cluster_high High EE2 in Sample Ab1 Anti-EE2 Antibody Result1 High Signal Ab1->Result1  Many tracers bind EE2_sample1 EE2 (Sample) EE2_sample1->Ab1 EE2_labeled1 Labeled EE2 (Tracer) EE2_labeled1->Ab1 Ab2 Anti-EE2 Antibody Result2 Low Signal Ab2->Result2  Few tracers bind EE2_sample2 EE2 (Sample) EE2_sample2->Ab2 EE2_labeled2 Labeled EE2 (Tracer) EE2_labeled2->Ab2

Caption: Principle of Competitive Immunoassay for this compound (EE2).

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISAs are a widely used, cost-effective method for quantifying EE2. The following is a generalized protocol for a competitive ELISA.

A. Materials and Reagents

  • Microtiter plate (96-well) pre-coated with anti-EE2 antibody or EE2 antigen.[7][8]

  • EE2 Standard Solutions: Serially diluted in an appropriate buffer to create a standard curve (e.g., 0, 31.2, 62.5, 125, 250, 500, 1000, 2000 pg/mL).[7]

  • Detection Reagent/Conjugate: EE2 labeled with an enzyme (e.g., Horseradish Peroxidase, HRP) or biotin.[7][9]

  • Wash Buffer: Phosphate-buffered saline (PBS) with a non-ionic detergent (e.g., 0.05% Tween-20).

  • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) for HRP.[9]

  • Stop Solution: Acidic solution (e.g., 2N H₂SO₄) to stop the enzyme-substrate reaction.[7]

  • Samples: Serum, plasma, cell culture supernatants, or other biological fluids.[1]

B. Experimental Protocol

  • Preparation : Bring all reagents and samples to room temperature.

  • Competitive Reaction :

    • Add 50 µL of each standard or sample to the appropriate wells of the pre-coated microplate.[1][7]

    • Immediately add 50 µL of the HRP-conjugated EE2 or biotinylated EE2 solution to each well.[9]

    • Mix gently and incubate for 60 minutes at 37°C.[1][7] During this step, the free EE2 in the sample and the labeled EE2 compete for the antibody binding sites.

  • Washing :

    • Aspirate the liquid from each well.

    • Wash the plate 3-5 times with ~300 µL of Wash Buffer per well.[7][8] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.[8]

  • Secondary Incubation (if using biotinylated conjugate) :

    • If a biotinylated conjugate was used in step 2, add 100 µL of Streptavidin-HRP solution to each well.[9]

    • Incubate for 60 minutes at 37°C.[9]

    • Repeat the washing step (step 3), washing a total of 5 times.[1]

  • Signal Development :

    • Add 90-100 µL of TMB Substrate Solution to each well.[1][10]

    • Incubate for 15-25 minutes at 37°C in the dark.[1][7] A blue color will develop.

  • Stopping the Reaction :

    • Add 50 µL of Stop Solution to each well.[7] The color will change from blue to yellow.

  • Data Acquisition :

    • Read the optical density (OD) of each well at 450 nm using a microplate reader.[7][10] The intensity of the yellow color is inversely proportional to the concentration of EE2 in the sample.[8]

G node_style_step node_style_step node_style_reagent node_style_reagent node_style_action node_style_action prep Prepare Standards & Samples add_std Add 50µL Standard or Sample to Antibody-Coated Well prep->add_std add_conj Add 50µL EE2-HRP Conjugate add_std->add_conj incubate1 Incubate: 60 min @ 37°C (Competitive Binding) add_conj->incubate1 wash1 Wash Plate (3x) incubate1->wash1 add_sub Add 90µL TMB Substrate wash1->add_sub incubate2 Incubate: 15-25 min @ 37°C (Color Development) add_sub->incubate2 add_stop Add 50µL Stop Solution incubate2->add_stop read Read Absorbance @ 450nm add_stop->read

Caption: General workflow for a direct competitive ELISA for EE2 detection.

Electrochemical Immunoassay Protocol

Electrochemical immunosensors offer very high sensitivity for EE2 detection, often utilizing modified electrodes and magnetic beads.[11]

A. Principle This protocol describes a competitive assay using magnetic beads (MBs) coated with an EE2 derivative and a screen-printed electrode (SPE) for detection.[11][12] Free EE2 in the sample competes with immobilized EE2 for binding to a primary antibody. An enzyme-labeled secondary antibody is then used for signal generation, which is measured electrochemically.[11]

B. Materials and Reagents

  • Screen-Printed Electrodes (SPEs).

  • Magnetic Beads (MBs) functionalized with carboxyl or amine groups.

  • EE2 derivative for covalent binding to MBs.

  • Anti-EE2 Primary Antibody.

  • Secondary Antibody labeled with Alkaline Phosphatase (AP).

  • Wash Buffers (e.g., PBS-Tween).

  • Blocking Buffer (e.g., BSA in PBS).

  • Substrate: Electrochemical substrate for AP, such as a phenyl phosphate derivative.

  • Potentiostat for Square Wave Voltammetry (SWV) measurements.[11]

C. Experimental Protocol

  • Bead Preparation : Covalently bind the synthetic EE2 derivative to the functionalized magnetic beads.

  • Competitive Incubation :

    • In a microtube, mix the EE2-coated magnetic beads, the sample or standard, and a limited amount of the anti-EE2 primary antibody.

    • Incubate to allow competition to occur.

  • Washing : Use a magnetic rack to pellet the beads. Aspirate the supernatant and wash the beads with Wash Buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation :

    • Resuspend the beads in a solution containing the AP-labeled secondary antibody.

    • Incubate to allow the secondary antibody to bind to the primary antibody captured on the beads.

  • Final Wash : Wash the beads thoroughly to remove any unbound secondary antibody.

  • Electrochemical Detection :

    • Resuspend the final bead complex in the electrochemical substrate solution.

    • Deposit the mixture onto the surface of the screen-printed electrode.

    • Perform electrochemical measurement using Square Wave Voltammetry (SWV).[11] The signal generated is inversely proportional to the initial concentration of EE2 in the sample.

G node_style_step node_style_step node_style_reagent node_style_reagent node_style_action node_style_action prep Prepare EE2-Coated Magnetic Beads (MBs) mix Mix EE2-MBs, Sample/Standard & Anti-EE2 Primary Ab prep->mix incubate1 Incubate (Competitive Binding) mix->incubate1 wash1 Wash MBs (Magnetic Separation) incubate1->wash1 add_sec_ab Add AP-Labeled Secondary Ab wash1->add_sec_ab incubate2 Incubate add_sec_ab->incubate2 wash2 Wash MBs (Magnetic Separation) incubate2->wash2 detect Resuspend in Substrate & Apply to Electrode wash2->detect measure Measure Signal (SWV) detect->measure

Caption: Workflow for an electrochemical immunosensor using magnetic beads.

Other Relevant Immunoassay Formats

  • Chemiluminescence Immunoassay (CLIA) : This format is similar in principle to ELISA but uses a chemiluminescent reaction for signal generation, often providing higher sensitivity and a wider dynamic range.[13][14] The protocol involves an enzyme (like HRP) reacting with a luminescent substrate (like luminol), and the resulting light emission is measured by a luminometer.[13][15][16]

  • Radioimmunoassay (RIA) : One of the earliest immunoassay techniques, RIA uses a radiolabeled tracer (e.g., ³H-EE2). It follows the same competitive principle, where the amount of radioactivity in the antibody-bound fraction is inversely related to the EE2 concentration.

Data Presentation and Performance Characteristics

The performance of an immunoassay is defined by several key parameters. Below is a summary of reported data for various EE2 immunoassays.

Table 1: Comparison of Immunoassay Performance for EE2 Detection

Assay Type Sample Matrix Limit of Detection (LOD) Linear Range Reference(s)
ELISA Serum, Plasma, etc. 9.48 pg/mL 31.2 - 2000 pg/mL [7]
ELISA Plasma 2 pg/tube N/A [17]
ELISA Aquatic Environment 0.01 ng/L N/A [18]
ELISA Pure Water 14 ng/L N/A [2]
Electrochemical Wastewater 10 ng/L N/A [11][12]
Electrochemical Urine 65 pg/mL 0.1 - 50 ng/mL [19][20]

| Chemiluminescence | Wastewater | 1.2 ng/L | N/A |[13] |

Table 2: Cross-Reactivity of EE2 Immunoassays with Other Steroids

Assay Type Compound Cross-Reactivity (%) Reference(s)
ELISA Lynestrenol 8.45% [17]
ELISA Norethisterone 8.45% [17]
ELISA Norgestrel 1.17% [17]
ELISA EE2 3-glucuronide 17% [2]
ELISA EE2 3-sulphate 37% [2]
RIA (Estradiol Assay) This compound 2% [21]

| Immunoassay (Estradiol) | this compound | 0.23% |[22][23] |

Table 3: Precision and Recovery Data for EE2 Immunoassays

Assay Type Matrix Intra-Assay CV (%) Inter-Assay CV (%) Recovery (%) Reference(s)
ELISA Kit Serum < 10% < 12% 80 - 102% [1][7]
ELISA Kit EDTA Plasma < 10% < 12% 81 - 100% [1][7]

| Electrochemical | N/A | 4.5% (RSD) | N/A | N/A |[19] |

Note: CV = Coefficient of Variation; RSD = Relative Standard Deviation. Performance characteristics can vary significantly based on the specific antibody, reagents, and protocol used.[24][25][26] Cross-reactivity with structurally similar compounds is a critical parameter to evaluate for assay specificity.[22][27]

References

Troubleshooting & Optimization

Overcoming matrix effects in Ethinylestradiol LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Ethinylestradiol (EE). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix, such as plasma, urine, or tissue homogenates.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[1][2] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[2] Given the low physiological concentrations of this compound, even minor matrix effects can significantly compromise the sensitivity and reliability of the assay.[3][4]

Q2: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis?

A2: Solid-Phase Extraction (SPE) is widely regarded as one of the most effective techniques for reducing matrix effects in this compound analysis.[5] Specifically, mixed-mode SPE, such as those utilizing Strong Cation Exchange (SCX) sorbents, has demonstrated excellent cleanup of plasma samples, resulting in high recovery and minimal matrix effects.[6][7] Liquid-Liquid Extraction (LLE) is another viable option, though it may require more extensive optimization of solvent systems and pH conditions to achieve the desired cleanliness.[3][8] Protein Precipitation (PPT) is generally considered the least effective method for removing interfering matrix components and often leads to more significant ion suppression.[5][8]

Q3: Is chemical derivatization necessary for the analysis of this compound by LC-MS/MS?

A3: While not strictly mandatory, chemical derivatization of this compound, commonly with dansyl chloride, is a highly recommended strategy.[6][7][9] This process significantly enhances the ionization efficiency of the this compound molecule, leading to a substantial increase in sensitivity.[6][9] This is particularly beneficial for quantifying the very low concentrations of this compound typically found in biological samples.[3][4] The derivatization allows for more robust detection and can help to overcome the signal suppression caused by matrix components.[6]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The most common method for quantifying matrix effects is the post-extraction spike analysis.[1] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. The matrix factor (MF) is calculated as the ratio of the analyte peak response in the presence of the matrix to the peak response in the absence of the matrix.[1] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1] Regulatory guidelines often require the coefficient of variation (%CV) of the matrix factors from different lots of matrix to be within a certain limit (e.g., ≤15%).[10]

Q5: What type of internal standard is recommended for this compound analysis?

A5: The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d4, is highly recommended.[7][11] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate compensation for any variations in ionization efficiency. This leads to more reliable and reproducible quantification.

Troubleshooting Guides

Issue 1: Poor Sensitivity or Inability to Reach the Lower Limit of Quantification (LLOQ)
Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Improve Sample Preparation: Switch from Protein Precipitation to Solid-Phase Extraction (SPE), preferably with a mixed-mode sorbent, to more effectively remove phospholipids and other interfering components.[5][6] 2. Optimize Chromatography: Ensure baseline separation of this compound from the void volume and any visible matrix peaks. Adjust the gradient and/or mobile phase composition.[10][12] 3. Implement Derivatization: Use dansyl chloride to derivatize this compound, which can significantly boost the signal response.[6][7][9]
Suboptimal MS Parameters 1. Re-optimize Source Conditions: Infuse a standard solution of derivatized this compound and optimize source parameters such as spray voltage, gas flows, and temperature. 2. Verify MRM Transitions: Confirm that the correct precursor and product ion masses are being monitored and that the collision energy is optimized for maximum signal.[4]
Inefficient Extraction 1. Evaluate Recovery: Perform a recovery experiment to ensure that the sample preparation method is efficiently extracting this compound from the matrix. Low recovery will directly impact sensitivity.[6]
Issue 2: High Variability in Results and Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard: If not already in use, switch to an SIL internal standard like this compound-d4 to compensate for variability in matrix effects between samples.[7][11] 2. Assess Matrix Lot Variability: Evaluate the matrix effect across at least six different lots of the biological matrix to ensure the method is robust.[10]
Sample Preparation Inconsistency 1. Standardize Procedures: Ensure that all sample preparation steps, including vortexing times, incubation periods, and evaporation, are performed consistently for all samples. 2. Automate Sample Preparation: If possible, use automated liquid handling systems to minimize human error and improve precision.
Carryover 1. Optimize Wash Solvents: Inject a blank sample after a high concentration standard to check for carryover. If present, optimize the autosampler wash sequence with a strong organic solvent.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound analysis, highlighting the impact of different analytical conditions on matrix effects and recovery.

Table 1: Comparison of Matrix Effects with Different Chromatographic Columns

Column ChemistryColumn DimensionsMatrix Factor Range (6 lots of plasma)%CV of Matrix FactorsReference
HSS C18 SB2.1 x 100 mm1.08 - 1.234.84%[10]
HSS C18 SB2.1 x 50 mm1.20 - 1.569.54%[10]

Table 2: Analyte Recovery and Matrix Effects with SOLA SCX SPE

AnalyteRecoveryMatrix EffectReference
This compound91.3%Exceptionally low[6]
Internal Standard88.4%Exceptionally low[6]

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Mixed-Mode SPE (SOLA SCX)

This protocol is adapted from a method demonstrating high recovery and low matrix effects.[6][7]

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution.

  • SPE Cartridge Conditioning: Condition a SOLA SCX 30 mg SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of water/methanol (95:5 v/v).

    • Wash with 1 mL of water/methanol (80:20 v/v).

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation: Dry the eluate under a stream of nitrogen at 50°C.

  • Derivatization:

    • Reconstitute the dried sample in 200 µL of 100 mM sodium bicarbonate (pH 10.5).

    • Add 200 µL of dansyl chloride in acetone (1 mg/mL).

    • Incubate at 60°C for 30 minutes.

  • Final Reconstitution: After cooling, add 200 µL of water and vortex. The sample is ready for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analytical Method

This is a representative set of conditions for the analysis of derivatized this compound.

  • LC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC HSS C18 SB, 2.1 x 100 mm, 1.8 µm[10]

  • Mobile Phase A: 2.0 mM Ammonium Trifluoroacetate (ATFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1.7 min: 35% B

    • 1.8-2.7 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Danyl-EE: To be optimized based on infusion of the derivatized standard.

    • Danyl-EE-d4 (IS): To be optimized based on infusion of the derivatized standard.

Visualizations

Troubleshooting Workflow for Poor Sensitivity start Start: Poor Sensitivity / Low S/N check_sample_prep Evaluate Sample Preparation start->check_sample_prep check_chromatography Assess Chromatography check_sample_prep->check_chromatography Is sample prep adequate? (e.g., using SPE) improve_cleanup Switch to SPE (e.g., SOLA SCX) check_sample_prep->improve_cleanup No (e.g., using PPT) check_ms Review MS Parameters check_chromatography->check_ms Is peak shape & retention good? optimize_gradient Optimize Gradient & Mobile Phase check_chromatography->optimize_gradient No implement_derivatization Implement Derivatization (Dansyl Chloride) check_ms->implement_derivatization Are MS parameters optimized? reoptimize_source Re-optimize Ion Source check_ms->reoptimize_source No end End: Sensitivity Improved implement_derivatization->end Sensitivity still low? improve_cleanup->check_chromatography optimize_gradient->check_ms reoptimize_source->implement_derivatization

Caption: Troubleshooting workflow for poor sensitivity.

Sample Preparation Workflow using SPE start Start: Plasma Sample add_is Add Internal Standard (EE-d4) start->add_is load_sample Load Sample onto SPE add_is->load_sample condition_spe Condition SPE Cartridge (Methanol, then Water) condition_spe->load_sample wash_1 Wash 1 (e.g., 5% Methanol) load_sample->wash_1 wash_2 Wash 2 (e.g., 20% Methanol) wash_1->wash_2 elute Elute EE (Methanol) wash_2->elute dry_down Dry Down Eluate (Nitrogen Stream) elute->dry_down derivatize Derivatize with Dansyl Chloride dry_down->derivatize reconstitute Reconstitute for Injection derivatize->reconstitute end Analyze by LC-MS/MS reconstitute->end

Caption: Sample preparation workflow using SPE.

References

Improving recovery of Ethinylestradiol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethinylestradiol (EE) sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the recovery and reliability of this compound analysis in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound (EE) recovery during sample preparation?

A1: Low recovery of this compound can stem from several factors throughout the sample preparation workflow.[1][2] Key reasons include:

  • Suboptimal Extraction Technique: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have critical parameters that, if not optimized, can lead to poor recovery.[3]

  • Matrix Effects: Components in complex biological samples (e.g., plasma, tissue) can interfere with the extraction process.

  • Adsorption to Labware: this compound can adsorb to the surfaces of laboratory plastics and glassware, leading to significant loss of analyte.[4]

  • Analyte Instability: EE may degrade during sample storage or processing, especially under adverse temperature or light conditions.[5][6][7]

  • Improper pH: The pH of the sample and extraction solvents plays a crucial role in the ionization state of EE, affecting its partitioning behavior.[8][9]

Q2: How does pH influence the extraction of this compound?

A2: The pH of the sample solution is a critical parameter in the extraction of this compound.[8][9] this compound is a weakly acidic compound. Adjusting the pH of the sample can influence its ionization state and, consequently, its solubility in different solvents. For reversed-phase solid-phase extraction (SPE), optimizing the sample pH can significantly enhance the retention of EE on the sorbent and improve recovery. For instance, one study found that a pH of 8 was optimal for the SPE of EE from water samples.[10] In liquid-liquid extraction (LLE), controlling the pH ensures that EE remains in its non-ionized form, promoting its transfer into the organic solvent.

Q3: Can this compound adsorb to common laboratory materials?

A3: Yes, significant losses of this compound can occur due to adsorption onto laboratory materials.[4] Studies have shown that materials like nylon and, to a lesser extent, stainless steel and polycarbonate can adsorb estrogens, including EE.[4] To mitigate this, it is recommended to use polypropylene or glass labware that has been properly silanized. When filtering samples, polypropylene or regenerated cellulose syringe filters are preferable to nylon filters, which have been shown to adsorb a high percentage of the analyte.[4]

Q4: What are the recommended storage conditions for samples containing this compound?

A4: To ensure the stability of this compound in environmental and biological samples, proper storage is crucial. For environmental water samples, storage in the dark at ≤4°C is recommended for short periods (up to a few days).[6] For longer-term storage, freezing at -18°C is advisable to maintain the initial concentration.[6] However, it's important to note that one study observed a slight increase in EE concentration after freezing, suggesting that storage conditions should be carefully validated for your specific sample matrix.[6] For plasma samples, storage at -22°C has been shown to be effective for extended periods.[11]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Symptom Potential Cause Troubleshooting Step Expected Outcome
Low EE Recovery Incomplete elution from the SPE cartridge.Optimize the elution solvent. A small percentage of a more protic solvent (e.g., isopropanol) in the elution mix can improve recovery.Increased recovery of this compound in the final eluate.
Poor retention on the SPE sorbent.Adjust the pH of the sample. For C18 cartridges, a slightly basic pH (e.g., pH 8) may improve retention.[10]Enhanced binding of EE to the SPE sorbent, leading to higher recovery.
Incorrect SPE cartridge type.Select an appropriate SPE sorbent. C18 cartridges are commonly used and have shown good performance.[10] Mixed-mode cation exchange cartridges can also be effective for sample cleanup.[12]Improved retention and cleaner extracts, resulting in better recovery.
Sorbent bed not properly wetted.Ensure the SPE sorbent is adequately conditioned and equilibrated with the appropriate solvents before loading the sample.[2]Consistent and complete binding of the analyte to the sorbent.
Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Troubleshooting Step Expected Outcome
Low EE Recovery Suboptimal extraction solvent.Screen different organic solvents and solvent mixtures. A mixture of hexane and ethyl acetate (e.g., 75:25 v/v) has been reported to provide high recovery from plasma.Selection of a solvent system that maximizes the partitioning of EE into the organic phase.
Emulsion Formation High concentration of lipids or proteins in the sample.Gently swirl instead of vigorously shaking the separatory funnel.[3] Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[3] Centrifugation can also help separate the layers.[3]Clear phase separation, allowing for complete collection of the organic layer and improved recovery.
Analyte is not in the optimal form for extraction.Adjust the sample pH to ensure this compound is in its non-ionized form, which is more soluble in organic solvents.Enhanced transfer of EE from the aqueous to the organic phase.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples

This protocol is based on an optimized method for the extraction of estrogens from wastewater samples.[10]

1. Materials:

  • Sep-Pak C18 SPE cartridges

  • Methanol (HPLC grade)

  • Milli-Q water

  • Sample collection bottles

  • Vacuum manifold for SPE

2. Sample Preparation:

  • Collect 250 mL of the water sample.

  • Adjust the sample pH to 8.

3. SPE Procedure:

  • Conditioning: Condition the Sep-Pak C18 cartridge with 5 mL of methanol followed by 5 mL of Milli-Q water. Do not allow the cartridge to dry out.

  • Loading: Load the 250 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of Milli-Q water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the retained this compound with 2 mL of methanol into a collection vial.

4. Analysis:

  • The eluate can be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis (e.g., UHPLC-FD).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is adapted from a method developed for the bioanalysis of this compound in human plasma.

1. Materials:

  • Human plasma sample

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. LLE Procedure:

  • Pipette 500 µL of human plasma into a 15 mL centrifuge tube.

  • Add 2 mL of the extraction solvent mixture (75:25 hexane/ethyl acetate, v/v).

  • Cap the tube and vortex for 1 minute.

  • Centrifuge the sample for 5 minutes at 4000 rpm to separate the layers.

  • Carefully transfer 1.5 mL of the upper organic layer (supernatant) to a clean 15 mL centrifuge tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas.

3. Further Processing:

  • The dried extract can be reconstituted in a mobile phase for LC-MS/MS analysis. For enhanced sensitivity, derivatization with dansyl chloride can be performed.

Visualizations

Diagram 1: Troubleshooting Workflow for Low this compound Recovery

Low_EE_Recovery_Troubleshooting start Low this compound Recovery extraction_type Identify Extraction Method start->extraction_type spe_issues Solid-Phase Extraction (SPE) Issues extraction_type->spe_issues SPE lle_issues Liquid-Liquid Extraction (LLE) Issues extraction_type->lle_issues LLE general_issues General Issues (Applicable to both) extraction_type->general_issues Both spe_cause1 Incomplete Elution spe_issues->spe_cause1 spe_cause2 Poor Retention spe_issues->spe_cause2 spe_cause3 Incorrect Sorbent spe_issues->spe_cause3 lle_cause1 Suboptimal Solvent lle_issues->lle_cause1 lle_cause2 Emulsion Formation lle_issues->lle_cause2 general_cause1 Adsorption to Labware general_issues->general_cause1 general_cause2 Analyte Degradation general_issues->general_cause2 spe_solution1 Optimize Elution Solvent spe_cause1->spe_solution1 spe_solution2 Adjust Sample pH spe_cause2->spe_solution2 spe_solution3 Select Appropriate Sorbent spe_cause3->spe_solution3 lle_solution1 Screen Extraction Solvents lle_cause1->lle_solution1 lle_solution2 Gentle Mixing / Add Brine lle_cause2->lle_solution2 general_solution1 Use Polypropylene or Silanized Glass general_cause1->general_solution1 general_solution2 Optimize Storage Conditions general_cause2->general_solution2

Caption: Troubleshooting workflow for low this compound recovery.

Diagram 2: General Experimental Workflow for this compound Sample Preparation

EE_Sample_Prep_Workflow start Sample Collection storage Sample Storage (-20°C or -80°C) start->storage extraction Extraction storage->extraction spe Solid-Phase Extraction (SPE) extraction->spe Method 1 lle Liquid-Liquid Extraction (LLE) extraction->lle Method 2 cleanup Extract Cleanup / Derivatization (Optional) spe->cleanup lle->cleanup analysis Instrumental Analysis (LC-MS/MS, GC-MS) cleanup->analysis

Caption: General workflow for this compound sample preparation.

References

Technical Support Center: Optimizing Ethinylestradiol Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Ethinylestradiol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for reversed-phase HPLC separation of this compound?

A common starting point for the separation of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile and water. A typical starting ratio is 55:45 (v/v) of acetonitrile and water, which can then be optimized to achieve the desired retention time and resolution.[1] For instance, a mobile phase of water and acetonitrile (45:55 v/v) has been used successfully with a C18 column.[1]

Q2: How does the choice of organic modifier (Acetonitrile vs. Methanol) affect the separation?

Acetonitrile is frequently the preferred organic modifier for separating this compound as it often provides better peak shape and lower UV cutoff compared to methanol.[2] The choice can influence selectivity, especially when separating this compound from other active pharmaceutical ingredients (APIs) or impurities. For example, a mobile phase of methanol and water (45:55 v/v) has also been shown to effectively separate this compound from Desogestrel.[2]

Q3: What is the purpose of using a buffer in the mobile phase for this compound analysis?

While simple water/acetonitrile mixtures can work, a buffer is often incorporated to control the pH of the mobile phase. This is crucial for ensuring consistent retention times and symmetrical peak shapes, particularly when dealing with ionizable impurities or co-eluting compounds. Phosphate buffers, such as 0.01N Sodium Phosphate (Na₂HPO₄) or Potassium Phosphate (KH₂PO₄), are commonly used. For example, a mobile phase of 0.01N Na₂HPO₄ buffer and acetonitrile (70:30) has been utilized for the simultaneous estimation of this compound and Etonogestrel.[3][4]

Q4: What are the typical columns used for this compound separation?

The most common stationary phase for this compound analysis is a C18 (octadecyl-silica) column, which provides good hydrophobic retention.[1][2][3] Column dimensions such as 150 x 4.6 mm with 5 µm particle size are frequently employed.[1][3] In some cases, to achieve different selectivity, a cyano stationary phase has been used, which is beneficial for balancing the retention of compounds with large differences in hydrophobicity.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing) for this compound

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?

A: Peak tailing for this compound is a common issue that can compromise the accuracy of quantification. The primary causes often relate to secondary interactions between the analyte and the stationary phase.

Potential Causes:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the polar functional groups of this compound, leading to peak tailing.[6] This is especially prevalent with basic analytes at a mid-range pH.[6]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte or impurities, causing peak distortion.[6]

  • Column Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path, leading to poor peak shape.

Solutions:

  • Adjust Mobile Phase pH: Incorporate a buffer (e.g., phosphate buffer) to maintain a consistent and optimal pH. For weakly acidic compounds like this compound, a slightly acidic mobile phase can help to suppress the ionization of residual silanols.

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the availability of free silanol groups.

  • Reduce Sample Concentration: Prepare and inject a more dilute sample to avoid overloading the column.

  • Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained impurities in the sample.

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, mobile phase). Always consult the column manufacturer's guidelines for proper washing procedures.

Issue 2: Inadequate Resolution Between this compound and Other Components

Q: I am having difficulty separating the this compound peak from an impurity or another active ingredient. How can I improve the resolution?

A: Achieving adequate resolution is critical for accurate quantification. Resolution can be improved by manipulating the mobile phase composition and other chromatographic parameters.

Potential Causes:

  • Inappropriate Mobile Phase Strength: The ratio of organic solvent to the aqueous phase may not be optimal for separating the compounds of interest.

  • Incorrect Organic Modifier: The chosen organic solvent (e.g., acetonitrile) may not provide the necessary selectivity for the separation.

  • Suboptimal Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.

Solutions:

  • Optimize the Organic/Aqueous Ratio:

    • To increase the retention of this compound and potentially improve separation from earlier eluting peaks, decrease the percentage of the organic solvent (e.g., acetonitrile).

    • To decrease retention time, increase the percentage of the organic solvent. Perform a series of runs with small, incremental changes to find the optimal ratio.

  • Change the Organic Modifier: If optimizing the ratio of acetonitrile/water is insufficient, try substituting methanol for acetonitrile. Methanol has different solvent properties and can alter the selectivity of the separation.

  • Adjust the Column Temperature: Using a column oven, systematically vary the temperature (e.g., in 5°C increments from 25°C to 40°C). An increase in temperature generally decreases retention times and can sometimes improve peak shape and resolution. A temperature of 30°C is a common starting point.[1][3]

  • Consider a Gradient Elution: If isocratic elution does not provide adequate separation for all peaks of interest, developing a gradient method where the mobile phase composition changes over the course of the run can be highly effective.[7][8]

Issue 3: Unstable or Drifting Retention Times

Q: The retention time for my this compound peak is shifting between injections. What could be causing this instability?

A: Consistent retention times are a key indicator of a stable and reliable HPLC method. Drifting retention times can point to several issues with the system or the method itself.

Potential Causes:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before sample injection.

  • Mobile Phase Inconsistency: The mobile phase may be improperly mixed, or one of the solvent reservoirs could be running low, causing a change in composition over time.

  • Fluctuations in Column Temperature: If a column oven is not used, changes in the ambient laboratory temperature can affect retention times.[9]

  • Pump Malfunction: Leaks in the pump seals or faulty check valves can lead to an inconsistent flow rate and pressure fluctuations, causing retention time shifts.[9]

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention characteristics.

Solutions:

  • Ensure Proper Equilibration: Before starting a sequence of analyses, flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.

  • Properly Prepare Mobile Phase: Pre-mix solvents or use a reliable gradient mixer. Degas the mobile phase thoroughly to prevent bubble formation in the pump.

  • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[9]

  • Perform Pump Maintenance: Regularly check for leaks and perform routine maintenance on pump seals and check valves as recommended by the instrument manufacturer.

  • Monitor System Pressure: A stable backpressure is a good indicator of consistent flow. If you observe significant pressure fluctuations, troubleshoot the pump and look for blockages in the system.[9]

Data Presentation

Table 1: Comparison of Mobile Phases for this compound (EE) Separation
Co-analyteMobile Phase CompositionColumnFlow Rate (mL/min)Detection (nm)Retention Time (EE) (min)Retention Time (Co-analyte) (min)Reference
Etonogestrel0.01N Na₂HPO₄ Buffer : Acetonitrile (70:30)BDS C18 (150x4.6mm, 5µm)1.02302.1632.824[3]
SegesteroneWater : Acetonitrile (45:55)Phenomenex C18 (150x4.6mm, 5µm)0.72602.6542.110[1]
DesogestrelKH₂PO₄ Buffer (0.02M) : Acetonitrile (50:50)Zorbax SB Phenyl C18 (150x4.6mm)2.0310 (Em), 285 (Ex)--[10]
DesogestrelMethanol : Water (45:55)Inertsil C18 ODS1.02105.0133.617[2]
DrospirenoneAcetonitrile : Water (Gradient)Agilent Zorbax SB C18 (250x4.6mm, 5µm)1.3215~39~46[7][8]
DrospirenoneAcetonitrile, Methanol, Ammonium Acetate Buffer (40:40:20)Agela C18 (250x4.6mm, 5µm)1.5200-310 (Fluor), 270 (UV)4.195.30[11][12]

Experimental Protocols

Protocol: Isocratic RP-HPLC Method for Simultaneous Estimation of this compound and Etonogestrel

This protocol is adapted from a validated method for the simultaneous estimation of this compound and Etonogestrel in a pharmaceutical dosage form.[3]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Visible detector.

  • Column: BDS C18, 150 x 4.6mm, 5µm particle size.

  • Data acquisition software.

2. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Sodium Phosphate Dibasic (Na₂HPO₄) (AR Grade)

  • Water (HPLC Grade)

  • This compound and Etonogestrel reference standards

3. Chromatographic Conditions:

  • Mobile Phase: 0.01N Na₂HPO₄ Buffer : Acetonitrile (70:30 v/v).

    • Buffer Preparation: Dissolve an appropriate amount of Na₂HPO₄ in HPLC grade water to make a 0.01N solution. Filter through a 0.45µm membrane filter and degas.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 5 minutes.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound and Etonogestrel by accurately weighing and dissolving the reference standards in the mobile phase to a known concentration.

  • From the stock solution, prepare working standard solutions by further dilution with the mobile phase to fall within the linear range of the assay.

5. Sample Preparation:

  • For a pharmaceutical dosage form (e.g., tablets), accurately weigh and finely powder a number of tablets.

  • Transfer a quantity of the powder equivalent to a target amount of the active ingredients into a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45µm syringe filter prior to injection.

6. System Suitability:

  • Inject the standard solution multiple times (e.g., n=6).

  • The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak areas is less than 2.0%, and the theoretical plates and tailing factor are within acceptable limits as per pharmacopeial guidelines.

7. Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the chromatograms and identify the peaks for this compound and Etonogestrel based on their retention times.

  • Calculate the amount of this compound and Etonogestrel in the sample by comparing the peak areas with those of the standard solutions.

Visualizations

HPLC_Troubleshooting_Peak_Tailing Start Problem: This compound Peak Tailing Check_Overload Is sample concentration too high? Start->Check_Overload Reduce_Conc Action: Reduce sample concentration and re-inject. Check_Overload->Reduce_Conc Yes Check_Column Is the column old or a non-end-capped type? Check_Overload->Check_Column No Resolved Problem Resolved Reduce_Conc->Resolved Replace_Column Action: Use a new, high-quality end-capped C18 column. Check_Column->Replace_Column Yes Check_pH Is mobile phase unbuffered? Check_Column->Check_pH No Replace_Column->Resolved Add_Buffer Action: Add a buffer (e.g., phosphate) to control pH. Check_pH->Add_Buffer Yes Check_Contamination Is system backpressure high or baseline noisy? Check_pH->Check_Contamination No Add_Buffer->Resolved Flush_System Action: Flush column and system. Consider using a guard column. Check_Contamination->Flush_System Yes Check_Contamination->Resolved No Flush_System->Resolved

Caption: Troubleshooting workflow for this compound peak tailing in HPLC.

Mobile_Phase_Optimization cluster_0 cluster_1 MobilePhase Mobile Phase Parameters Organic_Ratio Organic : Aqueous Ratio (% Acetonitrile) Buffer_pH Buffer / pH Flow_Rate Flow Rate RetentionTime Retention Time Organic_Ratio->RetentionTime Strongly affects Resolution Resolution Organic_Ratio->Resolution Strongly affects Buffer_pH->RetentionTime Affects PeakShape Peak Shape Buffer_pH->PeakShape Strongly affects Flow_Rate->RetentionTime Inversely affects Flow_Rate->Resolution Affects Backpressure Backpressure Flow_Rate->Backpressure Directly affects Chromatography Chromatographic Results

Caption: Relationship between mobile phase parameters and chromatographic results.

References

Technical Support Center: Analysis of Ethinylestradiol by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating signal suppression of Ethinylestradiol (EE) during electrospray ionization mass spectrometry (ESI-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak signal for this compound in my ESI-MS analysis?

A1: this compound is a phenolic steroid that exhibits poor ionization efficiency in its native form, leading to a weak signal in electrospray ionization. To enhance signal intensity, a common and highly effective strategy is chemical derivatization. Derivatizing EE with dansyl chloride introduces a tertiary amine group, which is readily protonated, significantly improving its ionization in positive ESI mode.[1][2][3] This derivatization can lead to a substantial increase in sensitivity, allowing for quantification at low pg/mL levels.[1][4]

Q2: What are the primary causes of signal suppression for this compound?

A2: Signal suppression for this compound in ESI-MS is primarily caused by matrix effects. Co-eluting endogenous components from the sample matrix (e.g., plasma, wastewater) compete with the analyte for ionization in the ESI source.[5] This competition for charge and access to the droplet surface reduces the ionization efficiency of this compound, leading to a suppressed signal.[5] Inadequate sample preparation and suboptimal chromatographic separation are common reasons for significant matrix effects.

Q3: How can I minimize matrix effects to improve my this compound signal?

A3: Minimizing matrix effects is crucial for accurate and sensitive quantification of this compound. This can be achieved through a combination of strategies:

  • Effective Sample Preparation: Implementing robust sample cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix interferences. Mixed-mode SPE, such as those using SCX (Strong Cation Exchange) cartridges, has been shown to be particularly effective in removing interfering compounds from plasma samples.[2][6]

  • Optimized Chromatography: Developing a selective Liquid Chromatography (LC) method is essential to separate this compound from co-eluting matrix components.[5] This can involve adjusting the mobile phase composition, gradient profile, and choice of a suitable analytical column (e.g., C18).[1][7][8]

  • Use of an Internal Standard: A stable isotope-labeled internal standard, such as this compound-d4, is highly recommended.[1][8][9] This type of internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression.

Q4: What is the recommended derivatization procedure for this compound with dansyl chloride?

A4: The derivatization of this compound with dansyl chloride is a widely used method to enhance its ESI-MS signal.[1][2][10] A general procedure involves the following steps:

  • After sample extraction and drying, the residue is reconstituted in a basic buffer (e.g., sodium bicarbonate).[10]

  • A solution of dansyl chloride in an organic solvent (e.g., acetonitrile or acetone) is added.[6][10]

  • The mixture is incubated at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).[4][6]

  • After the reaction, the excess derivatizing reagent may need to be removed, which can be accomplished through an additional cleanup step, such as SPE.[6]

Troubleshooting Guides

Issue 1: Poor Sensitivity and Low Signal-to-Noise Ratio
Possible Cause Troubleshooting Step Expected Outcome
Inefficient IonizationImplement dansyl chloride derivatization to introduce a readily ionizable group onto the this compound molecule.[1][2][3]A significant increase in signal intensity in positive ESI mode.
Suboptimal MS ParametersOptimize ESI source parameters, including spray voltage, source temperature, nebulizing gas, and drying gas flows.[11][12]A more stable and intense analyte signal.
Matrix SuppressionImprove sample cleanup using SPE, particularly with mixed-mode cartridges, or LLE to remove interfering matrix components.[2][6]A reduction in background noise and an enhanced signal for this compound.
Poor Chromatographic Peak ShapeOptimize the LC mobile phase composition and gradient to achieve better peak focusing and resolution from interfering peaks.Sharper, more intense chromatographic peaks.
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Possible Cause Troubleshooting Step Expected Outcome
Uncorrected Matrix EffectsIncorporate a stable isotope-labeled internal standard (e.g., this compound-d4) into the analytical workflow.[1][8][9]Improved accuracy and precision by correcting for signal suppression during ionization.
Inconsistent Sample PreparationStandardize and validate the sample preparation protocol, ensuring consistent recoveries and matrix effects across all samples.Reduced variability in analytical results.
Carryover from Previous InjectionsInject a blank sample after a high-concentration standard or sample to check for carryover. If observed, optimize the autosampler wash procedure.[10]Elimination of false positives and improved accuracy for low-concentration samples.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of this compound, highlighting the effectiveness of different analytical strategies.

Table 1: Comparison of Lower Limits of Quantification (LLOQ) for this compound

Analytical MethodLLOQ (pg/mL)Key FeaturesReference
LC-MS/MS with Dansyl Derivatization2.5Methyl t-butyl ether extraction, dansyl derivatization[1]
LC-MS/MS with Dansyl Derivatization1.0Liquid-liquid extraction, dansyl derivatization[11]
LC-MS/MS with SPE and LLE5.0Solid-phase extraction followed by liquid-liquid extraction[7]
UPLC-MS/MS with Dansyl Derivatization5.0Protein precipitation and liquid-liquid extraction, dansyl derivatization[10]
UPLC-MS/MS with Dansyl Derivatization1.5Solid-phase extraction, dansyl derivatization[8]
LC-MS/MS with SOLA SCX SPE5.0Mixed-mode SPE, dansyl derivatization[2]

Table 2: Recovery and Matrix Effects for this compound Analysis

Sample Preparation MethodRecovery (%)Matrix Effect (%)Internal Standard Normalized Matrix FactorReference
Solid Phase Extraction (SPE) followed by Liquid-Liquid Extraction (LLE)68.48Not explicitly statedNot explicitly stated[9]
Protein Precipitation and Liquid-Liquid Extraction68.03 - 84.74100.39 - 102.60Not explicitly stated[10]
SOLA SCX SPE91.3Not explicitly stated1.03[2]
Liquid-Liquid Extraction91.9 - 97.7Not explicitly statedNot explicitly stated[8]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) and Dansyl Derivatization

This protocol is based on a method for high-sensitivity analysis of this compound in human plasma.[1]

  • Plasma Sample Preparation: To 1 mL of human plasma, add the internal standard (this compound-d4).

  • Liquid-Liquid Extraction: Extract the analytes from the plasma matrix using methyl t-butyl ether.

  • Derivatization: Evaporate the organic layer to dryness. Reconstitute the residue and add dansyl chloride to derivatize the this compound and the internal standard.

  • Back-Extraction: Perform a back-extraction into hexane.

  • Final Preparation: Evaporate the hexane phase to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS injection.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) and Dansyl Derivatization

This protocol utilizes a mixed-mode cation exchange SPE for enhanced sample cleanup.[2][6]

  • Sample Pre-treatment: Dilute the plasma sample with an acidic buffer (e.g., 5 mM ammonium formate at pH 4.5).[6]

  • SPE Cartridge Conditioning: Condition a SOLA SCX SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with aqueous methanol solutions of increasing organic content to remove interferences.

  • Elution: Elute the this compound and internal standard from the cartridge with methanol.

  • Derivatization: Dry the eluate under a stream of nitrogen. Reconstitute in a basic solution, add dansyl chloride in acetone, and incubate at 60°C.

  • Post-Derivatization Cleanup: An optional second SPE step can be performed to remove excess derivatization reagent.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample + Internal Standard (EE-d4) extraction Extraction (LLE or SPE) plasma->extraction derivatization Dansyl Chloride Derivatization extraction->derivatization cleanup Post-Derivatization Cleanup (Optional) derivatization->cleanup lc_separation LC Separation (e.g., C18 column) cleanup->lc_separation esi_ms Positive ESI-MS/MS Detection lc_separation->esi_ms

Caption: A generalized experimental workflow for the analysis of this compound.

signal_suppression_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_signal Low this compound Signal cause1 Poor Ionization Efficiency low_signal->cause1 cause2 Matrix Effects (Ion Suppression) low_signal->cause2 cause3 Suboptimal LC-MS Conditions low_signal->cause3 solution1 Dansyl Chloride Derivatization cause1->solution1 solution2 Improved Sample Cleanup (SPE/LLE) cause2->solution2 solution4 Use of Stable Isotope Internal Standard cause2->solution4 solution3 Optimized LC Method & MS Parameters cause3->solution3

Caption: Troubleshooting logic for low this compound signal in ESI-MS.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Ethinylestradiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice for resolving poor peak shape issues encountered during the chromatographic analysis of Ethinylestradiol (EE). The following question-and-answer format addresses common problems such as peak tailing, fronting, and splitting, offering systematic solutions to restore optimal peak symmetry and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape in the chromatography of this compound can stem from several factors. The most frequent issues include secondary interactions between the analyte and the column's stationary phase, improper mobile phase conditions (especially pH), column overload, and issues with the sample solvent or preparation. This compound's phenolic hydroxyl groups can interact with residual silanol groups on silica-based columns, often leading to peak tailing.[1][2]

Q2: My this compound peak is tailing. What should I check first?

Peak tailing is the most common peak shape problem and is often caused by secondary-retention effects.[3] For this compound, this is frequently due to interactions with acidic silanol groups on the silica packing material of the column.[1][4]

Troubleshooting Steps for Peak Tailing:

  • Mobile Phase pH: The pH of the mobile phase can significantly influence these interactions. Operating at a lower pH (e.g., below 3) can suppress the ionization of silanol groups, thereby reducing peak tailing.[2]

  • Buffer Concentration: Ensure the mobile phase is adequately buffered, as insufficient buffer capacity can lead to tailing. Consider increasing the buffer concentration.

  • Column Type: Use a high-purity, modern, end-capped silica column (Type B silica). These columns have fewer accessible silanol groups, minimizing secondary interactions.[1][5]

  • Column Contamination/Deterioration: If the column is old or has been used with dirty samples, the inlet frit may be partially blocked, or active sites may have become exposed.[6] Try flushing the column or replacing it if performance does not improve.

Q3: I am observing peak fronting for this compound. What are the likely causes?

Peak fronting, where the peak's leading edge is sloped, is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.[7][8][9]

Troubleshooting Steps for Peak Fronting:

  • Reduce Sample Concentration: The most common cause is injecting too much sample mass onto the column.[7][10] Dilute your sample and reinject to see if the peak shape improves.

  • Reduce Injection Volume: Injecting a large volume of sample, especially in a strong solvent, can also cause fronting.[11] Reduce the injection volume if possible.

  • Sample Solvent Compatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[8][12] Whenever feasible, dissolve the sample in the initial mobile phase.[7]

  • Column Degradation: A physical collapse of the column packing bed or a void at the column inlet can also result in fronting peaks, which would affect all peaks in the chromatogram.[8][11]

Q4: Why is my this compound peak splitting into two or more peaks?

Peak splitting can indicate a few different problems, ranging from column issues to unresolved components.[13]

Troubleshooting Steps for Peak Splitting:

  • Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample path to be disrupted.[13] This often affects all peaks. Backflushing the column or replacing the frit (or column) may resolve the issue.[6]

  • Column Void/Contamination: A void or "channel" in the column's stationary phase can create two different paths for the analyte, resulting in a split peak.[13][14] This usually requires column replacement.

  • Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to peak shape issues, including splitting.

  • Co-elution: The split peak may actually be two different, closely eluting compounds. To test this, try reducing the injection volume; if two distinct peaks appear, the method's selectivity needs to be optimized by adjusting the mobile phase composition, temperature, or column chemistry.[13]

Q5: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase is critical for achieving good peak shape. For this compound, key factors include the organic modifier, buffer type, and pH.

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers. The choice can affect selectivity and peak shape.

  • pH and Buffering: As mentioned for peak tailing, controlling the mobile phase pH is crucial to minimize silanol interactions. Using a buffer like phosphate or ammonium formate within its effective buffering range (+/- 1 pH unit from its pKa) is recommended.[15]

  • Solvent Strength: An insufficiently strong mobile phase can lead to broad peaks, while a solvent that is too strong can cause poor retention and resolution.[9]

Q6: Can the column type and condition impact the peak shape?

Absolutely. The choice and health of the HPLC column are paramount.

  • Stationary Phase: C18 columns are widely used for this compound analysis.[16][17][18] High-purity, end-capped columns are preferable to minimize tailing from silanol interactions.[1] In some cases, a cyano stationary phase has been used to overcome large differences in hydrophobicity between this compound and other active ingredients.[19]

  • Column Condition: Column performance degrades over time. Contamination can lead to a blocked frit, and harsh mobile phase conditions (e.g., high pH) can dissolve the silica packing, creating voids.[20] Using a guard column can help extend the life of the analytical column.[20]

Q7: How can sample preparation influence the chromatography of this compound?

Because this compound is often present at very low concentrations in complex matrices like human plasma, extensive sample cleanup is required.[21] Inadequate sample preparation can introduce interferences that affect peak shape.

  • Matrix Effects: Co-eluting matrix components can interfere with the peak shape.[8] A thorough sample cleanup, such as Solid Phase Extraction (SPE), is often necessary to remove these interferences.[16][22]

  • Final Sample Solvent: The solvent used to reconstitute the final extract should be compatible with the mobile phase to prevent peak distortion.[7] Ideally, the reconstitution solvent should be the same as or weaker than the initial mobile phase.

Troubleshooting Workflows

The following diagrams provide a logical workflow for diagnosing and resolving common peak shape issues.

PeakTailing start Start: Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks check_column Suspect column-wide issue. Remove guard column (if present) and re-inject. check_all_peaks->check_column Yes check_mobile_phase Suspect secondary interactions. Lower mobile phase pH (e.g., to < 3) or increase buffer strength. check_all_peaks->check_mobile_phase No yes_all Yes problem_solved Is problem solved? check_column->problem_solved replace_guard Replace guard column. problem_solved->replace_guard Yes check_frit Suspect blocked analytical column frit. Backflush column to waste. problem_solved->check_frit No replace_column Problem persists. Replace analytical column. check_frit->replace_column no_all No problem_solved2 Is problem solved? check_mobile_phase->problem_solved2 solution_found Mobile phase was the issue. Adopt new conditions. problem_solved2->solution_found Yes check_column_type Consider column chemistry. Is it a modern, high-purity, end-capped column? problem_solved2->check_column_type No switch_column Switch to a high-purity, end-capped column to minimize silanol interactions. check_column_type->switch_column

Caption: Troubleshooting logic for this compound peak tailing.

PeakFronting start Start: Peak Fronting Observed check_overload Suspect column overload. Reduce sample concentration by 10x and re-inject. start->check_overload problem_solved Is peak shape improved? check_overload->problem_solved solution_overload Overload confirmed. Reduce sample concentration or injection volume for analysis. problem_solved->solution_overload Yes check_solvent Suspect solvent mismatch. Prepare sample in initial mobile phase and re-inject. problem_solved->check_solvent No yes_overload Yes no_overload No problem_solved2 Is peak shape improved? check_solvent->problem_solved2 solution_solvent Solvent mismatch was the issue. Always use mobile phase as the sample diluent. problem_solved2->solution_solvent Yes check_column Suspect column degradation (void). Check if all peaks are fronting. Replace with a new column. problem_solved2->check_column No end Column replacement should resolve the issue. check_column->end

Caption: Troubleshooting logic for this compound peak fronting.

Quantitative Data Summary

The following table summarizes chromatographic conditions from various studies that achieved good, symmetrical peak shapes for this compound, providing a useful reference for method development.

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Reference
This compound & GestodeneC18Acetonitrile : Water (pH 3.0 with Orthophosphoric Acid) (55:45 v/v)1.0Ambient[15]
Desogestrel & this compoundInertsil C18 ODS (250mm x 4.6mm, 5µm)Methanol : Water (45:55 v/v)1.0Ambient[17]
Segesterone & this compoundPhenomenex C18 (150mm x 4.6mm, 5µ)Water : Acetonitrile (45:55 v/v)0.730[18]
This compound & DrospirenoneAgela C18 (250mm x 4.6mm, 5µm)Ammonium acetate buffer (pH 7.0) : Acetonitrile : Methanol (20:40:40 v/v/v)1.5Ambient[23]

Experimental Protocols

Example Solid Phase Extraction (SPE) Protocol for this compound from Human Plasma

This protocol is adapted from a method demonstrating high extraction efficiency and excellent peak shape for this compound in a plasma matrix.[16][22] Derivatization with dansyl chloride is often used to enhance detection sensitivity.[16][21]

  • Sample Pre-treatment:

    • To 1000 µL of human plasma, add 25 µL of the spiking solution and 50 µL of the internal standard (e.g., this compound-d4) spiking solution.

    • For blank samples, add 75 µL of water instead of the spiking solutions.

    • Dilute the samples by adding 1000 µL of 5 mM ammonium formate at pH 4.5.

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., SOLA SCX).

    • Condition the cartridge by passing 1000 µL of methanol, followed by 1000 µL of water.

  • Sample Loading:

    • Load the entire 2000 µL of the pre-treated sample onto the conditioned SPE cartridge.

  • Washing Steps:

    • Wash the cartridge twice with 1000 µL of 5% methanol in water (v/v).

    • Perform a second wash with 1000 µL of 20% methanol in water (v/v).

  • Elution:

    • Elute the analyte with 2 x 500 µL of methanol into a clean collection tube.

  • Dry Down & Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 50 °C.

    • Reconstitute the dried sample in 100 µL of 100 mM sodium bicarbonate (pH 10.5) and vortex.

  • Derivatization (Optional, for enhanced sensitivity):

    • Add 100 µL of dansyl chloride in acetone (1 mg/mL) and vortex.

    • Incubate the sample at 60 °C for 30 minutes.

  • Final Preparation:

    • Cool the sample and it is now ready for injection into the LC system.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis plasma Plasma Sample pretreat Pre-treatment (Spiking, Dilution) plasma->pretreat spe Solid Phase Extraction (SPE) (Load, Wash, Elute) pretreat->spe drydown Dry-down & Reconstitution spe->drydown inject LC Injection drydown->inject hplc HPLC Separation (C18 Column) inject->hplc detect Detection (e.g., MS/MS) hplc->detect data Data Acquisition & Peak Shape Analysis detect->data

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Enhancing Ethinylestradiol (EE2) Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 17α-ethinylestradiol (EE2) in environmental samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome common challenges in EE2 analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting low concentrations of EE2 in environmental samples?

A1: The most prevalent and sensitive methods for detecting EE2 at trace levels (ng/L) in environmental samples include Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and various types of biosensors, such as electrochemical and optical biosensors.[1][2][3] LC-MS/MS is often considered a highly advanced technique due to its high sensitivity and accuracy in complex mixtures.[4][5]

Q2: Why is sample preparation, such as Solid-Phase Extraction (SPE), crucial for EE2 analysis?

A2: Sample preparation is critical due to the typically low concentrations of EE2 in environmental matrices and the presence of interfering compounds.[6] Techniques like Solid-Phase Extraction (SPE) are used to clean up the sample and pre-concentrate the analyte, which is essential for achieving the low detection limits required for environmental monitoring.[7][8]

Q3: What is a typical limit of detection (LOD) for EE2 in water samples?

A3: The limit of detection for EE2 varies significantly depending on the analytical method used. For instance, LC-MS/MS methods can achieve very low LODs, often in the sub-ng/L range, such as 0.02 ng/L.[7] Some biosensors have also demonstrated impressive sensitivity, with LODs reported as low as 0.0426 ng/L.[4] ELISA methods can also provide low detection limits, in the range of nanograms per liter.[2]

Q4: Can biosensors be a viable alternative to traditional chromatographic methods for EE2 detection?

A4: Yes, biosensors are a promising alternative. They can offer rapid, on-site detection with high sensitivity and the potential for miniaturization.[4] Electrochemical and optical biosensors have been developed for EE2 detection, with some showing detection limits comparable to or even lower than some chromatographic methods.[4][9] However, challenges such as the stability of biological recognition elements and potential matrix effects need to be considered.[10]

Q5: What are the key advantages of using LC-MS/MS for EE2 analysis?

A5: The primary advantages of LC-MS/MS are its high sensitivity, selectivity, and accuracy.[1][3] Tandem mass spectrometry (MS/MS) allows for the monitoring of specific precursor-to-product ion transitions, which significantly reduces background noise and enhances the confirmation of analyte identity.[11] This makes it particularly suitable for analyzing complex environmental samples where matrix interference can be a significant issue.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of EE2 in environmental samples.

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Solution
Low Analyte Recovery Sorbent-Analyte Mismatch: The sorbent's retention mechanism is not suitable for EE2.Select a sorbent with an appropriate retention mechanism, such as a reversed-phase C18 sorbent for the nonpolar EE2 molecule.[12]
Insufficient Elution Strength: The elution solvent is too weak to desorb EE2 from the sorbent.Increase the percentage of organic solvent in the eluent or use a stronger elution solvent.[12][13]
Sample Overload: The amount of sample applied exceeds the capacity of the SPE cartridge.Decrease the sample volume or use a cartridge with a larger sorbent mass.[14][15]
Cartridge Drying Out: The sorbent bed dried out before sample loading, preventing proper interaction.Ensure the cartridge remains wetted after conditioning and equilibration steps. If it dries, re-condition and re-equilibrate.[12][14]
Poor Reproducibility Inconsistent Flow Rate: The flow rate during sample loading or elution is too high or varies between samples.Control the flow rate carefully, aiming for a consistent and slow flow (e.g., 1-2 mL/min) to ensure sufficient interaction time.[12][16]
Incomplete Elution: The volume of the elution solvent is insufficient to completely recover the analyte.Increase the volume of the elution solvent or perform the elution in multiple smaller aliquots.[14][15]
Presence of Interferences in Final Extract Inadequate Washing Step: The wash solvent is not effectively removing interfering compounds.Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute EE2.[14]
Co-extraction of Matrix Components: The sorbent retains interfering compounds along with EE2.Use a more selective sorbent or modify the sample pH to minimize the retention of interferences.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Troubleshooting
Problem Potential Cause Solution
Poor Peak Shape Column Overload: Injecting too much analyte onto the column.Dilute the sample or reduce the injection volume.[17]
Contaminated Column or Guard Column: Buildup of matrix components on the column.Wash the column with a strong solvent or replace the guard column.[17]
Retention Time Shifts Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of a volatile component.Prepare fresh mobile phase and ensure bottles are properly sealed.[17]
Column Degradation: Loss of stationary phase or column aging.Replace the column. Regularly monitor column performance with standards.[17]
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components suppress the ionization of EE2 in the mass spectrometer source.Improve the sample clean-up process (e.g., optimize SPE). Adjust chromatographic conditions to separate EE2 from interfering compounds.[13]
Improper Mobile Phase Additives: The type or concentration of mobile phase additives is not optimal for EE2 ionization.Use high-purity, LC-MS grade additives at the lowest effective concentration.[17] For EE2, derivatization with agents like dansyl chloride can enhance ionization.[18]
High Background Noise Contaminated System: Contamination in the LC system, mobile phase, or mass spectrometer.Flush the entire LC-MS system with high-purity solvents. Ensure the use of LC-MS grade solvents and additives.[17]
Biosensor Troubleshooting
Problem Potential Cause Solution
Low Sensitivity Inefficient Immobilization of Biorecognition Element: The antibody, enzyme, or aptamer is not effectively attached to the sensor surface.Optimize the immobilization chemistry and surface functionalization. Ensure the biological element retains its activity after immobilization.[10]
Non-specific Binding: Other molecules in the sample are binding to the sensor surface, causing interference.Block non-specific binding sites on the sensor surface using agents like bovine serum albumin (BSA).[5][10]
Poor Reproducibility Instability of the Biorecognition Element: The biological component degrades over time due to factors like temperature or pH.Use more stable synthetic biomimetics or employ encapsulation techniques to protect the biological element.[10]
Variability in Sensor Fabrication: Inconsistencies in the preparation of the sensor surface.Standardize the fabrication process to ensure uniform sensor surfaces.
Signal Drift Changes in Sample Matrix: Variations in pH, ionic strength, or temperature of the sample can affect the sensor's baseline.Control the sample conditions by using a consistent buffer system. Allow the sensor to stabilize in the sample matrix before measurement.

Quantitative Data Presentation

The following tables summarize the performance of various methods for the detection of Ethinylestradiol (EE2) in environmental samples.

Table 1: Performance of Chromatographic Methods for EE2 Detection
Method Matrix LOD (ng/L) LOQ (ng/L) Recovery (%) Reference
UPLC-MS/MSSurface Water0.02--[7]
LC-MS/MSWater0.02 - 0.1--[19]
LC-MS/MSWater0.5--[11]
GC-MSWater0.01 - 0.3-92 - 103[8]
HPLCSurface Water3.1 - 50--[1]
HPLCWater1.12 µg/L3.75 µg/L>75[20]

LOD: Limit of Detection; LOQ: Limit of Quantification

Table 2: Performance of Immunoassays and Biosensors for EE2 Detection
Method Matrix LOD Detection Range Reference
Optical Fiber Biosensor (CQD-coated)Environmental Samples0.0426 ng/L1 - 10 ng/L[4]
Electrochemical ImmunosensorWater10 ng/L-[21]
Electrochemical Biosensor (PVP/Chi/rGO_Laccase)Synthetic and Human Urine0.15 pmol/L-[9]
ELISAAqueous Samples20 ng/L0.02 - 10 µg/L[5]
ELISARiver Water-3.2 - 6.47 ng/L[2]

CQD: Carbon Quantum Dots; PVP/Chi/rGO: Polyvinylpyrrolidone/Chitosan/Reduced Graphene Oxide

Experimental Protocols

Protocol 1: EE2 Analysis in Water by Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol is a generalized procedure based on common practices.[7][11]

1. Sample Preparation:

  • Acidify the water sample (e.g., 100 mL) to a specific pH if required by the chosen SPE cartridge chemistry.

  • Add a surrogate internal standard (e.g., this compound-d4) to all samples, blanks, and quality control standards.[11]

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing a suitable organic solvent (e.g., methanol or acetonitrile) through it.[11]

  • Equilibrate the cartridge with reagent water or a buffer matching the sample's pH. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Pass the prepared water sample through the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

4. Washing:

  • Wash the cartridge with a weak solvent (e.g., a low percentage of organic solvent in water) to remove polar interferences.

5. Elution:

  • Elute the retained EE2 from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).[11]

6. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 1 mL of 50:50 methanol:water).[11]

  • Add an internal standard (e.g., 13C2-Ethinylestradiol) just before analysis.[11]

7. LC-MS/MS Analysis:

  • Inject an aliquot of the reconstituted extract into the LC-MS/MS system.

  • Use a suitable reversed-phase column (e.g., C18).

  • Set the mass spectrometer to monitor at least two multiple reaction monitoring (MRM) transitions for both EE2 and the internal standards for accurate quantification and confirmation.[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Environmental Water Sample acidify Acidification & Surrogate Spiking sample->acidify load Sample Loading acidify->load condition SPE Cartridge Conditioning condition->load wash Washing load->wash elute Elution wash->elute concentrate Concentration & Reconstitution elute->concentrate analysis LC-MS/MS Analysis concentrate->analysis

Caption: General workflow for the analysis of this compound in water samples.

troubleshooting_logic start Problem: Low Analyte Recovery in SPE check_sorbent Is the sorbent appropriate for EE2? start->check_sorbent check_elution Is the elution solvent strong enough? check_sorbent->check_elution Yes solution_sorbent Select a more appropriate sorbent (e.g., C18). check_sorbent->solution_sorbent No check_volume Is the elution volume sufficient? check_elution->check_volume Yes solution_elution Increase organic content or change solvent. check_elution->solution_elution No check_flow Was the flow rate too high? check_volume->check_flow Yes solution_volume Increase elution volume. check_volume->solution_volume No solution_flow Decrease flow rate during loading and elution. check_flow->solution_flow Yes end Recovery Improved check_flow->end No solution_sorbent->end solution_elution->end solution_volume->end solution_flow->end

References

Technical Support Center: Ethinylestradiol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of ethinylestradiol (EE) stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound, a synthetic estrogen, is practically insoluble in water but freely soluble in several organic solvents. For preparing high-concentration stock solutions, the most commonly used and recommended solvents are ethanol, methanol, and dimethyl sulfoxide (DMSO). The choice of solvent may depend on the specific requirements of the downstream experiment, including cell viability and potential solvent effects.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To minimize degradation, it is recommended to store this compound stock solutions at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable. It is crucial to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil, as this compound is susceptible to photodegradation. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination.

Q3: How long can I store my this compound stock solution?

A3: The long-term stability of this compound stock solutions depends on the solvent, storage temperature, and protection from light. While specific expiration dates are not definitively established for lab-prepared solutions, it is best practice to prepare fresh stock solutions regularly. For critical applications, it is advisable to perform periodic purity checks using methods like HPLC, especially for stocks stored for more than a few months. As a general guideline, stock solutions in organic solvents like ethanol or DMSO are considered stable for at least one month when stored at -20°C and protected from light.[1]

Q4: What are the main factors that cause degradation of this compound in solution?

A4: The primary factors contributing to the degradation of this compound in solution are:

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[2]

  • Temperature: Elevated temperatures can accelerate degradation processes.[3]

  • Oxidation: this compound is susceptible to oxidation, particularly at the phenolic A-ring of its steroid structure.[2]

  • pH: Extreme pH conditions (both acidic and alkaline) can promote hydrolysis and other degradation reactions.

Q5: What are the common degradation products of this compound?

A5: Degradation of this compound can result in a variety of products, primarily through oxidation of the phenolic ring. Common degradation products include hydroxylated and quinone-type derivatives. Under forced degradation conditions, cleavage of the steroid ring system can also occur.

Troubleshooting Guide

Issue 1: My this compound stock solution appears cloudy or has precipitated after thawing.

  • Possible Cause 1: Supersaturation. The concentration of this compound in the solvent may be too high, leading to precipitation as the temperature decreases.

  • Solution 1: Gently warm the solution in a water bath at a temperature not exceeding 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration.

  • Possible Cause 2: Water Contamination. The presence of water in the organic solvent can reduce the solubility of this compound, especially at low temperatures.

  • Solution 2: Ensure that anhydrous solvents are used for preparing stock solutions. Store the stock solution with a desiccant to minimize moisture absorption.

  • Possible Cause 3: Freeze-thaw cycles. Repeated freeze-thaw cycles can promote precipitation.

  • Solution 3: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing of the entire stock.

Issue 2: I am observing inconsistent results in my experiments using the this compound stock solution.

  • Possible Cause 1: Degradation of the stock solution. The potency of the stock solution may have decreased over time due to degradation.

  • Solution 1: Prepare a fresh stock solution. If possible, assess the purity and concentration of the old stock solution using a suitable analytical method like HPLC-UV.

  • Possible Cause 2: Inaccurate concentration. This could be due to errors in initial weighing or solvent evaporation.

  • Solution 2: Re-prepare the stock solution, ensuring accurate weighing and proper sealing of the storage container.

  • Possible Cause 3: Adsorption to plasticware. this compound can adsorb to certain types of plastic, leading to a decrease in the effective concentration.

  • Solution 3: Use glass or polypropylene containers for preparing and storing stock solutions.

Quantitative Data on this compound Degradation

The following table summarizes data from forced degradation studies, which are designed to accelerate the degradation process and may not reflect stability under normal storage conditions. This data is intended to illustrate the relative impact of different stressors on this compound stability.

Stress ConditionSolvent/MatrixDurationTemperatureDegradation (%)Primary Degradation ProductsReference
Acid Hydrolysis (0.1 M HCl)Methanol/Water24 hours80°CSignificantIsomerization and other related substances[2]
Alkaline Hydrolysis (0.1 M NaOH)Methanol/Water4 hours80°CSignificantEpimerization and other related substances[2]
Oxidation (3% H₂O₂)Methanol/Water24 hoursRoom TempExtensiveOxidized derivatives (e.g., quinones)[2]
Thermal DegradationSolid State->180°CDecomposesComplex mixture of smaller molecules[3]
Photodegradation (UV light)Water24 hoursRoom Temp~50%Hydroxylated and dehydrogenated derivatives[2]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (MW: 296.40 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 10 mL of a 10 mM solution, you would need: 10 mmol/L * 0.010 L * 296.40 g/mol = 0.02964 g = 29.64 mg.

  • Accurately weigh the calculated amount of this compound powder and transfer it to the amber glass vial.

  • Add the desired volume of anhydrous DMSO to the vial.

  • Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

  • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • For long-term storage, aliquot the stock solution into smaller, single-use polypropylene or glass vials to minimize freeze-thaw cycles.

  • Store the stock solution and aliquots at -20°C, protected from light.

Protocol for Stability Assessment of this compound Stock Solution by HPLC-UV

Objective: To determine the stability of an this compound stock solution over time under specific storage conditions.

Materials and Equipment:

  • This compound stock solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization depending on the column and system.

  • This compound reference standard

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound from a freshly prepared reference standard stock solution at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at the appropriate wavelength (e.g., 280 nm). Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

  • Sample Preparation (Time Point 0): At the beginning of the study, dilute an aliquot of your stock solution to a concentration that falls within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

  • Data Analysis (Time Point 0): Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the initial concentration of the stock solution.

  • Storage: Store the stock solution under the desired conditions (e.g., -20°C, protected from light).

  • Subsequent Time Points: At predetermined time intervals (e.g., 1, 3, 6 months), retrieve an aliquot of the stored stock solution. Allow it to come to room temperature and prepare a sample for HPLC analysis as described in step 3.

  • Stability Calculation: Calculate the concentration of this compound at each time point. The stability is often expressed as the percentage of the initial concentration remaining: Percentage Remaining = (Concentration at Time X / Initial Concentration) * 100%

  • Analysis of Degradation: Monitor the chromatograms for the appearance of any new peaks, which may indicate the formation of degradation products.

Visualizations

Ethinylestradiol_Degradation_Pathway EE This compound Oxidation Oxidation (Major Pathway) EE->Oxidation O₂, Light, Heat Hydroxylation Hydroxylation Oxidation->Hydroxylation Intermediates Hydroxylated and Quinone-type Intermediates Hydroxylation->Intermediates RingOpening Ring Opening FinalProducts Smaller, More Polar Degradation Products RingOpening->FinalProducts Intermediates->RingOpening Further Oxidation

Caption: Major degradation pathway of this compound.

Troubleshooting_Workflow Start Issue with EE Stock Solution Precipitation Precipitation / Cloudiness? Start->Precipitation InconsistentResults Inconsistent Experimental Results? Start->InconsistentResults Precipitation->InconsistentResults No Warm Gently warm and vortex Precipitation->Warm Yes PrepareNew Prepare fresh stock solution InconsistentResults->PrepareNew Yes CheckWeighing Verify weighing and solvent volume InconsistentResults->CheckWeighing No, check other factors CheckConc Consider lower concentration Warm->CheckConc CheckSolvent Use anhydrous solvent Warm->CheckSolvent Aliquot Aliquot to avoid freeze-thaw Warm->Aliquot CheckPurity Check purity of old stock (HPLC) PrepareNew->CheckPurity UseGlassware Use glass or polypropylene vials CheckWeighing->UseGlassware

Caption: Troubleshooting workflow for common issues.

References

Technical Support Center: Addressing Variability in Ethinylestradiol In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro bioassays for ethinylestradiol (EE2).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in this compound in vitro bioassays?

A1: Variability in this compound in vitro bioassays can arise from several factors, including:

  • Cell-based factors: Differences between cell lines (e.g., MCF-7, T47D) and even between different stocks of the same cell line can lead to varied responses.[1] Genetic drift and changes in receptor expression levels during continuous culture can also contribute.

  • Experimental conditions: Inconsistent cell seeding density, variations in serum batches and concentrations, and differences in incubation times can all impact results.[2]

  • Reagent and compound integrity: The purity and proper dissolution of this compound are crucial. Inconsistent preparation of stock solutions and dilutions can introduce significant errors.

  • Assay-specific parameters: Each bioassay (e.g., YES, ER-CALUX, MCF-7 proliferation) has its own set of critical parameters that, if not strictly controlled, can lead to variability.

  • Data analysis: The methods used for data normalization and curve fitting can influence the final calculated values, such as EC50.

Q2: How does the mechanism of action of this compound influence bioassay selection?

A2: this compound primarily acts as an agonist for the estrogen receptors, ERα and ERβ.[3][4] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes.[5] This genomic pathway is the basis for reporter gene assays like the Yeast Estrogen Screen (YES) and ER-CALUX. This compound also triggers non-genomic signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation.[6][7] Assays like the MCF-7 cell proliferation assay capture the integrated outcome of both genomic and non-genomic signaling. The choice of bioassay should therefore be guided by the specific research question, whether it is focused on direct receptor interaction and transcriptional activation or the overall proliferative response.

Q3: What are acceptable levels of intra- and inter-assay variability?

A3: Generally, for in vitro bioassays, an intra-assay coefficient of variation (CV) of less than 10% and an inter-assay CV of less than 15% are considered acceptable.[8] However, these values can vary depending on the specific assay and regulatory guidelines. It is crucial to establish these parameters within your own laboratory to ensure the consistency and reliability of your results.

Troubleshooting Guides

Issue 1: High Background Signal
Potential Cause Recommended Solution
Contaminated Culture Media or Reagents Use fresh, sterile media and reagents. Regularly test for mycoplasma contamination.
Endogenous Estrogenic Activity in Serum Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids.
Autofluorescence of Test Compound Run a blank plate with the compound in cell-free media to assess its intrinsic fluorescence or absorbance.
High Basal Proliferation Rate (MCF-7 Assay) Ensure cells are properly starved of estrogens before the experiment. A 72-hour period in estrogen-free medium can significantly improve the response to EE2.[2]
Insufficient Washing Steps Ensure thorough but gentle washing of the cell plates to remove unbound compound and assay reagents.
Endogenous Peroxidase/Phosphatase Activity (for some reporter assays) Include a quenching step (e.g., with H2O2) if using HRP-based detection.[9]
Issue 2: Inconsistent or Non-Sigmoidal Dose-Response Curves
Potential Cause Recommended Solution
Inaccurate Compound Dilutions Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step.
Compound Instability or Precipitation Visually inspect the highest concentrations for precipitation. Consider the solubility of this compound in the assay medium.
Sub-optimal Cell Health or Seeding Density Ensure cells are in the exponential growth phase and are seeded uniformly across the plate. Avoid edge effects by not using the outer wells for critical measurements.
Incorrect Incubation Time Optimize the incubation time for your specific cell line and assay.
Cytotoxicity at High Concentrations High concentrations of this compound can be cytotoxic, leading to a "bell-shaped" curve.[10] Include a cytotoxicity assay to determine the toxic concentration range.
Issue 3: High Inter-Assay Variability
Potential Cause Recommended Solution
Inconsistent Cell Passage Number Use cells within a defined passage number range for all experiments.
Variability in Serum Lots Test new lots of serum before use in critical experiments and purchase in larger quantities to ensure consistency over time.
Operator-Dependent Variability Standardize all pipetting and handling steps. Where possible, use automated liquid handlers for improved precision.
Environmental Fluctuations Maintain consistent incubator conditions (temperature, CO2, humidity).

Quantitative Data Summary

Table 1: Comparison of this compound Activity in Common In Vitro Bioassays

Assay TypeCell Line/SystemEndpointTypical EE2 EC50Limit of Detection (LOD)
MCF-7 Proliferation (E-SCREEN) MCF-7Cell Proliferation2 x 10⁻¹¹ M[10]Not consistently reported
Yeast Estrogen Screen (YES) Saccharomyces cerevisiaeReporter Gene (lacZ)1.2 x 10⁻¹⁰ M[11]~1.1 ng/L[11]
ER-CALUX U2OS or T47DReporter Gene (Luciferase)8.8 x 10⁻¹² M[12]8 pg/mL[13]

Table 2: Reported Assay Variability for Estrogenicity Bioassays

Assay TypeIntra-Assay CV (%)Inter-Assay CV (%)
General ELISA < 10%[14]< 15%[8]
LC-MS/MS for EE2 < 3.9%[15]< 4.4%[15]
Various Estrogen Bioassays (Average) Not specified~32% (inter-laboratory)[16]

Experimental Protocols

MCF-7 Cell Proliferation Assay (E-SCREEN)
  • Cell Culture: Maintain MCF-7 cells in RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and insulin.

  • Estrogen Starvation: Prior to the assay, culture cells for 72 hours in phenol red-free RPMI 1640 supplemented with 5% charcoal-stripped FBS.

  • Cell Seeding: Trypsinize and seed cells into 96-well plates at a density of 4,000 cells per well in the starvation medium. Allow cells to attach for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in starvation medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 nM 17β-estradiol).

  • Incubation: Incubate the plates for 6-7 days.

  • Quantification of Proliferation: Assess cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay or by quantifying DNA content.

  • Data Analysis: Plot the response (e.g., absorbance) against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Yeast Estrogen Screen (YES) Assay
  • Yeast Culture: Inoculate growth medium with a stock of recombinant Saccharomyces cerevisiae containing the human estrogen receptor and a reporter gene (e.g., lacZ). Incubate at 28°C on an orbital shaker until the culture reaches an optical density (OD) of ~1.0 at 620 nm.

  • Assay Preparation: Prepare the assay medium containing the chromogenic substrate (e.g., CPRG). Seed the assay medium with the yeast culture.

  • Plate Loading: Add serial dilutions of this compound to a 96-well plate. Allow the solvent to evaporate.

  • Incubation: Add the yeast-containing assay medium to each well. Seal the plate and incubate at 34°C for 48-52 hours.

  • Measurement: Measure the absorbance at a wavelength appropriate for the developed color (e.g., 575 nm for CPRG).

  • Data Analysis: Generate a dose-response curve and calculate the EC50.

Visualizations

Ethinylestradiol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_mem Membrane ER PI3K PI3K ER_mem->PI3K Activates Ras Ras ER_mem->Ras Activates Akt Akt PI3K->Akt Activates ER_cyto Cytoplasmic ER Akt->ER_cyto Phosphorylates Proliferation Cell Proliferation Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->ER_cyto Phosphorylates ERK->Proliferation ER_nuc Nuclear ER ER_cyto->ER_nuc Translocates ERE Estrogen Response Element ER_nuc->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates Transcription->Proliferation EE2 This compound EE2->ER_mem Binds EE2->ER_cyto Binds

Caption: this compound signaling pathways leading to cell proliferation.

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Reagents Check Reagents and Compound Integrity Start->Check_Reagents Check_Cells Review Cell Culture Practices Check_Reagents->Check_Cells No Issue Sol_Reagents Prepare fresh solutions. Verify compound purity and concentration. Check_Reagents->Sol_Reagents Issue Found Check_Protocol Examine Assay Protocol Execution Check_Cells->Check_Protocol No Issue Sol_Cells Use consistent cell passage number. Test new serum lots. Check for contamination. Check_Cells->Sol_Cells Issue Found Data_Analysis Verify Data Analysis and QC Check_Protocol->Data_Analysis No Issue Sol_Protocol Standardize pipetting and timing. Optimize incubation periods. Ensure uniform cell seeding. Check_Protocol->Sol_Protocol Issue Found Sol_Data Use appropriate curve fitting model. Check positive/negative controls. Review acceptance criteria. Data_Analysis->Sol_Data Issue Found Resolved Problem Resolved Sol_Reagents->Resolved Sol_Cells->Resolved Sol_Protocol->Resolved Sol_Data->Resolved

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

References

Technical Support Center: Optimizing Ethinylestradiol Incubation in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ethinylestradiol (EE) incubation time in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in cell culture experiments?

The concentration of this compound can vary significantly depending on the cell line and the biological effect being studied. For estrogen receptor-positive breast cancer cell lines like MCF-7, physiological concentrations are often used to study proliferative effects. A common concentration range is from 10⁻¹⁰ M to 10⁻⁵ M.[1] For cytotoxicity studies, higher concentrations may be utilized.

Q2: How long should I incubate my cells with this compound?

The optimal incubation time depends on the experimental endpoint.

  • Short-term (minutes to hours): For studying rapid, non-genomic signaling events, such as the activation of membrane-bound estrogen receptors and downstream kinase cascades.[2]

  • Mid-term (6 to 48 hours): Ideal for assessing changes in gene expression, cell proliferation, and apoptosis. Many studies with MCF-7 cells show significant effects on gene expression within 6 hours,[3] while proliferation and cytotoxicity are often measured at 24 to 48 hours.[4][5]

  • Long-term (days): Necessary for observing cumulative effects on cell proliferation, colony formation, and changes in cell morphology. Some proliferation assays are conducted over 5 to 6 days.[1]

Q3: Why is hormone deprivation necessary before this compound treatment?

Hormone deprivation is a critical step to reduce the influence of hormones present in the fetal bovine serum (FBS) of the culture medium.[6] This is typically achieved by switching to a medium containing charcoal-stripped FBS for 48-72 hours before the experiment. This ensures that the observed effects are primarily due to the added this compound.

Q4: Can this compound induce both proliferation and apoptosis?

Yes, the effect of this compound can be dose- and context-dependent. At lower, physiological concentrations, it often promotes proliferation in estrogen receptor-positive cells.[1] However, at very high concentrations, it can inhibit growth and induce apoptosis.[4][7] In some contexts, EE has been shown to enhance apoptosis, particularly in ectopic endometrial tissue when combined with progestins.[8][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable effect of this compound on cell proliferation. 1. Sub-optimal incubation time. 2. Incorrect concentration. 3. Presence of endogenous hormones in the medium. 4. Low estrogen receptor (ER) expression in the cell line.1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point. 2. Conduct a dose-response experiment with a range of concentrations (e.g., 10⁻¹² M to 10⁻⁶ M). 3. Ensure proper hormone deprivation using charcoal-stripped FBS for at least 48 hours prior to the experiment.[6] 4. Verify ER expression in your cell line using Western blot or qPCR.
High variability between replicate wells. 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Inconsistent drug concentration across wells.1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Mix the this compound stock solution thoroughly before diluting and adding to the wells.
Unexpected cell death or cytotoxicity. 1. This compound concentration is too high. 2. Solvent (e.g., ethanol, DMSO) toxicity. 3. Contamination of cell culture.1. Lower the concentration of this compound. High concentrations can be cytotoxic.[4] 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control. 3. Regularly check for signs of microbial contamination.
Difficulty reproducing published results. 1. Differences in cell line passage number. 2. Variations in experimental protocols (e.g., media, supplements, hormone deprivation duration). 3. Different sources or lots of reagents (e.g., FBS, this compound).1. Use cells with a low passage number and be consistent across experiments. 2. Carefully follow a standardized protocol, paying close attention to details like the composition of the complete growth medium and the duration of hormone starvation.[6][10] 3. Standardize reagent sources and lots whenever possible.

Data Presentation

Table 1: this compound Concentration and Incubation Times in MCF-7 Breast Cancer Cells

Experimental EndpointConcentration RangeIncubation TimeReference(s)
Cytotoxicity (MTT Assay)62.5 - 1000 µg/mL48 hours[4]
Apoptosis13.23 - 52.91 µg/mL48 hours[4]
Proliferation10⁻¹⁰ M - 10⁻⁵ M5 days[1]
Gene Expression10 nM6 hours[3]
Metabolism1 nM24 - 48 hours[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from a study on the in vitro cytotoxicity of this compound on MCF-7 cells.[4]

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Hormone Deprivation: Replace the growth medium with a phenol red-free medium containing charcoal-stripped FBS and incubate for 48-72 hours.[6]

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Remove the hormone-free medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., ethanol).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This protocol is based on a method for the fluorescent microscopic determination of apoptosis.[4]

  • Cell Treatment: Grow and treat cells with this compound as described in the MTT assay protocol.

  • Cell Harvesting: After incubation, gently wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Add a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) to the cells and incubate for 10 minutes at room temperature.

  • Visualization: Immediately visualize the cells under a fluorescent microscope.

    • Live cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniform orange to red nucleus.

  • Quantification: Count the number of live, apoptotic, and necrotic cells in several random fields to determine the percentage of apoptotic cells.

Mandatory Visualizations

Ethinylestradiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EE This compound (EE) mER Membrane ER (e.g., GPER) EE->mER Non-Genomic (minutes) ER_inactive Inactive ER + HSP EE->ER_inactive Genomic (hours) Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt, MAPK) mER->Kinase_Cascade ER_active Active ER Dimer ER_inactive->ER_active HSP dissociation & Dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Translocation Gene_Transcription Gene Transcription Kinase_Cascade->Gene_Transcription Indirect activation ERE->Gene_Transcription Cell_Cycle Cell Cycle Progression Gene_Transcription->Cell_Cycle Proliferation Proliferation Gene_Transcription->Proliferation Apoptosis_Mod Apoptosis Modulation Gene_Transcription->Apoptosis_Mod Optimization_Workflow start Start: Define Experimental Goal hormone_dep Hormone Deprivation (48-72h) start->hormone_dep dose_response Dose-Response Experiment (e.g., 24h or 48h) hormone_dep->dose_response time_course Time-Course Experiment (using optimal dose) dose_response->time_course select_optimal Select Optimal Dose & Time time_course->select_optimal main_exp Perform Main Experiment select_optimal->main_exp data_analysis Data Analysis & Interpretation main_exp->data_analysis troubleshoot Troubleshoot? data_analysis->troubleshoot troubleshoot->hormone_dep Re-optimize troubleshoot->data_analysis Proceed Troubleshooting_Logic start Problem: No/Low Effect check_conc Is concentration appropriate? start->check_conc check_time Is incubation time optimal? check_conc->check_time Yes solution1 Perform Dose-Response check_conc->solution1 No check_dep Was hormone deprivation adequate? check_time->check_dep Yes solution2 Perform Time-Course check_time->solution2 No check_er Is ER expression confirmed? check_dep->check_er Yes solution3 Ensure 48-72h in charcoal-stripped FBS check_dep->solution3 No solution4 Verify ER via WB/qPCR check_er->solution4 No success Problem Solved check_er->success Yes solution1->start solution2->start solution3->start solution4->start

References

Technical Support Center: Solving Solubility Issues of Ethinylestradiol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Ethinylestradiol (EE) in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a hydrophobic compound and is practically insoluble in water.[1][2] Its solubility in pure water is very low, reported to be approximately 0.0113 mg/mL at 27°C.[1] Solubility can be influenced by pH, with a notable increase in solubility at a pH of 10.

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents. This property is often utilized to create concentrated stock solutions that can then be diluted into aqueous buffers. For a detailed breakdown of its solubility in common organic solvents, please refer to Table 1.[3][4]

Q3: How can I increase the solubility of this compound in my aqueous buffer?

A3: Several methods can be employed to enhance the aqueous solubility of this compound:

  • Co-solvent System: The most common approach is to first dissolve this compound in a water-miscible organic solvent (e.g., DMSO or ethanol) to create a stock solution, and then dilute this stock solution into your aqueous buffer.[3][5]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Nanosuspensions: This advanced technique involves creating a submicron colloidal dispersion of the drug, which can significantly improve its dissolution rate and solubility.[2]

Q4: Is it recommended to store this compound in aqueous solutions?

A4: It is generally not recommended to store this compound in aqueous solutions for more than one day due to its limited stability and potential for precipitation.[3][5] It is best to prepare fresh working solutions from a stock in an organic solvent for each experiment.

Troubleshooting Guides

Issue: My this compound precipitated out of solution when I diluted my DMSO/Ethanol stock into my aqueous buffer/cell culture medium.

This is a common issue when a highly concentrated stock of a hydrophobic compound in an organic solvent is introduced into an aqueous environment. The abrupt change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Workflow:

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_issue Stock not fully dissolved. Re-dissolve, use gentle warming or sonication if necessary. check_stock->stock_issue No check_dilution How was the dilution performed? check_stock->check_dilution Yes stock_issue->start improper_dilution Slowly add stock to vigorously stirred/vortexing buffer. Perform serial dilutions. check_dilution->improper_dilution Added too quickly check_concentration Is the final concentration too high? check_dilution->check_concentration Properly solution Solution Should Remain Clear improper_dilution->solution high_concentration Lower the final concentration. Increase the percentage of co-solvent (if tolerable by the assay). check_concentration->high_concentration Yes check_buffer Consider buffer components and pH. check_concentration->check_buffer No high_concentration->solution buffer_issue Use solubility enhancers (e.g., cyclodextrins, serum). Adjust pH if possible. check_buffer->buffer_issue buffer_issue->solution

Caption: Troubleshooting workflow for this compound precipitation.

Solutions:

  • Improve Dilution Technique: Instead of adding the stock solution directly to the full volume of the buffer, try adding the stock to a smaller volume of buffer while vortexing or stirring vigorously. Then, bring it up to the final volume. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.

  • Reduce Final Concentration: Your target concentration may be above the solubility limit in the final aqueous solution, even with a co-solvent. Try lowering the final concentration of this compound.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, a higher final concentration of the organic solvent (e.g., up to 0.5% or 1% DMSO) can help maintain solubility. Always run a vehicle control with the same concentration of the solvent to account for any effects on your cells or assay.

  • Use Serum: If you are working with cell culture, the proteins in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds. Preparing your final dilution in a medium containing serum can prevent precipitation.

  • Employ Solubility Enhancers: Consider using cyclodextrins in your aqueous buffer to increase the solubility of this compound.

Issue: My solution appears cloudy or hazy.

Cloudiness can be an indication of fine precipitation or the beginning of degradation.

Solutions:

  • Visual Inspection: Observe the solution under a light source. Precipitation will appear as fine particles, which may settle over time.

  • Gentle Warming: Gently warming the solution to 37°C may help to redissolve the precipitate. However, be cautious as prolonged heating can lead to degradation.

  • Filtration (with caution): While filtering can remove precipitates, it will also lower the effective concentration of your compound. If you choose to filter, it is advisable to re-quantify the concentration of this compound in the filtrate.

Issue: I am unsure if my this compound has degraded.

Degradation of this compound can occur, especially in aqueous solutions and when exposed to light, heat, or oxidative conditions.

Signs of Degradation:

  • Color Change: A change in the color of the solution may indicate degradation.

  • Appearance of New Peaks in HPLC: If you are using chromatography to analyze your solution, the appearance of new peaks that were not present in the standard is a strong indicator of degradation.

  • Loss of Biological Activity: A decrease in the expected biological response in your assay can also suggest that the compound has degraded.

To minimize degradation, store stock solutions in an organic solvent at -20°C or -80°C, protected from light, and always prepare fresh aqueous working solutions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
DMSO~20 mg/mL, 59 mg/mL[3],[3]
Ethanol~30 mg/mL, 59 mg/mL[3],[3]
Dimethylformamide (DMF)~20 mg/mL[3]
1:7 Ethanol:PBS (pH 7.2)~0.125 mg/mL[3][5]
WaterInsoluble, ~0.0113 mg/mL[3],[1]
Acetone1 part in 5[4]
Chloroform1 part in 20[4]
Dioxane1 part in 4[4]
Ether1 part in 4[4]

Table 2: Solubility Enhancement with Cyclodextrins

Cyclodextrin DerivativeFold Increase in SolubilityReference(s)
Diethylenetriamine-β-cyclodextrin (DETA-β-CD)> 40-fold
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Significant increase[6]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent
  • Thaw Stock Solution: Thaw an aliquot of your this compound stock solution (from Protocol 1) at room temperature.

  • Pre-warm Buffer: Warm your aqueous buffer or cell culture medium to 37°C.

  • Dilution: While gently vortexing or stirring the pre-warmed buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration. Ensure that the final concentration of the organic solvent is compatible with your experimental system (typically ≤ 0.5% for cell-based assays).

  • Final Mix: Vortex the final working solution gently to ensure homogeneity.

  • Use Immediately: It is recommended to use the freshly prepared aqueous solution immediately.

Protocol 3: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol is based on the co-precipitation method for forming inclusion complexes.

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to a known concentration (e.g., 1-10% w/v). Gentle warming and stirring may be required.

  • Prepare this compound Solution: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the this compound solution to the stirred HP-β-CD solution.

  • Stirring: Allow the mixture to stir at room temperature for several hours (e.g., 24 hours) to facilitate the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved this compound is visible, filter the solution through a 0.22 µm filter.

  • Quantification: It is highly recommended to determine the final concentration of the solubilized this compound in the aqueous solution using a suitable analytical method such as HPLC.

Signaling Pathways and Experimental Workflows

G cluster_prep Solution Preparation cluster_dilution Working Solution Preparation prep_start Start: this compound Powder dissolve_stock Dissolve in Organic Solvent (e.g., DMSO, Ethanol) prep_start->dissolve_stock stock_solution Concentrated Stock Solution dissolve_stock->stock_solution dilute_buffer Dilute Stock into Aqueous Buffer stock_solution->dilute_buffer check_solubility Observe for Precipitation dilute_buffer->check_solubility working_solution Clear Working Solution check_solubility->working_solution No Precipitation troubleshoot Go to Troubleshooting Guide check_solubility->troubleshoot Precipitation

Caption: Experimental workflow for preparing this compound solutions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Ethinylestradiol Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Ethinylestradiol (EE) is paramount. This guide provides a comprehensive comparison of leading analytical methods for the determination of this synthetic estrogen, widely used in oral contraceptives and hormone replacement therapies. The performance of High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are evaluated based on experimental data.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as sensitivity, precision, and the complexity of the sample matrix. The following tables summarize the quantitative performance of different validated methods for this compound determination.

Method Linearity Range Accuracy (%) Precision (%RSD) LOD LOQ Reference
HPLC-UV 4.0 - 25.0 µg/mL98.76 ± 0.13< 2.0--[1]
RP-HPLC-UV/Fluorescence ---0.0785 µg/mL (UV)-[2]
RP-HPLC (UV/Fluorescence) ---0.121 µg/mL0.282 µg/mL[3]
UPLC-MS/MS 5 - 200 pg/mL---5 pg/mL[4]
LC-MS/MS 5.000–308.560 pg/ml-1.58 - 10.86 (Intraday)--[5]
UPLC-MS/MS 1 - 200 pg/mL---1 pg/mL[6]
LC-MS/MS 5 - 200 pg/mLExcellent (<15% bias)Excellent (<15% CV)-5 pg/mL[7]

Data presented as reported in the cited literature. Dashes indicate data not specified in the source.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols for the compared techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the simultaneous estimation of Levonorgestrel and this compound in combined dosage forms.[1]

  • Instrumentation : Agilent 1200 HPLC system with a PDA detector.

  • Column : Qualisil Gold C18 (250 x 4.6mm, 5µm).

  • Mobile Phase : Acetonitrile and Water (80:20 v/v).

  • Flow Rate : 1 mL/min.

  • Detection Wavelength : 225 nm.

  • Injection Volume : 20 µL.

  • Sample Preparation : A stock solution of this compound is prepared and diluted with the mobile phase to achieve concentrations within the linear range.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for the determination of this compound in human plasma, often required for pharmacokinetic studies.[4]

  • Instrumentation : UPLC system coupled with a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive-ion mode.

  • Column : ACQUITY UPLC ethylene bridged hybrid C18 (1.7 µm, 2.1 × 50mm).

  • Mobile Phase : Gradient elution with 0.1% formic acid in water and acetonitrile.

  • Flow Rate : 0.3 mL/min.

  • Sample Preparation : Involves protein precipitation followed by liquid-liquid extraction from human plasma. Derivatization with dansyl chloride is performed to enhance sensitivity.

  • Mass Spectrometry : Multiple Reaction Monitoring (MRM) is used for quantification, with a specific precursor-to-product ion transition for the derivatized this compound (m/z: 530.16 → 171.08).[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers a robust and sensitive approach for the quantification of this compound in human plasma, often utilizing solid-phase extraction for sample clean-up.

  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation : Solid-phase extraction (SPE) is a common technique for extracting this compound from plasma.[7][8] Derivatization with dansyl chloride can be employed to improve ionization efficiency.[7]

  • Chromatography : A reversed-phase column, such as a Hypersil GOLD VANQUISH C18, is used for separation.[7]

  • Mass Spectrometry : Detection is achieved using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[7]

Visualizing the Workflow: Analytical Method Validation

The process of validating a new analytical method is a critical step to ensure reliable and accurate results. The following diagram illustrates the typical workflow involved in this process.

Analytical_Method_Validation_Workflow A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K System Suitability Testing D->K E->K F->K G->K H->K I->K J->K M Validation Report K->M L Method Implementation & Routine Use M->L

A typical workflow for the validation of a new analytical method.

This guide provides a foundational comparison of common analytical methods for this compound determination. The choice of method will ultimately depend on the specific application, required sensitivity, and available instrumentation. For regulatory submissions, adherence to guidelines from authorities such as the ICH is mandatory.

References

A Comparative Guide to Inter-laboratory Measurement Methods for Ethinylestradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of ethinylestradiol (EE2), a potent synthetic estrogen widely monitored in pharmaceutical, clinical, and environmental samples. The performance of these methods is supported by experimental data from a range of studies, offering a comprehensive overview for researchers and professionals in drug development and environmental science.

Quantitative Data Summary

The following table summarizes the quantitative performance of different analytical methods for this compound measurement. The data is compiled from various validation studies and provides a comparative look at key performance indicators such as the limit of detection (LOD), limit of quantification (LOQ), and recovery rates across different sample matrices.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity RangeCitation
LC-MS/MSHuman Plasma-5.000 pg/mL68.485.000–308.560 pg/mL[1]
LC-MS/MSHuman Plasma-5 pg/mL-5-200 pg/mL[2]
LC-MS/MSHuman Plasma-0.993 pg/mL--[3]
LC-MS/MSHuman Plasma-2.5 pg/mL-2.5-100 pg/mL[4]
UPLC-MS/MSHuman Plasma-5 pg/mL-5–500 pg/mL[5]
RP-HPLC-FluorescenceRat Plasma0.121 µg/mL0.282 µg/mL~95-[6]
HPLC-UV/FluorescenceTablets0.0538 µg/mL--r² = 0.9999[7]
HPLC-UVEnvironmental Samples0.04 µg/L0.14 µg/L80.1–98.82-500 mg/L[8]
Sensor SystemTap Water2.6 pg/L (8.6 fM)---[9]
Sensor SystemMineral Water22.2 pg/L (7.5 fM)---[9]

Experimental Protocols

The methodologies for this compound analysis, while varying in specific parameters, generally follow a common workflow. Below are detailed protocols for the key experimental stages cited in the literature.

1. Sample Preparation

The initial step in EE2 analysis is the extraction and purification of the analyte from the sample matrix.

  • Solid Phase Extraction (SPE): This is a common technique for cleaning up complex samples like plasma and environmental water. For instance, a study using LC-MS/MS for EE2 in human plasma employed a SOLA™ SCX solid phase extraction device.[2] The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte.

  • Liquid-Liquid Extraction (LLE): LLE is another widely used method. For example, in one LC-MS/MS method, EE2 was extracted from plasma using methyl t-butyl ether (TBME).[10] This is often followed by a derivatization step.

  • Protein Precipitation: For biological samples like plasma, proteins can interfere with the analysis. Protein precipitation, often using a solvent like acetonitrile, is a common first step to remove them.[5]

2. Derivatization

To enhance the sensitivity of detection, especially for LC-MS/MS analysis, this compound is often derivatized. A common derivatizing agent is dansyl chloride, which improves the ionization efficiency of EE2.[4][10] The derivatization reaction is typically followed by a back-extraction step to purify the derivatized analyte.[10]

3. Chromatographic Separation

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating this compound from other components in the sample extract.

    • Column: Reversed-phase columns, such as C18 columns, are most frequently used.[1][2][7]

    • Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a buffer like ammonium formate) and an organic solvent (e.g., acetonitrile and/or methanol).[1][3][5][7] The separation can be performed in either isocratic or gradient elution mode.

4. Detection

  • Tandem Mass Spectrometry (MS/MS): This is the most sensitive and selective method for detecting and quantifying this compound, especially at very low concentrations (pg/mL levels).[1][2][3][4] The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity.

  • Fluorescence Detection: For HPLC analysis, fluorescence detection offers higher sensitivity compared to UV detection for this compound.[6][7] The excitation and emission wavelengths are set to be specific for EE2.

  • UV Detection: UV detection is also used in HPLC methods, particularly for pharmaceutical formulations where the concentration of EE2 is higher.[7][8]

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a generalized workflow for the analysis of this compound in biological and environmental samples.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement Sample Sample (Plasma, Water, etc.) Extraction Extraction (SPE or LLE) Sample->Extraction Derivatization Derivatization (e.g., Dansyl Chloride) Extraction->Derivatization Optional, for high sensitivity Separation Chromatographic Separation (HPLC/UPLC) Extraction->Separation If no derivatization Derivatization->Separation Detection Detection (MS/MS, Fluorescence, UV) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

A generalized workflow for this compound analysis.

Signaling Pathway (Illustrative Example)

While this guide focuses on analytical methods, understanding the mechanism of action of this compound is crucial for researchers. The following diagram illustrates the general signaling pathway of estrogens.

Estrogen Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EE2 This compound (EE2) CellMembrane Cell Membrane ER Estrogen Receptor (ER) EE2->ER Binds to CellMembrane->ER HSP Heat Shock Proteins ER->HSP Binding/ Dissociation Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Protein Protein Synthesis & Cellular Response Transcription->Protein

A simplified diagram of the estrogen signaling pathway.

References

Comparative analysis of Ethinylestradiol vs. estradiol in receptor binding.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Receptor Binding Analysis: Ethinylestradiol vs. Estradiol

This guide provides a detailed comparison of the receptor binding characteristics of the synthetic estrogen, this compound (EE), and the natural estrogen, estradiol (E2). The focus is on their interaction with the two main estrogen receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). This analysis is supported by quantitative binding data and detailed experimental methodologies.

Introduction

Estradiol (E2) is the primary and most potent naturally occurring estrogen in humans, playing a crucial role in the regulation of the reproductive system and affecting various other tissues. This compound (EE) is a synthetic derivative of estradiol, characterized by an ethinyl group at the C17α position. This modification significantly increases its oral bioavailability and metabolic stability compared to estradiol.[1][2] Both compounds exert their physiological effects primarily by binding to and activating estrogen receptors. Understanding the comparative binding affinities of EE and E2 to ERα and ERβ is fundamental for drug development, particularly in the fields of contraception and hormone replacement therapy.

Quantitative Receptor Binding Data

The binding affinities of this compound and estradiol to ERα and ERβ have been determined through various in vitro assays. The data, presented in terms of Dissociation Constant (Kd), 50% Inhibitory Concentration (IC50), and Relative Binding Affinity (RBA), are summarized below. A lower Kd or IC50 value indicates a higher binding affinity. For RBA, estradiol is typically set as the reference standard at 100%.

LigandReceptorKd (nM)IC50 (nM)Relative Binding Affinity (RBA) (%)
Estradiol (E2) ERα0.1[3][4]~11[5]100[6][7]
ERβ0.4[3][4]-100[6][7]
This compound (EE) ERα--117-150[8]
ERβ--129[8]

Note: The binding affinity of EE to ERα is reported to be approximately twice that of E2, while its affinity for ERβ is about half that of E2.[9] Some studies indicate that this compound exhibits a greater affinity for the ER than E2.[10][11]

Experimental Protocols

The data presented above are typically generated using a competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the target receptor.

Competitive Radioligand Binding Assay for Estrogen Receptors

1. Preparation of Receptor Source:

  • A common source for estrogen receptors is the uterine cytosol from ovariectomized rats.[10][11]

  • Uteri are homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[12]

  • The homogenate is centrifuged to remove the nuclear fraction and cell debris.[12]

  • The resulting supernatant is then ultracentrifuged to obtain the cytosol, which contains the soluble estrogen receptors.[12]

  • The protein concentration of the cytosol is determined using a standard protein assay.[13]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.[13]

  • Each well contains the receptor preparation (e.g., 50-100 µg of cytosolic protein), a fixed concentration of radiolabeled estradiol (e.g., [3H]-E2 at 0.5-1.0 nM), and varying concentrations of the unlabeled competitor ligand (this compound or unlabeled estradiol).[12]

  • To determine non-specific binding, a parallel set of tubes is incubated with a high concentration (e.g., 100-fold excess) of unlabeled estradiol.[12]

  • The plates are incubated for a sufficient period to reach equilibrium (e.g., 60 minutes at 30°C).[13]

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapidly separating the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.[13]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[13]

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.[13]

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

  • The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.[12]

  • The Relative Binding Affinity (RBA) is calculated using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.[6]

Visualizations

Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) or This compound (EE) ER Estrogen Receptor (ERα or ERβ) E2->ER Binding & Activation ER_dimer Activated ER Dimer ER->ER_dimer HSP Heat Shock Proteins (HSP) ER_HSP Inactive ER-HSP Complex ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation (in Cytoplasm)

Caption: Classical genomic signaling pathway for estrogen receptors.

Experimental Workflow: Competitive Radioligand Binding Assay

BindingAssayWorkflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Data Analysis prep_receptor 1. Prepare Receptor Source (e.g., Uterine Cytosol) incubation 3. Incubate: - Receptor - [3H]-E2 (Fixed Conc.) - Competitor (Variable Conc.) prep_receptor->incubation prep_ligands 2. Prepare Radiolabeled Ligand ([3H]-E2) & Unlabeled Competitors (E2, EE) prep_ligands->incubation filtration 4. Vacuum Filtration (Separates bound from free ligand) incubation->filtration counting 5. Scintillation Counting (Measures bound radioactivity) filtration->counting calculation 6. Calculate Specific Binding counting->calculation plotting 7. Plot Competition Curve (% Binding vs. Log[Competitor]) calculation->plotting determination 8. Determine IC50 & RBA plotting->determination

Caption: Workflow for a competitive radioligand binding assay.

References

A Head-to-Head Battle for Ethinylestradiol Quantification: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals tasked with the quantitative analysis of ethinylestradiol (EE), a potent synthetic estrogen, the choice of analytical method is a critical decision point. The two most prominent techniques employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation of these two methods, presenting a detailed comparison of their performance characteristics, experimental protocols, and underlying principles, supported by experimental data from various studies.

At a Glance: Key Performance Metrics

The selection of an analytical method hinges on its performance in key areas such as sensitivity, specificity, accuracy, and precision. The following table summarizes the quantitative performance of ELISA and LC-MS/MS for this compound analysis, drawing from multiple validation studies.

Performance MetricELISALC-MS/MSKey Considerations
Sensitivity (Lower Limit of Quantification) 9.28 - 31.2 pg/mL[1]1.0 - 5.0 pg/mL[2][3][4][5]LC-MS/MS generally offers superior sensitivity, crucial for low-concentration samples.
Linearity Range 24.69 - 2000 pg/mL5.0 - 500 pg/mL[4][5]Both methods demonstrate good linearity within their respective ranges.
Precision (CV%) Intra-assay: <10%, Inter-assay: <12%[6]Intra-day: 1.58% - 10.86%, Inter-day: 4.62% - 19.74%[4][7]Both methods exhibit acceptable precision, with LC-MS/MS often showing lower variability.
Accuracy (Recovery %) 80% - 102%[1]68.48% - 103.15%[4][7]Both methods demonstrate good accuracy and recovery.
Specificity Can be affected by cross-reactivity with structurally similar molecules.[8]Highly specific due to mass-based detection.[8]LC-MS/MS provides a higher degree of confidence in analyte identification.
Throughput High-throughput, suitable for large sample numbers.Lower throughput due to sequential sample analysis.ELISA is advantageous for screening large batches of samples.
Cost & Complexity Relatively low cost and simpler workflow.[8]High initial instrument cost and requires specialized expertise.[8]The choice may be influenced by budget and available technical skills.

The Underpinning Methodologies: A Detailed Look

Understanding the experimental protocols for both ELISA and LC-MS/MS is crucial for appreciating their respective strengths and limitations.

This compound ELISA Protocol (Competitive Assay)

The Enzyme-Linked Immunosorbent Assay for this compound is typically a competitive immunoassay. In this format, this compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of specific antibodies coated on a microplate. The amount of enzyme-labeled antigen that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

A typical ELISA workflow involves the following steps:

  • Preparation: All reagents, standards, and samples are brought to room temperature.

  • Competitive Binding: A specific volume of standards and samples are added to the antibody-coated microplate wells. Immediately after, a fixed amount of HRP-labeled this compound is added. The plate is then incubated to allow for competitive binding.

  • Washing: The wells are washed to remove any unbound components.[9]

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well. The HRP enzyme catalyzes a color change.[1]

  • Reaction Termination: A stop solution is added to terminate the enzymatic reaction.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 450 nm).[9]

  • Quantification: The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve generated from the standards.[9]

This compound LC-MS/MS Protocol

Liquid Chromatography with tandem Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.

A representative LC-MS/MS workflow for this compound analysis includes:

  • Sample Preparation: This is a critical step to remove interferences from the biological matrix.

    • Solid Phase Extraction (SPE): The sample is passed through an SPE cartridge to isolate this compound and its internal standard.[3][10]

    • Derivatization: To enhance sensitivity, this compound is often derivatized, for instance, with dansyl chloride.[2][3][5] This adds a readily ionizable group to the molecule.

    • Reconstitution: The dried extract is reconstituted in a suitable solvent for injection into the LC system.[3]

  • Liquid Chromatography (LC) Separation: The reconstituted sample is injected into an HPLC or UHPLC system. A C18 column is commonly used to separate this compound from other components in the sample extract based on its hydrophobicity.[3][4]

  • Mass Spectrometry (MS/MS) Detection:

    • Ionization: The eluent from the LC column enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where this compound molecules are ionized.

    • Tandem Mass Analysis: The ionized molecules are then subjected to two stages of mass analysis (MS/MS). The first stage selects the precursor ion of this compound, and the second stage fragments this ion and selects a specific product ion for detection. This process, known as Selected Reaction Monitoring (SRM), provides high specificity and sensitivity.[3][7]

  • Data Analysis: The detector response is used to create a chromatogram, and the peak area of this compound is compared to that of a known concentration of an internal standard (e.g., deuterated this compound) to accurately quantify the analyte.[4]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both ELISA and LC-MS/MS analysis of this compound.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep Prepare Reagents, Standards & Samples add_sample Add Standards/Samples & HRP-EE to Wells prep->add_sample incubate1 Incubate (Competitive Binding) add_sample->incubate1 wash1 Wash Wells incubate1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance (450 nm) add_stop->read quantify Quantify vs. Standard Curve read->quantify

Caption: Workflow for this compound Analysis by Competitive ELISA.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spe Solid Phase Extraction (SPE) derivatize Derivatization (e.g., Dansyl Chloride) spe->derivatize reconstitute Dry & Reconstitute derivatize->reconstitute lc LC Separation (e.g., C18 Column) reconstitute->lc msms MS/MS Detection (SRM Mode) lc->msms process Chromatogram Processing msms->process quantify Quantification vs. Internal Standard process->quantify

Caption: Workflow for this compound Analysis by LC-MS/MS.

Conclusion: Choosing the Right Tool for the Job

Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound, each with a distinct set of advantages and disadvantages.

  • ELISA is a cost-effective, high-throughput method that is well-suited for screening a large number of samples. Its relative simplicity makes it accessible to a broader range of laboratories. However, its specificity can be a concern, and it may be more susceptible to matrix effects and cross-reactivity.

  • LC-MS/MS , on the other hand, is considered the gold standard for quantitative bioanalysis due to its exceptional sensitivity, specificity, and accuracy.[8] The ability to use an internal standard corrects for variations in sample preparation and instrument response, leading to more reliable data. The main drawbacks are the high cost of instrumentation and the need for highly skilled operators.

Ultimately, the choice between ELISA and LC-MS/MS will depend on the specific requirements of the study. For applications requiring high sensitivity and unequivocal identification, such as pharmacokinetic studies or regulatory submissions, LC-MS/MS is the preferred method. For large-scale screening or when cost and throughput are the primary considerations, ELISA provides a viable and efficient alternative. A thorough understanding of the performance characteristics and experimental demands of each technique is paramount to making an informed decision and generating high-quality, reliable data in the analysis of this compound.

References

Performance Showdown: A Head-to-Head Comparison of SPE Cartridges for Ethinylestradiol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the analysis of ethinylestradiol (EE2), a potent synthetic estrogen, selecting the optimal Solid-Phase Extraction (SPE) cartridge is a critical step that significantly impacts the accuracy, reproducibility, and efficiency of their results. This guide provides a detailed comparison of the performance of commonly used SPE cartridges for the extraction of this compound from various matrices, supported by experimental data to aid in making an informed decision.

Executive Summary

The most frequently employed SPE cartridges for this compound extraction are reversed-phase sorbents, with silica-based C18 and polymer-based Oasis HLB being the top contenders. While both demonstrate effective extraction capabilities, their performance characteristics differ, making them suitable for different analytical needs. C18 cartridges are a cost-effective and widely used option, demonstrating good recovery for the relatively non-polar this compound. However, the polymeric Oasis HLB sorbent offers the advantage of being water-wettable, which can lead to more consistent recoveries, especially for more polar metabolites, and allows for a simplified extraction protocol. Other cartridges, such as mixed-mode cation exchange (e.g., SOLA SCX), have also been utilized, particularly in complex matrices like human plasma where a high degree of sample clean-up is required.

Comparative Performance Data

The following table summarizes the performance of different SPE cartridges for the extraction of this compound based on data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

SPE Cartridge TypeSorbent TypeMatrixRecovery Rate (%)Relative Standard Deviation (RSD) (%)Key AdvantagesLimitations
C18 Silica-based, end-cappedWater/Effluent>75%[1]<3% (inter- and intra-assay)[1]Cost-effective, widely available, good for non-polar compounds.Prone to drying, which can affect recovery; potential for silanol interactions.
Oasis HLB N-vinylpyrrolidone and divinylbenzene copolymerWater, PlasmaHigh and consistent (often >90%)[2]Low variability reported[3]Water-wettable (resists drying), good for a wide range of polarities, simplified protocols.[3]Higher cost compared to silica-based sorbents.
SOLA SCX Mixed-Mode Cation ExchangeHuman Plasma91.3%[4]Not specifiedExcellent for sample clean-up in complex matrices, high analyte recovery.[4]More specific in its application, may not be necessary for cleaner samples.
AFFINIMIP® SPE Estrogens Molecularly Imprinted PolymerWater, Plasma, SerumHigh selectivity and recovery reportedNot specifiedHigh selectivity for estrogens, reducing matrix effects.[5]Potentially higher cost and more specific application.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for this compound extraction using C18 and Oasis HLB cartridges.

Protocol 1: this compound Extraction from Water using a C18 SPE Cartridge

This protocol is a generalized procedure based on common practices for reversed-phase SPE.

  • Cartridge Conditioning: The C18 cartridge (e.g., 500 mg, 6 mL) is first conditioned with 5 mL of methanol, followed by 5 mL of deionized water. It is crucial to ensure the sorbent bed does not go dry during this or the subsequent steps.

  • Sample Loading: The water sample, acidified to a pH of approximately 3, is passed through the conditioned cartridge at a flow rate of about 5-10 mL/min.

  • Washing: To remove interfering polar compounds, the cartridge is washed with 5 mL of deionized water.

  • Drying: The cartridge is dried under vacuum for 10-20 minutes to remove excess water.

  • Elution: this compound is eluted from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small, known volume of mobile phase for analysis by LC-MS/MS or another analytical technique.

Protocol 2: Simplified this compound Extraction from Plasma using an Oasis HLB SPE Cartridge

This protocol takes advantage of the water-wettable nature of the Oasis HLB sorbent, which allows for a more streamlined, 3-step process.[2]

  • Sample Pre-treatment: The plasma sample is diluted 1:1 with 4% phosphoric acid.

  • Load: The pre-treated sample is directly loaded onto the Oasis HLB µElution plate without prior conditioning or equilibration.

  • Wash: The cartridge is washed with 2 x 200 µL of 5% methanol in water to remove interferences.

  • Elute: this compound is eluted with 2 x 25 µL of 90:10 acetonitrile:methanol. The eluate can then be diluted with water and directly injected for analysis.

Experimental Workflow and Logic

The following diagrams illustrate the general experimental workflow for SPE of this compound and the decision-making process for selecting an appropriate SPE cartridge.

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous or Biological Sample Pretreatment Pre-treatment (e.g., Acidification, Dilution) Sample->Pretreatment Condition 1. Conditioning (e.g., Methanol) Pretreatment->Condition Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing (e.g., Water) Load->Wash Elute 5. Elution (e.g., Acetonitrile) Wash->Elute Evaporate Evaporation & Reconstitution Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Caption: General experimental workflow for Solid-Phase Extraction (SPE) of this compound.

SPE_Selection Start Start: this compound Analysis Matrix What is the sample matrix? Start->Matrix Water Water / Effluent Matrix->Water Simple Plasma Plasma / Serum Matrix->Plasma Complex Cost Is cost a primary concern? Water->Cost Cleanup Is extensive sample clean-up required? Plasma->Cleanup C18 C18 Cartridge HLB Oasis HLB Cartridge SCX Mixed-Mode (e.g., SOLA SCX) Cost->C18 Yes Cost->HLB No Cleanup->HLB No Cleanup->SCX Yes

Caption: Decision tree for selecting an appropriate SPE cartridge for this compound analysis.

References

A Comparative Analysis of Ethinylestradiol and Other Synthetic Estrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological and physiological effects of ethinylestradiol (EE) with other synthetic estrogens, including mestranol and the newer estetrol (E4). The information is supported by experimental data to assist in research and development endeavors.

Pharmacokinetic and Pharmacodynamic Properties

This compound, a potent synthetic estrogen, has been a cornerstone of hormonal contraceptives for decades.[1] Its ethinyl group at C17α significantly reduces first-pass metabolism, leading to higher oral bioavailability compared to natural estrogens like estradiol (E2).[2][3] Other synthetic estrogens have been developed to refine the safety and tolerability profile, with notable examples being mestranol and estetrol.

Mestranol, a prodrug, is demethylated in the liver to its active form, this compound.[4] Pharmacokinetically, a 50 microgram oral dose of mestranol is considered bioequivalent to a 35 microgram dose of this compound.[5][6] Estetrol (E4), a natural estrogen produced by the fetal liver, has recently been synthesized for use in oral contraceptives.[1][7] It exhibits a distinct pharmacological profile with a lower binding affinity for estrogen receptors compared to EE and E2.[8][9]

Data Summary

The following tables summarize the key quantitative data comparing this compound with mestranol and estetrol.

Table 1: Comparative Pharmacokinetic Parameters

ParameterThis compound (EE)Mestranol (ME)Estetrol (E4)
Oral Bioavailability 38-48%[2][3][10]Converted to EEHigh (unspecified percentage)[8]
Protein Binding 97-98% (to albumin)[2][3][11]N/A (as prodrug)N/A
Metabolism Hepatic (primarily CYP3A4), extensive first-pass metabolism[2][3][8]Hepatic demethylation to EE[4]Limited number of metabolites[8]
Elimination Half-life 7-36 hours[2]N/A (as prodrug)Longer than E2[9]

Table 2: Comparative Pharmacodynamic Parameters

ParameterThis compound (EE)Mestranol (ME)Estetrol (E4)
Estrogen Receptor (ER) Binding Affinity ERα > ERβ (twice the affinity of E2 for ERα)[8]Similar to EE after conversionLower than E2 and EE for ERα[7][8][9]
Effect on SHBG Strong induction, leading to a significant increase[12][13]Similar to EE, dose-dependent increase[12][14]Limited effect[15]
Hepatic Protein Synthesis Stronger effect than natural estrogens[9][16]Similar to EELess impact than EE[17]
Thrombotic Risk Dose-related increased risk of venous thromboembolism (VTE)[1][2][10]Similar to EEPotentially lower thrombotic risk[7][9]

Experimental Methodologies

The data presented in this guide are derived from various experimental protocols, the key methodologies of which are outlined below.

Receptor Binding Assays

Objective: To determine the binding affinity of synthetic estrogens to estrogen receptors (ERα and ERβ).

General Protocol:

  • Preparation of Receptor Source: Human recombinant ERα and ERβ are used.

  • Radioligand Binding: A radiolabeled estrogen, typically [³H]-estradiol, is incubated with the receptor protein in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, estetrol).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and unbound radioligand are then separated, often by filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.

Pharmacokinetic Studies in Humans

Objective: To determine the oral bioavailability, metabolism, and elimination half-life of synthetic estrogens.

General Protocol:

  • Study Population: Healthy female volunteers are recruited.

  • Drug Administration: A single oral dose of the synthetic estrogen is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points over a specified period (e.g., 48-72 hours).

  • Sample Processing and Analysis: Plasma or serum is separated and the concentration of the synthetic estrogen and its metabolites is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS) or radioimmunoassay (RIA).

  • Pharmacokinetic Analysis: The data are used to calculate key pharmacokinetic parameters including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½). Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.

Assessment of Sex Hormone-Binding Globulin (SHBG) Levels

Objective: To measure the in vivo effect of synthetic estrogens on the hepatic synthesis of SHBG.

General Protocol:

  • Study Design: Healthy female volunteers receive a daily oral dose of the synthetic estrogen for a defined period (e.g., one or more 21-day cycles).[12]

  • Blood Sampling: Blood samples are taken at baseline (before treatment) and at the end of the treatment cycle(s).[12]

  • SHBG Measurement: Plasma or serum SHBG concentrations are determined using a specific and validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[12]

  • Data Analysis: The change in SHBG levels from baseline is calculated to assess the estrogenic effect on hepatic protein synthesis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the estrogen receptor signaling pathway and a typical workflow for comparing synthetic estrogens.

EstrogenSignaling cluster_cell Target Cell EE This compound (EE) or other Synthetic Estrogen ER Estrogen Receptor (ERα or ERβ) EE->ER Binds to Dimer ER Dimerization ER->Dimer Conformational Change & Dissociation from HSP HSP Heat Shock Proteins ERE Estrogen Response Element (in DNA) Dimer->ERE Translocates to Nucleus & Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Estrogen Receptor Signaling Pathway.

ExperimentalWorkflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_postmarket Post-Marketing Surveillance ReceptorBinding Receptor Binding Assays (ERα & ERβ) InVitro In Vitro Cell-Based Assays (e.g., Transactivation) ReceptorBinding->InVitro InVivo In Vivo Animal Models (e.g., Uterotrophic Assay) InVitro->InVivo Phase1 Phase I Clinical Trials (Pharmacokinetics & Safety) InVivo->Phase1 Phase2 Phase II Clinical Trials (Dose-Ranging & Efficacy) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase2->Phase3 PMS Pharmacovigilance & Long-term Effects Monitoring Phase3->PMS

Caption: Experimental Workflow for Comparing Synthetic Estrogens.

Conclusion

This compound remains a highly potent and effective synthetic estrogen, but its strong hepatic effects and associated risks have driven the development of alternatives.[9][16] Mestranol offers no significant advantage as it is a prodrug of this compound.[5] Estetrol, however, presents a promising alternative with a potentially improved safety profile due to its unique receptor interactions and metabolic pathway.[7][8] Its lower impact on hepatic protein synthesis, including SHBG, and potentially reduced thrombotic risk warrant further investigation.[9][15] The choice of a synthetic estrogen for therapeutic use should be guided by a thorough evaluation of its pharmacokinetic and pharmacodynamic profile, weighing efficacy against potential adverse effects.

References

Comparative study of Ethinylestradiol metabolism in different species.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ethinylestradiol (EE) metabolism across various species, including humans, monkeys, dogs, and rats. Understanding the species-specific differences in metabolic pathways is crucial for the preclinical evaluation and clinical development of drugs that may interact with or be metabolized by the same enzymes. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of metabolic pathways and experimental workflows.

Executive Summary

This compound, a synthetic estrogen widely used in oral contraceptives, undergoes extensive metabolism primarily in the liver and intestine. The major metabolic routes are Phase I hydroxylation, predominantly at the 2-position, followed by Phase II conjugation reactions, including glucuronidation and sulfation. Significant interspecies differences in the rate and primary route of metabolism have been observed, impacting the bioavailability and pharmacokinetic profile of EE. In humans, oral bioavailability is approximately 40-50%, whereas it is considerably lower in species like rats, dogs, and monkeys, indicating a more extensive first-pass metabolism in these animals.

Comparative Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data on the key metabolic pathways of this compound in different species. These values are essential for building accurate pharmacokinetic models and for extrapolating preclinical data to humans.

Table 1: Oral Bioavailability of this compound in Different Species

SpeciesOral Bioavailability (%)Reference
Human40 - 50[1]
Baboon~60
Dog9
Rat3
Rhesus Monkey0.6
Rabbit0.3

Table 2: Kinetic Parameters for this compound 2-Hydroxylation in Liver Microsomes

SpeciesEnzyme(s)Km (µM)Vmax (nmol/min/mg protein)Reference
HumanCYP3A4, CYP2C98.60.67[2]
Rat (Male)Estrogen 2-hydroxylase2.2 (for Estradiol)5.0 (for Estradiol)[3]
Dog-Data not availableData not available
Monkey-Data not availableData not available

Note: Data for rat is for estradiol, a structurally similar endogenous estrogen, and may serve as a surrogate in the absence of direct EE data.

Table 3: Kinetic Parameters for this compound Glucuronidation in Liver and Intestinal Microsomes

SpeciesTissueEnzyme(s)Intrinsic Clearance (CLint, µL/min/mg)Reference
HumanLiverUGT1A10.7[4]
HumanIntestineUGT1A11.3[4]
Rat--Data not available
Dog--Data not available
Monkey--Data not available

Note: Intrinsic clearance (Vmax/Km) is provided where specific Km and Vmax values were not available.

Table 4: Kinetic Parameters for this compound Sulfation in Liver and Intestinal Cytosol

SpeciesTissueEnzyme(s)Km (nM)Reference
HumanLiverSULT1E18[5]
HumanIntestineSULT1E124[5]
Rat--Data not available
Dog--Data not available
Monkey--Data not available

Metabolic Pathways of this compound

The primary metabolic transformation of this compound involves a series of enzymatic reactions. The diagram below illustrates the main pathways.

Ethinylestradiol_Metabolism cluster_phase1 Phase I Metabolism (Hydroxylation) cluster_phase2 Phase II Metabolism (Conjugation) EE This compound EE_OH 2-Hydroxy-Ethinylestradiol EE->EE_OH CYP3A4, CYP2C9 (Human) Estrogen 2-hydroxylase (Rat) EE_Gluc This compound-3-Glucuronide EE->EE_Gluc UGT1A1 EE_Sulf This compound-3-Sulfate EE->EE_Sulf SULT1E1 EE_OH_Conj Conjugated Metabolites EE_OH->EE_OH_Conj UGTs, SULTs Excretion Excretion (Urine/Feces) EE_Gluc->Excretion EE_Sulf->Excretion EE_OH_Conj->Excretion Experimental_Workflow cluster_prep Preparation cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis cluster_data Data Interpretation Microsomes Source Liver Microsomes (Human, Rat, Dog, Monkey) Incubate Incubate Microsomes, Substrate, and Cofactors at 37°C Microsomes->Incubate Substrate Prepare this compound Stock Solution Substrate->Incubate Reagents Prepare Buffers and Cofactor Solutions Reagents->Incubate TimePoints Collect Samples at Various Time Points Incubate->TimePoints Quench Quench Reaction with Cold Organic Solvent TimePoints->Quench SamplePrep Sample Preparation (Extraction, Derivatization) Quench->SamplePrep LCMS HPLC-MS/MS Analysis SamplePrep->LCMS Quantify Quantify Parent and Metabolites LCMS->Quantify Kinetics Determine Kinetic Parameters (Vmax, Km, CLint) Quantify->Kinetics Compare Compare Metabolic Profiles Across Species Kinetics->Compare

References

A Comparative Guide to the Accuracy and Precision of Ethinylestradiol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the most common analytical methods for the quantification of Ethinylestradiol (EE), a synthetic estrogen widely used in oral contraceptives. The accuracy and precision of these methods are critical for ensuring the safety and efficacy of pharmaceutical products and for conducting reliable pharmacokinetic and bioequivalence studies. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent estrogen, and its low dosage in pharmaceutical formulations demands highly sensitive and selective analytical methods for accurate quantification. The most frequently employed techniques for this purpose are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide will delve into the performance characteristics of these methods, providing comparative data and detailed experimental protocols.

Comparative Performance of Quantification Methods

The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following tables summarize the key performance parameters of various validated methods.

Table 1: Performance of LC-MS/MS Methods for this compound Quantification
ParameterMethod 1Method 2Method 3Method 4
Linearity Range (pg/mL) 5.000–308.560[1][2]5–500[3]5–200[4]150-3000[5]
Lower Limit of Quantification (LLOQ) (pg/mL) 5[2][3]5[3]5[4]150[5]
Accuracy (%) 86.91 - 105.56[6]Within ±15 of nominal[3]Not explicitly statedNot explicitly stated
Precision (% CV) Intra-day: ≤17.73, Inter-day: ≤10.86[6]Intra-day & Inter-day: <15[3]Not explicitly statedNot explicitly stated
Recovery (%) 68.48[1]68.03 - 84.74[3]Within acceptance limits[4]98.12 - 99.66[5]
Internal Standard Ethinyl Estradiol-d4[1]Prednisone[3]Not explicitly statedNot explicitly stated
Table 2: Performance of RP-HPLC Methods for this compound Quantification
ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) Not explicitly stated0.755-4.531[7]0.03-0.09 (ppm)[8]
Limit of Detection (LOD) 10 mg/L[9]0.01 µg/mL[10]Not explicitly stated
Limit of Quantification (LOQ) 10 mg/L[9]0.02 µg/mL[10]Not explicitly stated
Accuracy (% Recovery) 98-102[9]100.20[10][11]98.9 - 99.9[8]
Precision (% RSD) < 2.0[9]0.8[10][11]< 3[8]
Detection UVUV at 230 nm[10]UV at 310 nm[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for LC-MS/MS and RP-HPLC methods.

LC-MS/MS Method for this compound in Human Plasma

This method is designed for the sensitive quantification of this compound in biological matrices.

1. Sample Preparation:

  • Solid Phase Extraction (SPE) followed by Liquid-Liquid Extraction (LLE):

    • Plasma samples are first processed using a Solid Phase Extraction procedure.[1]

    • This is followed by a Liquid-Liquid Extraction with an appropriate organic solvent like tert-Butyl methyl ether (TBME).[1]

  • Derivatization:

    • To enhance sensitivity, the extracted this compound is derivatized using dansyl chloride.[4]

    • A post-derivatization clean-up step using SPE is performed to remove excess derivatization reagents.[4]

2. Chromatographic Conditions:

  • LC System: API 5500 LC/MS/MS system with Shimadzu LC-20ADVP pumps and a Shimadzu SIL-HTC auto-sampler.[2]

  • Column: SB C18 HT (50 x 3.0 mm, 1.8 µm).[2]

  • Mobile Phase: A gradient of 2 mM Ammonium Formate Buffer and Acetonitrile (20:80 v/v).[1][2]

  • Flow Rate: 0.300 mL/min.[1]

  • Total Run Time: 4.0 min.[2]

3. Mass Spectrometric Detection:

  • Mass Spectrometer: API 5500 LC-MS/MS system with a turbo ion-spray interface.[2]

  • Ionization Mode: Positive ion mode.[2]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[2]

RP-HPLC Method for this compound in Pharmaceutical Dosage Forms

This method is suitable for the routine quality control of this compound in tablets.

1. Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared by dissolving the reference standard in a suitable solvent, typically methanol or a mixture of methanol and water.[1][12]

  • Sample Solution: Tablet powder equivalent to a known amount of this compound is dissolved in the mobile phase, sonicated, and filtered.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column, such as a BDS C18 (150 x 4.6mm, 5µm)[10] or an Agilent Eclipse XDB column (250x4.6 mm, 5 µ).[9]

  • Mobile Phase: A mixture of Acetonitrile and a buffer, such as 0.01N Na2HPO4 (e.g., 70:30 v/v)[10] or Acetonitrile:HSA (70:30).[9]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 230 nm[10] or 210 nm.[12]

  • Column Temperature: 30°C.[10][12]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the quantification of this compound.

cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spe Solid Phase Extraction (SPE) plasma->spe Initial Cleanup lle Liquid-Liquid Extraction (LLE) spe->lle Further Purification derivatization Derivatization lle->derivatization Sensitivity Enhancement cleanup Post-Derivatization Cleanup (SPE) derivatization->cleanup Remove Excess Reagents lcms LC-MS/MS Analysis cleanup->lcms Injection data Data Acquisition & Processing lcms->data

Caption: Workflow for LC-MS/MS quantification of this compound.

cluster_sample_prep Sample Preparation cluster_analysis Analysis tablet Tablet Dosage Form dissolution Dissolution in Mobile Phase tablet->dissolution sonication Sonication dissolution->sonication filtration Filtration sonication->filtration hplc RP-HPLC Analysis filtration->hplc Injection data Data Acquisition & Processing hplc->data

Caption: Workflow for RP-HPLC quantification of this compound.

Conclusion

Both LC-MS/MS and RP-HPLC are robust and reliable methods for the quantification of this compound. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where very low concentrations in complex matrices need to be measured.[13][14] RP-HPLC with UV detection is a more accessible and cost-effective technique, well-suited for the analysis of pharmaceutical formulations where the concentration of this compound is higher.[9][10] The choice of method should be guided by the specific analytical needs, regulatory requirements, and available resources.

References

A Comparative Analysis of Ethinylestradiol and Mestranol on Gonadotropin Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic estrogens, ethinylestradiol (EE) and mestranol (ME), focusing on their efficacy in suppressing gonadotropin hormones—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The information presented is based on key experimental data to assist in research and development involving these compounds.

Introduction

This compound and its prodrug, mestranol, are foundational components of oral contraceptives. Their primary mechanism of action involves the suppression of gonadotropin secretion from the pituitary gland, which in turn prevents ovulation. Mestranol is demethylated in the liver to its active form, this compound.[1][2] Understanding the comparative potency and effects of these two compounds on LH and FSH is crucial for the development of hormonal therapies. This guide synthesizes findings from a pivotal comparative study to elucidate their relative impact on gonadotropin suppression.

Data on Gonadotropin Suppression

A significant comparative study involving 191 normal women evaluated the effects of this compound and mestranol on plasma gonadotropin levels.[3] The study found the two estrogens to be largely equipotent in their suppressive effects, with only minor differences observed at specific dosages.[3]

Table 1: Comparative Efficacy of this compound and Mestranol on Gonadotropin Suppression

Hormone Dosage Comparative Effect Reference
Luteinizing Hormone (LH) 50 µ g/day This compound showed a minimal indication of greater suppression compared to mestranol.[3]
80 µ g/day This compound and mestranol were found to be essentially equipotent.[3]
100 µ g/day This compound and mestranol were found to be essentially equipotent.[3]
Follicle-Stimulating Hormone (FSH) 50-75 µ g/day A suggestion of slightly less suppression compared to the 100 µ g/day dose was noted for both estrogens.[3]
80 µ g/day A stable, dose-related fall was observed from the second cycle onwards for both estrogens.[3]
100 µ g/day A stable, dose-related fall was observed from the second cycle onwards for both estrogens.[3]

Experimental Protocols

The primary study cited for the comparison of this compound and mestranol on gonadotropin suppression employed a rigorous experimental design.[3]

Study Design: A clinical trial involving 191 healthy female volunteers was conducted. Participants were administered either this compound or mestranol in 21-day cycles for six consecutive cycles. This was followed by an additional six cycles where a progestational agent (norethindrone acetate, megestrol acetate, or norgestrel) was combined with the estrogen treatment.[3]

Drug Administration:

  • Estrogens: this compound or mestranol were administered orally at dosages of 50 µg, 80 µg, or 100 µg per day.[3]

  • Progestins: In the second phase of the study, norethindrone acetate (2.5 mg), megestrol acetate (2 mg), or norgestrel (0.5 mg) were added to the estrogen regimen.[3]

Hormone Level Determination: Plasma levels of LH and FSH were determined using radioimmunoassay (RIA). Blood samples were collected during the last week of medication intake in each treatment cycle.[3]

Signaling Pathway and Experimental Workflow

To visually represent the biological and experimental processes, the following diagrams are provided.

cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Ovaries Hypothalamus Hypothalamus GnRH GnRH Secretion Hypothalamus->GnRH Anterior Pituitary Anterior Pituitary GnRH->Anterior Pituitary Stimulation LH_FSH LH & FSH Secretion Anterior Pituitary->LH_FSH Ovaries Ovaries LH_FSH->Ovaries Stimulation Ovulation Ovulation Ovaries->Ovulation Synthetic Estrogens This compound or Mestranol Synthetic Estrogens->Hypothalamus Negative Feedback Synthetic Estrogens->Anterior Pituitary Negative Feedback

Caption: Negative feedback mechanism of synthetic estrogens.

Start Start Recruitment Recruit 191 Healthy Female Volunteers Start->Recruitment Phase1 Phase 1: 6 Cycles Estrogen-Only Treatment (EE or ME at 50, 80, 100 µg/day) Recruitment->Phase1 Phase2 Phase 2: 6 Cycles Estrogen + Progestin Treatment Phase1->Phase2 Sampling Collect Blood Samples (Last Week of Each Cycle) Phase1->Sampling During Phase2->Sampling During Analysis Measure Plasma LH & FSH (Radioimmunoassay) Sampling->Analysis Comparison Compare Gonadotropin Suppression Between EE and ME Analysis->Comparison End End Comparison->End

Caption: Experimental workflow for the comparative study.

Conclusion

The available evidence indicates that this compound and mestranol are largely equipotent in their ability to suppress gonadotropin secretion.[3] A slight advantage for this compound in LH suppression was noted at a 50 µ g/day dose, but this difference was not observed at higher doses.[3] Both estrogens demonstrated a dose-dependent suppression of FSH, particularly at dosages of 80 µ g/day and 100 µ g/day .[3] For researchers and developers in the field of hormonal contraception and therapy, these findings suggest that, with the exception of potential subtle differences at lower dosages, this compound and mestranol can be considered to have comparable efficacy in gonadotropin suppression.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethinylestradiol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of Ethinylestradiol

This compound, a potent synthetic estrogen, requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste in a laboratory setting, ensuring compliance with regulatory standards and promoting a culture of safety.

I. Understanding the Hazards and Regulatory Landscape

This compound is classified as a hazardous substance with the potential for carcinogenic effects and reproductive harm. Improper disposal can lead to the contamination of water systems, where it can act as a potent endocrine disruptor, adversely affecting aquatic life even at very low concentrations.

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this. It is crucial to adhere to their regulations, as well as any state and local rules, which may be more stringent.

II. Personal Protective Equipment (PPE) and Safe Handling

Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this compound.

A. Engineering Controls:

  • Always handle this compound powder in a chemical fume hood or a powder containment hood to minimize inhalation exposure.

B. Personal Protective Equipment:

  • Gloves: Wear two pairs of nitrile gloves.

  • Eye Protection: Use chemical safety goggles.

  • Lab Coat: A dedicated lab coat should be worn and laundered separately.

  • Respiratory Protection: If there is a risk of aerosol or dust generation outside of a containment hood, a NIOSH-approved respirator is necessary.

III. Step-by-Step Disposal Procedures for this compound Waste

The recommended and safest method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste contractor. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

Step 1: Segregation of Waste

  • Establish a designated and clearly labeled hazardous waste container for all this compound-contaminated materials. This includes:

    • Expired or unused this compound.

    • Contaminated labware (e.g., pipette tips, vials, weighing boats).

    • Contaminated personal protective equipment (gloves, disposable lab coats).

    • Solvents and solutions containing this compound.

Step 2: Containerization

  • Use a dedicated, leak-proof, and sealable container for solid waste.

  • For liquid waste, use a compatible, sealed container.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

Step 3: Storage

  • Store the hazardous waste container in a secure, designated area within the laboratory, away from general lab traffic.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a certified waste management company.

IV. Decontamination of Laboratory Equipment

All equipment that has come into contact with this compound must be thoroughly decontaminated.

Procedure for Non-disposable Equipment:

  • Initial Wipe-down: Carefully wipe all surfaces of the equipment with a disposable towel dampened with a suitable solvent (e.g., 70% ethanol) to remove any visible powder or residue.

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse thoroughly with water.

  • Drying: Allow the equipment to air dry completely or dry with a clean towel.

  • Waste Disposal: All materials used for decontamination (towels, gloves, etc.) must be disposed of as hazardous waste.

V. Quantitative Data on this compound Degradation

While chemical degradation methods for this compound exist, they are typically employed in large-scale wastewater treatment and are not recommended for routine laboratory waste disposal due to the specialized equipment and potential for hazardous byproducts. The following table summarizes the efficiency of some of these advanced methods found in scientific literature.

Degradation MethodMatrixRemoval EfficiencyReference
Electrochemical Oxidation (Ti/SnO₂)Aqueous Solution>96.5% in 15 minA study on the electrochemical degradation of EE2 showed a rapid decay in its concentration under specific laboratory conditions.
OzonationAqueous Solution>99.7%Research on ozonation has demonstrated high removal rates of this compound, though the formation of by-products with potential toxicity is a concern.[1]
UV OxidationWastewaterComplete DestructionThe use of UV oxidation has been shown to completely destroy this compound in pharmaceutical wastewater.
PhotodegradationPurified WaterHalftime of 22.8 hA study on natural degradation showed that photodegradation can reduce this compound levels, with the addition of an oxidative agent significantly accelerating the process.[2]

Note: These methods require specialized equipment and expertise and are presented for informational purposes. The standard and safest procedure for laboratories is disposal via a licensed contractor.

VI. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for handling this compound waste in a laboratory setting.

Ethinylestradiol_Disposal_Workflow start This compound Waste Generated is_liquid Liquid Waste? start->is_liquid solid_waste Solid Waste (Contaminated PPE, Labware) is_liquid->solid_waste No liquid_waste Liquid Waste (Solutions) is_liquid->liquid_waste Yes collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid store Store Securely in Designated Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs end Safe and Compliant Disposal contact_ehs->end

Caption: this compound Waste Disposal Workflow.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Safe Handling of Ethinylestradiol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

Ethinylestradiol is a potent synthetic estrogen widely used in pharmaceutical applications. Due to its high potency and potential health risks, including carcinogenicity and reproductive hazards, stringent safety protocols are essential to minimize occupational exposure.[1][2][3] This guide provides detailed, procedural information for researchers, scientists, and drug development professionals on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling this compound.

Occupational Exposure and Toxicity Data

Engineering controls, such as fume hoods, glove boxes, or isolators, are the primary means of controlling exposure.[4][5] PPE should be used as a crucial secondary measure. The selection of appropriate PPE is informed by the substance's toxicity and occupational exposure limits (OELs).

ParameterValueSource
Pfizer OEL (8-hr TWA) 0.05 µg/m³[2]
Occupational Exposure Band (OEB) OEB 4 / OEB 5[6]
OEB 4 Range 1 to 10 µg/m³[6]
OEB 5 Range < 1 µg/m³[6]
Acute Oral LD50 (Rat) 1200 mg/kg[5]
Acute Oral LD50 (Mouse) 1737 mg/kg[5]

Personal Protective Equipment (PPE) Protocol

Adherence to a strict PPE protocol is mandatory to ensure personnel safety. The following steps outline the selection and use of PPE when handling this compound.

Required PPE

A comprehensive PPE ensemble is required to prevent skin, eye, and respiratory exposure.

  • Gloves: Double gloving with powder-free, impervious gloves (e.g., nitrile rubber) is recommended.[1][2][3][7] The outer glove should have a long cuff that covers the sleeve of the lab coat or gown.[7]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1][8] In situations with a risk of splashes or aerosol generation, chemical splash goggles and a full-face shield are necessary.[1]

  • Body Protection: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs that fastens in the back is required.[1][9] For extensive procedures, a disposable suit may be necessary to prevent any skin exposure.[1]

  • Respiratory Protection: The choice of respiratory protection depends on the specific handling procedure and ventilation controls.

    • For handling small quantities in a certified chemical fume hood, a dust respirator (e.g., N95) may be sufficient.[5][7]

    • For operations with a higher potential for aerosolization or outside of a primary engineering control, a Powered Air-Purifying Respirator (PAPR) is recommended.[6][10]

    • Surgical masks are not appropriate as they offer no protection against chemical aerosols or dust.[7]

  • Foot Protection: Closed-toe shoes are mandatory.[11] For spill cleanup or in potent compound handling areas, disposable shoe covers should be worn.[9]

Donning and Doffing Procedure

A systematic procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers: Don shoe covers before entering the designated handling area.

  • Inner Gloves: Don the first pair of gloves.

  • Gown/Suit: Put on the disposable gown or suit, ensuring complete coverage.

  • Respirator: Perform a fit check and don the respirator.

  • Goggles/Face Shield: Put on eye and face protection.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove and discard the outer pair of gloves.

  • Gown/Suit and Inner Gloves: Remove the gown by rolling it outwards and away from the body. Peel off the inner gloves simultaneously as the gown is removed.

  • Shoe Covers: Remove shoe covers.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Disposal Plan

All disposable PPE used during the handling of this compound is considered hazardous waste.

  • Collection: Place all used PPE, including gloves, gowns, shoe covers, and respirator cartridges, into a designated, clearly labeled hazardous waste container.[3]

  • Spill Cleanup Materials: Any materials used to clean spills of this compound (e.g., absorbent pads, wipes) must also be disposed of as hazardous waste.[5]

  • Final Disposal: The sealed hazardous waste container must be disposed of through an approved waste disposal facility in accordance with local, state, and federal regulations.[1][12]

PPE Selection and Disposal Workflow

The following diagram illustrates the decision-making process and workflow for selecting, using, and disposing of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_procedure Handling Procedure cluster_post Post-Handling & Disposal start Start: Handling this compound risk_assessment Assess Task-Specific Risks (e.g., quantity, aerosolization potential) start->risk_assessment select_ppe Select Appropriate PPE (Gloves, Gown, Eye/Face, Respirator) risk_assessment->select_ppe don_ppe Don PPE in Correct Sequence select_ppe->don_ppe handle_ee Perform Chemical Handling in Primary Engineering Control (e.g., Fume Hood) don_ppe->handle_ee decontaminate Decontaminate Work Area handle_ee->decontaminate spill Spill Occurs handle_ee->spill doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe dispose Dispose of all PPE as Hazardous Waste doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash end_proc End of Procedure wash->end_proc spill->decontaminate No spill_ppe Don Spill-Specific PPE (e.g., Full Suit, Cartridge Respirator) spill->spill_ppe Yes cleanup Follow Spill Cleanup Protocol spill_ppe->cleanup cleanup->decontaminate

Caption: Workflow for PPE selection, use, and disposal for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethinylestradiol
Reactant of Route 2
Reactant of Route 2
Ethinylestradiol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.